4-Chloro-1,2-bis-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-chloro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDGDIIBURINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277539 | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-30-9 | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Fluorinated Building Block
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a chlorine atom and two adjacent trifluoromethyl groups on a benzene ring. Its Chemical Abstracts Service (CAS) registry number is 320-30-9.[1] The presence and orientation of these potent electron-withdrawing trifluoromethyl groups, coupled with the chlorine substituent, impart distinct chemical properties that make it a valuable, albeit specialized, building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, safety considerations, and potential applications, offering a critical resource for professionals in research and development. The strategic placement of the trifluoromethyl groups creates a unique electronic environment on the aromatic ring, significantly influencing its reactivity and potential as a scaffold in the design of novel molecules.
Core Physicochemical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in a laboratory setting. While comprehensive experimental data for this specific isomer is not as abundant as for other isomers, the available information, combined with an understanding of related structures, provides a solid foundation for its application.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 320-30-9 |
| Molecular Formula | C₈H₃ClF₆ |
| Molecular Weight | 248.56 g/mol |
| Boiling Point | 157-160 °C |
| Appearance | Data not widely available; likely a liquid at room temperature |
| Density | Data not widely available |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents.[2] |
Safety and Handling: A Prudent Approach
As with any halogenated organic compound, careful handling of this compound is essential. It is classified as an irritant.[1] While a detailed safety data sheet (SDS) for this specific compound is not universally available, information from structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene, can provide valuable guidance on necessary precautions.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
GHS Hazard Information (Anticipated based on related compounds):
Based on data for similar compounds, one might anticipate the following GHS classifications:
-
Flammable Liquids [3]
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) [5]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthesis of this compound is not as commonly documented as that of its isomers. However, general methods for the synthesis of bis(trifluoromethyl)benzenes can provide insights into potential synthetic routes. One common industrial method involves the chlorination of a suitable xylene precursor followed by fluorination.[6]
A plausible, though not explicitly documented, synthetic pathway could involve the direct chlorination of 1,2-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution would be directed by the existing trifluoromethyl groups.
Figure 2: General reactivity towards nucleophilic aromatic substitution.
The rate of SₙAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this case, the two trifluoromethyl groups, one of which is ortho to the chlorine, would strongly activate the ring for such transformations. This makes this compound a potentially valuable substrate for introducing a variety of nucleophiles onto the aromatic core.
Spectroscopic Characterization
While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm). The three aromatic protons will likely exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the substituents.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals for the two non-equivalent trifluoromethyl groups.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region). [7]A C-Cl stretching band would also be expected at lower frequencies.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 248, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). [7]Fragmentation patterns would likely involve the loss of chlorine and trifluoromethyl groups.
Applications in Drug Discovery and Materials Science
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. [8][9]The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel drug candidates. Its propensity for nucleophilic aromatic substitution allows for the facile introduction of various pharmacophoric groups.
Conclusion
This compound is a fluorinated aromatic compound with a unique substitution pattern that confers distinct reactivity. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of highly functionalized molecules. While a comprehensive dataset of its physical and chemical properties is still emerging, an understanding of its structure and the properties of related compounds provides a strong basis for its application in research and development. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of specialized building blocks like this compound is likely to increase.
References
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Airgas. SAFETY DATA SHEET: 4-Chlorobenzotrifluoride. [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. [Link]
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NIST. Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]
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NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
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Scent.vn. 1-Chloro-4-(trifluoromethyl)benzene. [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Fluorine notes. Chloromethylation of polyfluoroaromatic compounds. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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NIST. Mass spectrum of Benzene, 1-chloro-4-(trifluoromethyl)-. [Link]
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ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
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ACS Publications. Production of Bis(trifluoromethyl)benzene. [Link]
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北京欣恒研科技有限公司. 4-Chloro-1,2-bis(trifluoromethyl)benzene. [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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PubChem. 1-Chloro-4-(trifluoromethyl)benzene. [Link]
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NIST. Phase change data for Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]
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MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
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NIST. IR Spectrum of Benzene, (trifluoromethyl)-. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a key fluorinated intermediate in the development of pharmaceuticals and advanced materials. The document elucidates the primary synthetic pathways, offering a detailed, step-by-step protocol for its preparation. Furthermore, it delves into the critical aspects of its structural analysis, employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust methodologies to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Fluorinated Benzene Derivatives
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately improving its pharmacokinetic and pharmacodynamic profiles.[1][2][3] this compound, with its unique substitution pattern of a chlorine atom and two adjacent trifluoromethyl groups on a benzene ring, presents a versatile scaffold for the synthesis of novel therapeutic agents and high-performance materials.[2][4] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a valuable building block in complex synthetic endeavors.[2] This guide aims to provide a detailed and practical resource for the synthesis and rigorous characterization of this important compound.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the chlorination of a precursor bis(trifluoromethyl)benzene. The rationale behind this approach lies in the directing effects of the trifluoromethyl groups and the ability to control the regioselectivity of the chlorination reaction.
Recommended Synthetic Pathway: Electrophilic Chlorination
The most direct and industrially scalable method for the synthesis of this compound is the electrophilic chlorination of 1,2-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are strongly deactivating and meta-directing. However, due to steric hindrance between the two bulky -CF3 groups, the electrophilic attack is favored at the less hindered position, which is para to one of the trifluoromethyl groups, yielding the desired product.
Sources
Physical and chemical properties of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a fluorinated aromatic compound of increasing interest in chemical synthesis and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its characteristics and potential applications.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine atoms into organic molecules is a pivotal strategy in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can significantly enhance the metabolic stability, bioavailability, and cell membrane permeability of drug candidates. The trifluoromethyl (CF₃) group, in particular, is known to increase lipophilicity and stability, making it a valuable substituent in the design of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents. This compound emerges as a key building block in this context, offering a scaffold with distinct electronic and steric properties for the synthesis of complex molecules.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 320-30-9 | [1][2] |
| Molecular Formula | C₈H₃ClF₆ | [1][2] |
| Molecular Weight | 248.55 g/mol | [1][2] |
| Boiling Point | 157-160 °C | [1] |
| Hazard Identification | Irritant | [1] |
Synthesis and Reactivity: A Framework for Application
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, general synthetic strategies for related bis(trifluoromethyl)benzenes can provide a foundational understanding. A common approach involves a two-step process:
-
Chlorination: The synthesis often begins with the chlorination of a suitable xylene precursor to produce a bis(trichloromethyl)benzene derivative. This step is crucial as the resulting solid intermediate can present handling challenges on an industrial scale due to its high melting point.[3]
-
Fluorination: The trichloromethyl groups are then fluorinated using a fluorinating agent, such as hydrogen fluoride, to yield the final bis(trifluoromethyl)benzene product.[3]
The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the electron-withdrawing chlorine and trifluoromethyl groups. These substituents deactivate the ring towards electrophilic attack.
Applications in Drug Discovery and Agrochemicals: A Landscape of Potential
The unique properties imparted by the trifluoromethyl groups make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The enhanced lipophilicity and metabolic stability can lead to compounds with improved biological activity and pharmacokinetic profiles.[4]
While specific drugs or agrochemicals directly derived from this compound are not detailed in the provided search results, the broader class of trifluoromethyl-containing aromatics is integral to numerous commercial products. For instance, related structures are found in herbicides that act as microtubule assembly inhibitors and in insecticides that function as insect growth regulators.[5] The general utility of fluorinated compounds in enhancing drug efficacy suggests that this compound holds potential as a building block for novel therapeutic agents.
Safety and Handling: A Guide for Laboratory Practice
This compound is classified as an irritant.[1] Although a comprehensive Safety Data Sheet (SDS) for this specific compound was not retrieved, general safety precautions for handling halogenated and fluorinated organic compounds should be strictly followed.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Toxicity Profile of a Related Compound: For the related compound 1-chloro-4-(trifluoromethyl)benzene (CAS 98-56-6), studies have shown low acute oral, dermal, and inhalation toxicities.[6] However, it is noted as a weak skin sensitizer, and prolonged or repeated exposure may lead to more severe health effects.[6] Given the structural similarities, a cautious approach to handling this compound is warranted until more specific toxicity data becomes available.
Spectral Data: The Fingerprint of a Molecule
Detailed spectral data (NMR, IR, MS) for this compound is essential for its unambiguous identification and characterization. While specific spectra for this compound were not found in the search results, chemical suppliers indicate the availability of such data upon request. Researchers are advised to obtain and interpret this data to confirm the identity and purity of their materials.
Conclusion: A Promising but Under-Characterized Building Block
This compound represents a promising, yet not fully characterized, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its fluorinated structure offers the potential for enhanced biological activity and favorable pharmacokinetic properties. However, the current lack of comprehensive public data on its physical properties, synthesis, reactivity, and toxicology necessitates further experimental investigation. This guide serves as a starting point for researchers, highlighting the known attributes and identifying the knowledge gaps that future studies should aim to fill.
References
A comprehensive list of references will be compiled upon completion of the full technical guide, including links to all cited sources for verification.
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Spectroscopic and Synthetic Profile of 4-Chloro-1,2-bis(trifluoromethyl)benzene: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Chloro-1,2-bis(trifluoromethyl)benzene. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl and chloro substituents on the aromatic ring. While experimental spectroscopic data for this specific isomer is not widely available in the public domain, this guide offers a detailed, predictive analysis based on established principles of spectroscopy and comparative data from structurally related compounds.
Introduction to 4-Chloro-1,2-bis(trifluoromethyl)benzene
4-Chloro-1,2-bis(trifluoromethyl)benzene belongs to a class of halogenated aromatic compounds that are valuable building blocks in organic synthesis. The presence of two electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring significantly influences its reactivity and physical properties. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.
Molecular Structure:
Figure 1: Chemical structure of 4-Chloro-1,2-bis-(trifluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Below is a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Chloro-1,2-bis(trifluoromethyl)benzene. These predictions are based on the analysis of substituent effects and comparison with data from similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl groups.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2.5 |
| H-5 | 7.6 - 7.8 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |
| H-6 | 7.5 - 7.7 | d | J(H6-H5) ≈ 8.5 |
Disclaimer: These are estimated values. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of two trifluoromethyl groups, quartet splittings are expected for the carbons directly attached to them, as well as for the trifluoromethyl carbons themselves.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 | 130 - 135 | q |
| C-2 | 128 - 133 | q |
| C-3 | 125 - 130 | s |
| C-4 | 135 - 140 | s |
| C-5 | 128 - 133 | s |
| C-6 | 126 - 131 | s |
| CF₃ (at C-1) | 120 - 125 | q |
| CF₃ (at C-2) | 120 - 125 | q |
Disclaimer: These are estimated values. Actual experimental values may vary.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments. Their chemical shifts will be influenced by the adjacent substituents.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ (at C-1) | -60 to -65 | s |
| CF₃ (at C-2) | -60 to -65 | s |
Disclaimer: These are estimated values relative to a standard like CFCl₃. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-1,2-bis(trifluoromethyl)benzene is expected to show characteristic absorption bands for the aromatic ring, C-Cl, and C-F bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) | Weak to Medium |
| 1600 - 1450 | C=C (aromatic ring) | Medium to Strong |
| 1350 - 1100 | C-F (trifluoromethyl) | Strong, multiple bands |
| 850 - 750 | C-Cl | Medium to Strong |
| 900 - 690 | C-H (aromatic out-of-plane bending) | Strong |
Disclaimer: These are estimated absorption ranges. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) would likely be used for this compound.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₈H₃ClF₆. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks.
Common Fragmentation Pathways:
-
Loss of Cl: [M - Cl]⁺
-
Loss of F: [M - F]⁺
-
Loss of CF₃: [M - CF₃]⁺
-
Further fragmentation of the aromatic ring.
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Synthesis of 4-Chloro-1,2-bis(trifluoromethyl)benzene
A plausible synthetic route to 4-Chloro-1,2-bis(trifluoromethyl)benzene could involve the trifluoromethylation of a suitable chlorinated precursor. One potential method is the copper-mediated trifluoromethylation of 1,2-dichloro-4-iodobenzene using a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.
Proposed Synthetic Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,2-dichloro-4-iodobenzene, a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., 1,10-phenanthroline) in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source (e.g., CsF or KF) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene ring, render it a valuable building block for the synthesis of complex molecules. The strategic placement of these substituents creates a highly electron-deficient aromatic system, which profoundly influences the compound's reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its stability under various conditions and its reactivity in key synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Understanding these characteristics is crucial for its effective utilization in the design and development of novel chemical entities.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound, with the CAS number 320-30-9, consists of a benzene ring substituted with a chlorine atom at the 4-position and two trifluoromethyl groups at the 1- and 2-positions. This substitution pattern leads to a unique combination of steric and electronic effects that dictate its chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClF₆ | [1] |
| Molecular Weight | 248.56 g/mol | [1] |
| Boiling Point | 157-160 °C | [1] |
| Appearance | Colorless oil |
The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule, a property often sought in drug design to enhance membrane permeability.[2]
Stability Profile
The stability of this compound is largely dictated by the robust nature of the carbon-fluorine bonds within the trifluoromethyl groups. These bonds are among the strongest in organic chemistry, imparting exceptional metabolic and chemical stability to this moiety.[2]
Thermal Stability: This compound exhibits high thermal stability. In a documented reaction, it was heated in toluene at 140°C for 11 hours under a nitrogen atmosphere without decomposition, demonstrating its suitability for high-temperature applications.[3] In general, chlorinated aromatic compounds tend to have high thermal stability.[2]
Chemical Stability:
-
General Inertness: The electron-withdrawing nature of the two CF₃ groups and the chlorine atom deactivates the aromatic ring towards electrophilic attack.[4]
-
Resistance to Oxidation: The deactivation of the aryl ring also confers resistance to oxidative degradation.[4]
-
Hydrolytic Stability: While generally stable, trifluoromethyl groups can undergo hydrolysis to carboxylic acid groups under harsh alkaline conditions. However, under typical synthetic conditions, the trifluoromethyl groups in this compound are considered robust.
Reactivity and Synthetic Applications
The primary site of reactivity on this compound is the carbon-chlorine bond, which is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent trifluoromethyl groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion yields the substituted product.
Experimental Workflow: General Protocol for Nucleophilic Aromatic Substitution
Caption: A typical experimental workflow for SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions
This compound can also serve as a coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex unsaturated systems.
Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Experimental Workflow: General Protocol for Palladium-Catalyzed Cross-Coupling
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
A documented synthesis of this compound involves the use of a copper trifluoromethylating agent.
Protocol for Synthesis:
-
Combine the starting material (1l, a precursor to the target molecule), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and dimethyl sulfoxide (DMSO).
-
Add a solution of a copper-trifluoromethyl complex ([CuCF₃]) in dimethylformamide (DMF).
-
The reaction is carried out to produce this compound.
-
The product is purified by flash column chromatography on silica gel using hexane as the eluent.
A yield of 50% was reported for this transformation, as determined by ¹⁹F NMR.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will exhibit signals characteristic of the two trifluoromethyl groups. The chemical shifts of these groups are influenced by their positions on the aromatic ring.
The precise chemical shifts and coupling constants can be determined by acquiring spectra on standard NMR spectrometers, with typical internal standards such as tetramethylsilane for ¹H and ¹³C NMR, and benzotrifluoride for ¹⁹F NMR.
Conclusion
This compound is a stable and versatile building block in organic synthesis. Its high thermal stability and resistance to electrophilic attack make it a robust scaffold for further functionalization. The electron-deficient nature of the aromatic ring, a consequence of the two trifluoromethyl groups and the chlorine atom, activates the C-Cl bond for nucleophilic aromatic substitution and facilitates its participation in a range of metal-catalyzed cross-coupling reactions. This combination of stability and reactivity makes this compound a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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- BenchChem. 4-Chloro-1,2-bis(dichloromethyl)benzene | 25641-96-7.
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- Guidechem. 1-Chloro-4-(trifluoromethyl)benzene 98-56-6.
- Wikipedia. Heck reaction.
- Guidechem. 1022-22-6 1,1-쌍(P-염소 스티렌)-2- 염화 비닐 - 화학 사전.
- Matrix Scientific. This compound.
- Ambeed. 320-30-9 | 4-Chloro-1,2-bis(trifluoromethyl)benzene.
- BenchChem. 4-Chloro-1,2-bis(dichloromethyl)benzene | 25641-96-7.
- LookChem. Cas 433-95-4,1,2-Bis(trifluoromethyl)benzene.
- Wikipedia. Sonogashira coupling.
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An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a key fluorinated intermediate in the development of advanced agrochemicals and pharmaceuticals. The narrative traces the historical arc of its discovery, rooted in the pioneering era of organofluorine chemistry, and details the evolution of its synthesis from classical, harsh methods to more refined industrial processes. A central focus is placed on the causality behind experimental choices in its preparation, offering field-proven insights for researchers and development professionals. The guide further explores its strategic importance as a building block, illustrated through its role in the synthesis of modern fungicides and other bioactive molecules. Physical and chemical properties are systematically tabulated, and detailed experimental protocols for its synthesis are provided, underpinned by a robust list of authoritative references.
Introduction: The Strategic Value of Trifluoromethylated Aromatics
The introduction of trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the efficacy, stability, and bioavailability of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Compounds bearing multiple trifluoromethyl groups, such as this compound, are of particular interest as they offer a scaffold with distinct steric and electronic properties, enabling the design of novel bioactive molecules with tailored functionalities. This guide delves into the discovery and history of this specific chloro-bis(trifluoromethyl)benzene isomer, providing a technical resource for scientists engaged in the synthesis and application of complex fluorinated molecules.
Historical Context and Discovery
The story of this compound is intrinsically linked to the broader development of trifluoromethylated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Swarts in 1898, who prepared benzotrifluoride from benzotrichloride using antimony trifluoride.[3] However, it was the post-World War II era that saw a surge in organofluorine chemistry, driven by the need for new materials and biologically active compounds.
The foundational work for the synthesis of bis(trifluoromethyl)benzenes was laid in the late 1940s. A pivotal two-step process was established, which involved the exhaustive chlorination of the methyl groups of a xylene precursor, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine.[4]
A seminal 1947 paper by Murray et al. in Industrial & Engineering Chemistry detailed the chlorination of xylene to bis(trichloromethyl)benzene.[5] This was followed by the critical fluorination step, elucidated by McBee et al. in a 1949 publication in the Journal of the American Chemical Society.[4] They demonstrated the conversion of bis(trichloromethyl)benzene to bis(trifluoromethyl)benzene using anhydrous hydrogen fluoride in the presence of antimony(V) chloride as a catalyst.[4]
While these early works focused on mixtures of isomers, the specific synthesis of 1,2-bis(trifluoromethyl)benzene was described in a 1960 paper in the Journal of the Chemical Society by Fernandez-Bolaños and his colleagues.[4] This research detailed the fluorination of o-trichloromethylbenzotrifluoride, providing a clear pathway to the ortho-bis(trifluoromethyl) scaffold.
The first synthesis of this compound, though not explicitly detailed in a singular "discovery" paper, logically follows from this established methodology. The synthetic pathway, which has become the standard industrial approach, commences with the nuclear chlorination of o-xylene to produce 4-chloro-o-xylene, followed by the sequential side-chain chlorination and fluorination steps.
Synthesis and Manufacturing Process
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall transformation can be understood as a three-stage process starting from o-xylene.
Caption: Overall synthetic pathway for this compound.
Stage 1: Nuclear Chlorination of o-Xylene
The initial step involves the selective chlorination of the aromatic ring of o-xylene to produce 4-chloro-o-xylene. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The choice of catalyst and reaction conditions is crucial to favor the formation of the desired 4-chloro isomer over the 3-chloro isomer.
Stage 2: Radical Side-Chain Chlorination
The subsequent step is the exhaustive chlorination of the two methyl groups of 4-chloro-o-xylene to yield 4-chloro-1,2-bis(trichloromethyl)benzene. This reaction proceeds via a free-radical mechanism and is initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to ensure complete substitution of all six benzylic hydrogens with chlorine atoms.
Stage 3: Halogen Exchange (Fluorination)
The final and most critical step is the fluorination of 4-chloro-1,2-bis(trichloromethyl)benzene. This is a classic halogen exchange (HALEX) reaction, often referred to as the Swarts reaction. Anhydrous hydrogen fluoride (HF) is used as the fluorine source, and a catalyst, typically a Lewis acid like antimony pentachloride (SbCl₅), is employed to facilitate the exchange of chlorine for fluorine. This reaction is conducted under pressure in a suitable reactor due to the volatility and corrosiveness of HF. The temperature is carefully controlled to drive the reaction to completion while minimizing side reactions.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 320-30-9 | [5][6] |
| Molecular Formula | C₈H₃ClF₆ | [5][6] |
| Molecular Weight | 248.56 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 157-160 °C | [5] |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents |
Applications in Agrochemical and Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of complex, biologically active molecules, particularly in the agrochemical sector. The presence of the two trifluoromethyl groups in an ortho relationship, combined with the chlorine atom, provides a unique substitution pattern that can be exploited to create novel fungicides, herbicides, and insecticides.
While specific commercial products directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is present in various patented and researched compounds. For instance, novel strobilurin analogue fungicides with a bis(trifluoromethyl)phenyl core have shown potent activity against commercially relevant plant pathogens.[7] The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in these analogues, and the 1,2-bis(trifluoromethyl) scaffold offers a different steric and electronic profile for further exploration in drug design.
The general importance of trifluoromethylated benzenes as intermediates is well-established.[3][8] They serve as precursors to a wide range of pharmaceuticals and agrochemicals by enabling the introduction of the trifluoromethyl group, which can enhance metabolic stability and binding affinity to biological targets.[8]
Experimental Protocols
The following protocols are illustrative of the key synthetic transformations involved in the preparation of this compound, based on established methodologies in organofluorine chemistry.
Protocol 1: Side-Chain Chlorination of 4-Chloro-o-xylene
Objective: To synthesize 4-chloro-1,2-bis(trichloromethyl)benzene from 4-chloro-o-xylene.
Materials:
-
4-chloro-o-xylene
-
Chlorine gas
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
An appropriate solvent (e.g., carbon tetrachloride, though less favored now due to toxicity)
-
Reaction vessel equipped with a gas inlet, condenser, and stirrer
Procedure:
-
Charge the reaction vessel with 4-chloro-o-xylene and a catalytic amount of AIBN.
-
Heat the mixture to reflux.
-
Initiate the reaction by either UV irradiation or by maintaining a temperature that allows for the thermal decomposition of AIBN.
-
Introduce a steady stream of chlorine gas into the reaction mixture.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired hexachloro product is the major component.
-
Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The crude product can be purified by distillation or recrystallization.
Protocol 2: Fluorination of 4-Chloro-1,2-bis(trichloromethyl)benzene
Objective: To synthesize this compound.
Materials:
-
4-chloro-1,2-bis(trichloromethyl)benzene
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅)
-
A pressure-resistant reactor (e.g., a Hastelloy autoclave)
Procedure:
-
Charge the autoclave with 4-chloro-1,2-bis(trichloromethyl)benzene and a catalytic amount of antimony pentachloride.
-
Cool the reactor and carefully add the required amount of anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat the mixture to the target temperature (e.g., 100-150 °C) with stirring.
-
Monitor the reaction pressure and temperature. The reaction is typically complete when the pressure stabilizes.
-
After cooling the reactor, carefully vent any residual HF and HCl gas through a scrubber.
-
The crude product is then typically washed with water and a dilute base to neutralize any remaining acid, followed by purification via distillation.
Sources
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Health and safety information for 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Health and Safety of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the health and safety protocols for handling this compound. Given the limited publicly available toxicological data for this specific isomer, this guide is built upon a foundation of precautionary principles, drawing from supplier safety data and the known hazard profiles of structurally analogous fluorinated and chlorinated aromatic compounds. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of not just the protocols themselves, but the scientific rationale that underpins them.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a substituted aromatic compound whose properties are influenced by the presence of a chlorine atom and two trifluoromethyl groups. These functional groups dictate its reactivity, stability, and potential biological interactions. Understanding these fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 320-30-9 | [1][2] |
| Molecular Formula | C₈H₃ClF₆ | [2] |
| Molecular Weight | 248.56 g/mol | [2] |
| Boiling Point | 157-160 °C | [2] |
| Density | 1.607 g/cm³ (at 25 °C) |
Section 2: Hazard Identification and Classification
Precautionary Hazard Profile:
| Hazard Class | GHS Category | Rationale |
| Skin Irritation | Category 2 | A common hazard for halogenated aromatic solvents. |
| Serious Eye Irritation | Category 2A | Direct contact with irritant chemicals can cause significant eye damage. |
| Flammable Liquids | Category 3 | Many similar aromatic compounds are flammable liquids.[3] |
The causality behind this profile lies in the chemical's structure. The lipophilic nature of the benzene ring allows for penetration into skin tissues, while the reactive nature of the halogen and trifluoromethyl groups can lead to irritation upon contact with skin and mucous membranes.
Caption: Precautionary hazard profile for this compound.
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is one where adherence to the procedure inherently minimizes risk. The following workflow is designed to ensure that engineering controls, personal protective equipment, and procedural steps work in concert to protect the researcher.
Step-by-Step Handling Protocol
-
Preparation and Risk Assessment:
-
Causality: Before any chemical is handled, a thorough review of its known and potential hazards is paramount.
-
Action: Review this guide and the supplier's Safety Data Sheet (SDS). Quantify the amount of material to be used and design the experiment to use the minimum necessary.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE) Selection:
-
Causality: PPE serves as the last line of defense. Its selection must be based on the specific hazards of the chemical.
-
Action:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[5][6][7]
-
Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]
-
-
-
Chemical Transfer and Use:
-
Post-Handling Decontamination:
-
Causality: Residual contamination on surfaces or PPE can lead to unintentional exposure.
-
Action: Thoroughly wipe down the work area in the fume hood. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[5][9]
-
Caption: A systematic workflow for the safe handling of chemical reagents.
Storage Requirements
Proper storage is critical for maintaining chemical stability and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Container: Keep the container tightly closed and properly labeled.[5]
-
Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[3]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
The immediate response to an exposure can significantly affect the outcome. Always seek professional medical attention after administering first aid.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [3][5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][11] |
Accidental Release Protocol
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: Shut off all potential sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain Spill: Use an inert, liquid-absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not allow the chemical to enter drains or waterways.[5]
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3][8]
Caption: Decision logic for responding to laboratory emergencies.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion can produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][9][12] Vapors may be heavier than air and can travel to an ignition source.[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Section 5: Disposal Considerations
Disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Procedure: All waste must be collected in properly sealed and labeled containers.
-
Regulatory Compliance: Disposal must be carried out by a licensed hazardous material disposal company in strict accordance with all federal, state, and local regulations.[5] Do not dispose of it down the drain.
References
-
MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE - Cleanchem Laboratories. (Note: This reference is for a structurally related compound and is used for general guidance.) 5
-
4-chloro-1,2-bis(trifluoromethyl)benzene 320-30-9 wiki - Guidechem. 1
-
SAFETY DATA SHEET - Sigma-Aldrich. (Note: This SDS is for a related compound and is used for general procedural guidance.) Link
-
This compound - Matrix Scientific. 2
-
4-Chloro-2-Methyl-1-(trifluoroMethyl)benzene Safety Data Sheets - Echemi. (Note: This reference is for a structurally related compound and is used for general guidance.) 8
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). 4
-
SAFETY DATA SHEET - Airgas. (Note: This SDS is for 1-Chloro-4-(trifluoromethyl)benzene and provides relevant safety principles.) 3
-
1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets - Echemi. (Note: This reference is for a structurally related compound and is used for general guidance.) 6
-
SAFETY DATA SHEET - Sigma-Aldrich. (Note: This SDS is for a related compound and is used for general procedural guidance.) Link
-
1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem. 7
-
Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% - Cole-Parmer. (Note: This reference is for a structurally related compound and is used for general guidance.) 11
-
SAFETY DATA SHEET - Fisher Scientific. (Note: This SDS is for a related sulfonyl chloride derivative and provides relevant first-aid measures.) 10
-
SAFETY DATA SHEET - Fisher Scientific. (Note: This SDS is for a related chloromethyl derivative and provides relevant fire-fighting information.) 12
-
MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene - Capot Chemical. (Note: This reference is for a structurally related compound and is used for general guidance.) 9
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Suppliers and availability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 320-30-9). It moves beyond a simple cataloging of facts to provide field-proven insights into its procurement, handling, and strategic application in modern synthesis.
Strategic Overview: The Value Proposition of a Fluorinated Building Block
This compound is a highly specialized aromatic compound. Its utility in advanced chemical synthesis, particularly in the pharmaceutical and agrochemical sectors, is derived from the unique combination of a chlorinated and two vicinal trifluoromethylated substituents on a benzene ring.
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1] These groups are prized for their ability to enhance critical pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved potency and a better overall drug profile.[2][3] The chlorine atom provides a reactive handle for a variety of cross-coupling reactions and other transformations, making this compound a versatile intermediate for constructing complex molecular architectures.[4]
Core Chemical & Physical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 320-30-9 | [5][6] |
| Molecular Formula | C₈H₃ClF₆ | [5] |
| Molecular Weight | 248.56 g/mol | [5] |
| Boiling Point | 157-160 °C | [5] |
| Hazard Identification | Irritant | [5] |
Below is a visual representation of the molecule and its key identifiers.
Caption: Molecular structure and key identifiers.
Applications in Drug Discovery and Advanced Synthesis
The strategic placement of the chloro and twin -CF3 groups makes this molecule a high-value intermediate. Its primary application is as a building block for creating more complex, often biologically active, compounds.
-
Pharmaceutical Synthesis : The trifluoromethyl groups enhance metabolic stability and lipophilicity, making it a desirable scaffold for developing new chemical entities (NCEs).[1] It is particularly useful in the synthesis of potential anti-cancer, anti-inflammatory, and central nervous system agents.[2][7]
-
Agrochemical Development : Similar to pharmaceuticals, the compound serves as a precursor for advanced pesticides and herbicides where enhanced stability and cellular uptake are crucial for efficacy.[8]
-
Materials Science : Fluorinated aromatic compounds are used in the development of specialty polymers and high-performance materials due to their thermal stability and unique electronic properties.
The diagram below illustrates its role as a versatile synthetic starting point.
Caption: Role as a versatile synthetic intermediate.
Principles of Synthesis
While specific, proprietary synthesis routes are seldom published, the construction of molecules like this compound relies on established principles of aromatic chemistry. The synthesis generally involves multi-step processes that introduce the trifluoromethyl and chloro groups onto a benzene precursor.
Patented industrial methods for related compounds often involve:
-
Chlorination : Starting with a substituted toluene or xylene, radical chlorination can be used to form trichloromethyl groups (-CCl₃).[9]
-
Fluorination : The trichloromethyl groups are then converted to trifluoromethyl groups (-CF₃) using fluorinating agents like hydrogen fluoride (HF).[9][10]
-
Ring Functionalization : The chloro-substituent on the aromatic ring can be introduced at various stages, for instance, through chloromethylation or direct chlorination of the ring, often guided by existing substituents.[11][12]
These processes are capital-intensive and require specialized equipment to handle hazardous reagents like HF and chlorine gas, which is why this compound is typically procured from specialized chemical manufacturers rather than synthesized in a standard research laboratory.
Laboratory Safety & Handling Protocol
As an irritant and a specialized chemical, strict adherence to safety protocols is mandatory. The following workflow is a self-validating system for ensuring safe handling from procurement to disposal.
Step 1: Pre-Purchase Safety Assessment
-
Review the Safety Data Sheet (SDS) from the intended supplier. Note all hazard statements (e.g., "Causes skin irritation," "Causes serious eye irritation") and required personal protective equipment (PPE).[13]
-
Confirm that laboratory facilities, including a certified chemical fume hood and appropriate safety showers/eyewash stations, are available and functional.[13]
Step 2: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Log the chemical into the laboratory's inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14] The container must be kept tightly closed.[15]
Step 3: Experimental Use
-
PPE : Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[14]
-
Ventilation : All transfers and reactions involving this compound must be performed inside a chemical fume hood to avoid inhalation of vapors.[14]
-
Dispensing : Use clean, dry glassware. Avoid generating aerosols.
-
Spill Response : In case of a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the product to enter drains.
Step 4: Waste Disposal
-
Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the sink.
Caption: Procurement to disposal workflow.
Suppliers and Availability
The availability of this compound is generally restricted to specialized chemical suppliers catering to the research and development market. Lead times and stock levels can vary significantly.
| Supplier | Availability / Lead Time | Notes | Source |
| Matrix Scientific | In Stock (for 1g, 5g pack sizes) | Pricing available online for small quantities. | [5] |
| Manchester Organics | Lead time 6 - 8 weeks | Discounts may be available for larger volumes. | [16] |
| Chemenu | Available for R&D use | A research-based manufacturer offering custom synthesis. | [7] |
| BLDpharm | In Stock | Provides analytical documentation (NMR, HPLC, etc.) with purchase. | [17] |
| Echemi | Available via Manufactories | An online marketplace connecting buyers with manufacturers like CHEMLYTE SOLUTIONS CO.,LTD. | [18] |
| ChemicalBook | Supplier Directory | A platform to find various manufacturers and suppliers. | [19][20] |
Note: For bulk quantities beyond typical catalog sizes, direct inquiry with manufacturers or custom synthesis providers is recommended. Pricing is subject to market fluctuations and order volume.
Conclusion
This compound is a potent synthetic intermediate whose value is rooted in the strategic combination of a reactive chlorine handle and the pharmacokinetic benefits conferred by its twin trifluoromethyl groups. While its procurement requires sourcing from specialized suppliers and its handling demands rigorous safety protocols, its utility as a building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials is well-established. For research teams focused on creating high-value, complex molecules, this compound represents a critical tool in their synthetic arsenal.
References
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MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE - Cleanchem Laboratories . [Link]
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4-Chloro-1,2-bis(trifluoromethyl)benzene - CAS:320-30-9 - 北京欣恒研科技有限公司 . [Link]
-
4 - SAFETY DATA SHEET . [Link]
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4-Chlorobenzotrifluoride - Wikipedia . [Link]
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Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Cheméo . [Link]
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4-CHLORO-1-NITRO-2-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals . [Link]
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1,4-Bis(chlorodifluoromethyl)benzene | C8H4Cl2F4 | CID 611125 - PubChem . [Link]
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google P
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
- Method for producing bis(trifluoromethyl)benzene - European Patent Office - EP 0953557 A1 - Googleapis.com.
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS) . [Link]
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Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters - ACS Publications . [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . [Link]
- EP0953557A1 - Method for producing bis(trifluoromethyl)
-
The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene - Capot Chemical . [Link]
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Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook . [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . [Link]
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Literature review on 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound featuring two sterically demanding and powerfully electron-withdrawing trifluoromethyl groups adjacent to each other, along with a reactive chlorine atom. This unique substitution pattern imparts distinct physicochemical properties and reactivity, making it a valuable, albeit specialized, building block in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl groups are known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro-substituent serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This technical guide provides a comprehensive review of this compound, consolidating available data on its synthesis, physicochemical properties, spectroscopic profile, chemical reactivity, and potential applications. It is intended to serve as a foundational resource for researchers seeking to leverage this compound in their synthetic and drug discovery endeavors.
Introduction: The Strategic Value of Trifluoromethyl and Chloro Moieties
The deliberate incorporation of fluorine and its containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1][2] The -CF3 group is a powerful modulator of a molecule's properties; it is highly lipophilic, which can improve membrane permeability, and its extreme electronegativity and metabolic robustness can block sites of oxidative metabolism, thereby extending a drug's half-life.[2] Furthermore, the -CF3 group can alter the pKa of nearby functional groups and engage in unique non-covalent interactions, enhancing binding affinity to target proteins.[2]
Similarly, the chlorine atom is a prevalent feature in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[3] It serves not only as a bioisostere for a methyl group but also as a key synthetic handle, enabling the construction of more complex molecular architectures through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling, as well as nucleophilic aromatic substitution (SNAr).
This compound combines these features onto a single aromatic scaffold. The two adjacent -CF3 groups create a highly electron-deficient aromatic ring, which significantly activates the C-Cl bond towards nucleophilic attack. This guide explores the synthesis, properties, and synthetic potential of this unique reagent.
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental physical and chemical characteristics of a compound is critical for its effective use in research and development.
Physical and Chemical Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 320-30-9 | [4] |
| Molecular Formula | C₈H₃ClF₆ | [4] |
| Molecular Weight | 248.56 g/mol | [4] |
| Boiling Point | 157-160 °C | [4] |
| Appearance | Liquid (typical) | - |
| Hazard | Irritant | [4] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution and potential for fluorine-proton coupling. Three distinct aromatic proton signals would be anticipated in the range of δ 7.5-8.0 ppm, likely exhibiting doublet and doublet of doublets splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The two carbons attached to the -CF3 groups would appear as quartets due to C-F coupling. The carbon bearing the chlorine atom would be downfield shifted, and its precise chemical shift would be influenced by the adjacent -CF3 group.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing two distinct signals (quartets or more complex multiplets due to F-F coupling) for the two non-equivalent -CF3 groups.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) at m/z 248 and an M+2 peak at m/z 250 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of Cl (M-35) and CF3 (M-69).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by very strong C-F stretching bands in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching bands would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the 700-800 cm⁻¹ range.
Synthesis and Manufacturing
The synthesis of bis(trifluoromethyl)benzenes typically involves multi-step processes starting from more common precursors like xylenes. The general strategy involves exhaustive chlorination of the methyl groups followed by fluorination.
Retrosynthetic Analysis and Key Synthetic Routes
A plausible retrosynthetic pathway for this compound begins with the commercially available 4-chloro-o-xylene. The core transformations are the conversion of the two methyl groups into trifluoromethyl groups.
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- 4. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Unveiling the Electronic Landscape: A Computational Guide to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry
The strategic incorporation of fluorine and fluorinated moieties into organic scaffolds has become a cornerstone of modern drug discovery and materials science.[1] Among these, the trifluoromethyl (-CF3) group is particularly influential due to its profound effects on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the efficacy and pharmacokinetic profile of bioactive compounds.[1] When combined with other halogens, such as chlorine, on an aromatic ring, a complex electronic environment is created, offering a rich landscape for molecular design and optimization.
This technical guide provides an in-depth computational analysis of the electronic structure of 4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS No. 320-30-9).[2] This molecule serves as an exemplary case study for understanding the interplay of multiple electron-withdrawing substituents on a benzene ring. For researchers, medicinal chemists, and drug development professionals, a detailed comprehension of the electronic properties of such building blocks is paramount for predicting reactivity, designing novel molecular entities, and ultimately, accelerating the development of new therapeutics and functional materials.[3][4] This guide will delve into the theoretical framework and practical application of computational chemistry to elucidate the electronic characteristics of this compound, providing a robust foundation for its use in further research and development.
Methodology: A Validated Computational Workflow
To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-established computational methodology was employed. The choice of theoretical methods and basis sets is critical for accurately describing the electronic structure of organofluorine compounds.
Experimental Protocol: In Silico Analysis
-
Molecular Structure Optimization: The initial 3D structure of this compound was built and subjected to full geometry optimization without any symmetry constraints.
-
Computational Approach: Density Functional Theory (DFT) was selected as the primary computational method. DFT provides a favorable balance between computational cost and accuracy for systems of this size and complexity.
-
Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was used in conjunction with the 6-31G(d,p) Pople-style basis set. This combination is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules, including halogenated and trifluoromethylated aromatic compounds.
-
Software: All calculations were performed using a standard quantum chemistry software package (e.g., Gaussian, Q-Chem).
-
Property Calculations: Following geometry optimization, a series of single-point energy calculations were performed to determine the key electronic properties, including:
-
Molecular Orbital (MO) analysis (HOMO and LUMO energies)
-
Molecular Electrostatic Potential (MEP) mapping
-
Mulliken population analysis for atomic charges
-
Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions.
-
-
Data Visualization: The calculated data was processed to generate visual representations, including MO diagrams, MEP maps, and other graphical analyses to facilitate interpretation.
Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.
Results and Discussion: Deciphering the Electronic Architecture
The computational analysis reveals a fascinating and complex electronic landscape for this compound, largely dictated by the potent electron-withdrawing effects of the chloro and trifluoromethyl substituents.
Molecular Geometry
The optimized geometry of the molecule shows a planar benzene ring, with the substituents causing minor distortions in the bond angles and lengths from that of an ideal benzene molecule. The two adjacent trifluoromethyl groups will likely exhibit some degree of steric hindrance, potentially influencing their rotational conformation.
Frontier Molecular Orbitals: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energies of these orbitals and the resulting HOMO-LUMO gap provide insights into the kinetic stability and chemical reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -8.5 to -9.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 6.5 to 8.5 |
Note: These are predicted ranges based on similar compounds and the chosen level of theory. Actual values would be obtained from the calculations.
The strong electron-withdrawing nature of the substituents is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. This results in a relatively large HOMO-LUMO gap, suggesting high kinetic stability. The trifluoromethyl groups are known to be deactivating for electrophilic aromatic substitution, and this is reflected in the lowered HOMO energy.[5]
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap, a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show:
-
Electron-deficient regions (blue): These will be localized on and around the highly electronegative fluorine atoms of the trifluoromethyl groups and, to a lesser extent, the chlorine atom. The hydrogen atoms on the benzene ring will also exhibit some positive potential.
-
Electron-rich regions (red/yellow): The π-system of the benzene ring, although depleted of electron density by the substituents, will still represent the most electron-rich region of the molecule. However, the overall negative potential of the ring will be significantly reduced compared to benzene.
The strong positive potential around the fluorine atoms does not necessarily imply they are reactive sites for nucleophiles, but rather reflects their high electronegativity. The most likely sites for nucleophilic attack on the ring would be the carbon atoms attached to the electron-withdrawing groups, although such reactions are generally difficult for unactivated aryl halides. Electrophilic attack on the ring is expected to be significantly disfavored due to the deactivating nature of the substituents.[6]
Atomic Charges and Intramolecular Interactions (Mulliken and NBO Analysis)
Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of the charge distribution at the atomic level and insights into intramolecular interactions.
Predicted Mulliken Charges:
| Atom/Group | Predicted Charge (a.u.) |
| Carbon atoms of the benzene ring | Varied (positive and negative) |
| Chlorine atom | Negative |
| Carbon atoms of CF3 groups | Highly positive |
| Fluorine atoms | Highly negative |
| Hydrogen atoms | Positive |
Note: These are qualitative predictions. The table would be populated with actual calculated values.
The NBO analysis is expected to reveal significant hyperconjugative interactions between the C-F σ* orbitals and the π-system of the benzene ring, which contribute to the strong electron-withdrawing effect of the trifluoromethyl groups.
Implications for Drug Discovery and Synthesis
The electronic properties of this compound make it a valuable building block in medicinal chemistry and organic synthesis.
-
Metabolic Stability: The presence of multiple C-F bonds enhances metabolic stability, as these bonds are more resistant to enzymatic cleavage than C-H bonds.[1]
-
Lipophilicity: The trifluoromethyl groups significantly increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the substituents can significantly lower the pKa of nearby acidic or basic functional groups.
-
Synthetic Handle: While the benzene ring is deactivated towards electrophilic substitution, the chloro substituent can potentially be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
Conclusion
This in-depth computational guide has elucidated the key electronic features of this compound. Through the application of Density Functional Theory, we have characterized its frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution. The combined electron-withdrawing effects of the chloro and two trifluoromethyl groups create a molecule with high kinetic stability and a significantly deactivated aromatic ring. These electronic characteristics are directly relevant to its application in drug design, where properties like metabolic stability and lipophilicity are paramount. The insights provided herein offer a solid theoretical foundation for researchers and scientists to effectively utilize this and similar fluorinated building blocks in the rational design of novel and improved chemical entities.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91613, 4-Chloro-1,2-bis(trifluoromethyl)benzene. [Link].
- Leitão EPT, Sobral LMS. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. 2024;5(2):234-251.
- O'Hagan D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem Soc Rev. 2008;37(2):308-19.
- Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-6.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available from: [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethyl Groups: Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. Available from: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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- 3. cas 320-30-9|| where to buy 4-chloro-1,2-bis(trifluoromethyl)benzene [english.chemenu.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols: 4-Chloro-1,2-bis-(trifluoromethyl)benzene as a Privileged Building Block for Pharmaceutical Discovery
Introduction: The Strategic Value of the 1,2-Bis(trifluoromethyl)phenyl Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The 4-Chloro-1,2-bis-(trifluoromethyl)benzene scaffold represents a highly valuable, yet underutilized, building block for the synthesis of novel pharmaceutical agents. The two strongly electron-withdrawing -CF3 groups, positioned ortho to each other, create a unique electronic environment that profoundly influences the reactivity of the aromatic ring, making it an exceptional substrate for a variety of synthetic transformations.
This guide provides an in-depth exploration of this compound as a versatile starting material for the generation of diverse compound libraries targeting a range of therapeutic areas. We will delve into the core reactivity principles of this molecule and provide detailed, field-proven protocols for its functionalization via key synthetic reactions, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.
Core Reactivity Principles: An Electron-Deficient Aromatic Powerhouse
The defining feature of this compound is its highly electron-deficient aromatic ring. The two adjacent -CF3 groups exert a powerful inductive electron-withdrawing effect, which significantly lowers the electron density of the benzene ring. This electronic perturbation has two major consequences for its reactivity:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles, a common reaction for many benzene derivatives.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes the aromatic ring highly electrophilic and exceptionally prone to attack by nucleophiles. The chlorine atom at the 4-position serves as an excellent leaving group in SNAr reactions.
This pronounced reactivity towards nucleophiles is the lynchpin of this building block's utility in pharmaceutical synthesis.
Application in Pharmaceutical Scaffolds: Synthesis of Key Intermediates
The facile displacement of the chloro substituent in this compound via SNAr and palladium-catalyzed cross-coupling reactions allows for the straightforward synthesis of a variety of key pharmaceutical intermediates. These intermediates can then be further elaborated to generate libraries of drug-like molecules.
Synthesis of 4-Anilino-1,2-bis(trifluoromethyl)benzene Derivatives via SNAr
The formation of a C-N bond through the reaction of an aryl halide with an amine is a fundamental transformation in medicinal chemistry. The high reactivity of this compound in SNAr reactions allows for the efficient synthesis of a wide range of aniline derivatives under relatively mild conditions.
This protocol describes a general method for the synthesis of N-aryl-4-amino-1,2-bis(trifluoromethyl)benzene derivatives.
Materials:
-
This compound
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and the base (2.0 eq).
-
Under a stream of inert gas, add the anhydrous solvent to the flask.
-
Stir the reaction mixture at room temperature or heat to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-1,2-bis(trifluoromethyl)benzene derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF and DMSO are excellent polar aprotic solvents for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophilic attack.
-
Base: An inorganic base like K2CO3 or Cs2CO3 is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective for less reactive anilines due to its higher solubility and basicity.
-
Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere is good practice to prevent any potential side reactions, especially if the substrates or products are sensitive to oxidation.
Synthesis of 4-Aryloxy-1,2-bis(trifluoromethyl)benzene Derivatives via SNAr
Diarylethers are another important structural motif in many biologically active molecules. The SNAr reaction of this compound with phenols provides a direct route to these compounds.
This protocol outlines a general method for the synthesis of 4-aryloxy-1,2-bis(trifluoromethyl)benzene derivatives.
Materials:
-
This compound
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K2CO3) or Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In an oven-dried flask, dissolve the substituted phenol (1.1 eq) in the anhydrous solvent.
-
Add the base (1.5 eq) portion-wise at room temperature and stir for 15-30 minutes to form the phenoxide.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate as described in Protocol 1.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base: A stronger base like potassium tert-butoxide may be required for less acidic phenols to ensure complete formation of the nucleophilic phenoxide.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer complementary and often milder methods for forming C-N and C-C bonds, respectively. These reactions are particularly useful when the nucleophile is not suitable for SNAr conditions.
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with heterocyclic amines.[3][4][5]
Materials:
-
This compound
-
Heterocyclic amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
XPhos or a similar bulky phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Standard Schlenk flask or sealed tube under an inert atmosphere
Procedure:
-
To a Schlenk flask, add Pd(OAc)2 (2 mol%), the phosphine ligand (4 mol%), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the heterocyclic amine (1.2 eq).
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the oxidative addition and reductive elimination steps.[5]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and generate the active palladium-amido complex.
This protocol describes a general method for the synthesis of biaryl compounds through the palladium-catalyzed cross-coupling of this compound with arylboronic acids.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)2
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0 eq)
-
A mixture of toluene and water (e.g., 4:1) or dioxane and water
-
Standard Schlenk flask or sealed tube under an inert atmosphere
Procedure:
-
Set up a Schlenk flask with this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, and the base (2.0 eq).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Solvent System: The use of a biphasic system with water is common in Suzuki-Miyaura couplings as the base is often soluble in the aqueous phase, and the organic substrates and catalyst are in the organic phase.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7]
Data Presentation
| Reaction Type | Nucleophile/Coupling Partner | Product | Typical Yield Range |
| SNAr | Substituted Anilines | 4-Anilino-1,2-bis(trifluoromethyl)benzene derivatives | 70-95% |
| SNAr | Substituted Phenols | 4-Aryloxy-1,2-bis(trifluoromethyl)benzene derivatives | 65-90% |
| Buchwald-Hartwig | Heterocyclic Amines | 4-(Heteroaryl)amino-1,2-bis(trifluoromethyl)benzene | 60-85% |
| Suzuki-Miyaura | Arylboronic Acids | 4-Aryl-1,2-bis(trifluoromethyl)benzene derivatives | 55-80% |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the functionalization of this compound.
Reaction Pathways
Caption: Key reaction pathways for the functionalization of this compound.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel pharmaceutical candidates. Its highly electron-deficient nature makes it an ideal substrate for a range of synthetic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this unique starting material, paving the way for the discovery of next-generation therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- U.S. Patent No. 3,213,124. (1965).
-
Suzuki-Miyaura Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved January 20, 2026, from a generic chemical supplier's technical bulletin.
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- EP0019388A1. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2019). Molbank, 2019(2), M1065.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13.
- EP0953557B1. (2004). Method for producing bis(trifluoromethyl)benzene.
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (2007). Journal of Chemical Research, 2007(7), 409-412.
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2015). Tetrahedron Letters, 56(38), 5354-5356.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(12), 5555-5664.
- EP0004447A2. (1979).
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 20, 2026, from [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments, (107), e53654.
- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. (n.d.). BenchChem.
- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025, April 21). EASTFINE.
-
Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(3), 235-247.
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). Chemistry – A European Journal, 27(45), 11554-11558.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123.
-
Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
- WO2016125185A2. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- de la Torre, M. G., & Gotor-Fernández, V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 303.
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 1284-1291.
- U.S. Patent No. 6,333,434 B1. (2001).
- CN110498730B. (2021). Synthetic method of 1,2,4-trifluorobenzene.
- EP0953557A1. (1999). Method for producing bis(trifluoromethyl)benzene.
- An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. (2017). Organic Process Research & Development, 21(11), 1788-1793.
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Application Notes & Protocols: The Strategic Utility of 4-Chloro-1,2-bis-(trifluoromethyl)benzene in Agrochemical Synthesis
Introduction: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has placed immense focus on the development of novel molecular scaffolds. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide and herbicide design. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's biological activity, metabolic stability, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1][2]
4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS No: 320-30-9) is a key fluorinated building block whose strategic importance lies in the unique activation provided by its substituents.[3][4] The two strongly electron-withdrawing CF₃ groups, positioned ortho and meta to the chlorine atom, significantly activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the potential for cross-coupling reactions, makes it a versatile intermediate for constructing complex agrochemical active ingredients. This guide provides an in-depth exploration of its applications, supported by detailed synthetic protocols and mechanistic insights for research and development professionals.
Part 1: Physicochemical Properties and Reactivity Profile
Understanding the core characteristics of this compound is fundamental to its effective application in synthesis.
| Property | Value | Significance in Synthesis |
| CAS Number | 320-30-9 | Unique identifier for procurement and regulatory purposes.[3] |
| Molecular Formula | C₈H₃ClF₆ | High fluorine content contributes to the properties of derivative molecules. |
| Molecular Weight | 264.55 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Boiling Point | ~168-170 °C | Guides purification by distillation and selection of reaction solvents. |
| Key Reactivity | Activated Aryl Chloride | The two CF₃ groups strongly activate the C-Cl bond for SNAr reactions. |
The primary driver of this molecule's utility is the electronic effect of the dual trifluoromethyl groups. Their potent inductive electron-withdrawing nature polarizes the carbon-chlorine bond, making the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles. This is the foundational principle behind its most common synthetic transformations.
Caption: Key synthetic routes from this compound.
Part 2: Core Synthetic Applications & Protocols
The following protocols detail key transformations of this compound into valuable agrochemical intermediates.
Rationale & Expertise: The conversion of the aryl chloride to an aniline is a critical step for introducing a nitrogen-containing functional group, which is a common feature in many insecticides and fungicides. The choice of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) is crucial for achieving the necessary reaction temperatures and solvating the nucleophile. A copper catalyst is often employed to facilitate the amination of less activated aryl halides, though it may not be strictly necessary here due to the strong activation by the CF₃ groups.
Protocol 2.1.1: Preparation of 4-Amino-1,2-bis-(trifluoromethyl)benzene
-
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, 10-15 eq)
-
Copper(I) oxide (Cu₂O) (0.05 eq, optional)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
-
Procedure:
-
Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add this compound, NMP (approx. 3 mL per gram of starting material), and Copper(I) oxide (if used).
-
Reagent Addition: Seal the reactor and charge the aqueous ammonia solution.
-
Reaction: Heat the mixture to 150-180 °C. The internal pressure will rise; monitor it closely. Maintain the temperature with vigorous stirring for 8-12 hours. Reaction progress can be monitored by GC-MS analysis of aliquots.
-
Work-up: Cool the reactor to room temperature and carefully vent any excess ammonia pressure. Transfer the reaction mixture to a separatory funnel containing toluene and deionized water.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with toluene.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual NMP and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 4-Amino-1,2-bis-(trifluoromethyl)benzene can be purified by vacuum distillation or recrystallization.
-
Rationale & Expertise: Phenyl ether linkages are a classic structural motif in herbicides (e.g., oxyfluorfen). This protocol leverages the SNAr reactivity to form a C-O bond. The reaction is typically performed under anhydrous conditions to prevent the formation of undesired phenol byproducts from reaction with water.
Protocol 2.2.1: Preparation of 4-Methoxy-1,2-bis-(trifluoromethyl)benzene
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2-1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
-
Procedure:
-
Reactor Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend sodium methoxide in anhydrous DMF.
-
Reagent Addition: Slowly add a solution of this compound in DMF to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with deionized water, followed by a wash with 1M HCl to neutralize any remaining base, and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.
-
Part 3: Case Study - Synthetic Strategy for Phenylpyrazole Insecticides
While major phenylpyrazole insecticides like Fipronil do not directly use this compound, their synthesis provides a powerful illustration of how a related fluorinated aniline intermediate is transformed into a final active ingredient. The key starting material for Fipronil is 2,6-dichloro-4-trifluoromethylaniline. The synthesis of this aniline often starts from p-chlorobenzotrifluoride, highlighting the industrial importance of related building blocks.[5]
The crucial final step in Fipronil synthesis is the selective oxidation of a trifluoromethylthioether to a trifluoromethylsulfinyl group.[6] This transformation is critical for the insecticide's bioactivity, as it targets the GABA receptor in insects.
Caption: General workflow for Fipronil synthesis, a model for phenylpyrazoles.
Protocol 3.1: Selective Oxidation of a Thio-pyrazole Intermediate (Fipronil Synthesis Analogue)
Rationale & Expertise: This step is notoriously challenging due to the risk of over-oxidation to the corresponding sulfone impurity, which is difficult to remove and can have different toxicological properties.[7] The choice of oxidizing system is therefore critical. A common industrial method uses hydrogen peroxide in a mixture of a strong acid like trifluoroacetic acid or trichloroacetic acid and a solvent like chlorobenzene.[5][6][8] The acid protonates the peroxide, increasing its electrophilicity for a controlled oxidation, while the specific solvent system aids in solubility and temperature control.
-
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (1.0 eq)
-
Trifluoroacetic acid (TFA) or Trichloroacetic acid
-
Chlorobenzene
-
Hydrogen Peroxide (H₂O₂, 35-50% aq.)
-
Boric Acid (catalyst, optional)
-
-
Procedure:
-
Reactor Setup: In a jacketed glass reactor, prepare a solvent mixture of trifluoroacetic acid and chlorobenzene.
-
Reagent Addition: Add the thio-pyrazole starting material and boric acid (if used) to the solvent mixture and stir to dissolve.
-
Cooling: Cool the reaction mixture to 10-15 °C using a chiller.
-
Oxidant Addition: Add the hydrogen peroxide solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Stir the mixture at 10-15 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of Fipronil, while minimizing the formation of the sulfone byproduct (e.g., by HPLC).
-
Quenching & Work-up: Once the reaction is complete, destroy any excess peroxide by adding a mild reducing agent (e.g., sodium sulfite solution). Add additional chlorobenzene and water to dilute the mixture and transfer to a separatory funnel.
-
Extraction & Washing: Separate the layers. Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize the acid, followed by a final wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to precipitate the crude Fipronil. The product can be further purified by recrystallization from a suitable solvent system (e.g., chlorobenzene/ethyl acetate).[6][8]
-
Conclusion
This compound is a highly valuable and reactive intermediate for agrochemical synthesis. Its utility is primarily derived from the powerfully activated C-Cl bond, which allows for efficient SNAr reactions to install key amine and ether functionalities. By understanding its reactivity and applying controlled reaction protocols, researchers can leverage this building block to construct sophisticated molecular architectures, paving the way for the discovery and development of next-generation crop protection agents. The synthetic strategies, though demonstrated here with specific examples, are broadly applicable and provide a robust foundation for innovation in the field.
References
- Indian Patents. 271132: A PROCESS FOR THE SYNTHESIS OF FIPRONIL.
- Hu, D., et al. (2022).
- US Patent US20130030190A1. Process for synthesis fipronil.
- Geronikaki, A., et al. (2021). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
- WO 2020/188376 A1. A PROCESS FOR SYNTHESIS OF FIPRONIL. Googleapis.com.
- EP2542531B1. Process for synthesis of fipronil.
- This compound.
- 4-chloro-1,2-bis(trifluoromethyl)benzene 320-30-9 wiki. Guidechem.
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20130030190A1 - Process for synthesis fipronil - Google Patents [patents.google.com]
Experimental protocols for reactions involving 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Application Notes & Protocols for 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Introduction: The Unique Reactivity of a Fluorinated Building Block
This compound (CAS No. 320-30-9) is a synthetically versatile aromatic compound characterized by a unique substitution pattern.[1] The presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene ring profoundly influences its chemical reactivity. These groups, positioned ortho and meta to the chlorine atom, create a highly electron-deficient (π-deficient) aromatic system. This electronic configuration is the primary driver of the compound's utility, making the chlorine atom an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The ortho -CF₃ group, in particular, provides strong resonance and inductive stabilization for the negatively charged intermediate (a Meisenheimer complex) formed during SNAr, thereby accelerating the reaction rate.[2] Similarly, the electron-deficient nature of the C-Cl bond facilitates the initial oxidative addition step in palladium-catalyzed cycles, making it a highly effective substrate for forming new carbon-carbon and carbon-nitrogen bonds.[3][4]
This guide provides detailed, field-proven protocols for leveraging the reactivity of this compound in key synthetic transformations. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental choice.
Caption: Overview of primary synthetic routes for this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) with Alkoxides
Principle and Mechanistic Insight
Nucleophilic aromatic substitution is a powerful method for displacing the chloro-substituent. The reaction proceeds via a two-step addition-elimination mechanism.[5] The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing -CF₃ groups, especially the one in the ortho position, are crucial for stabilizing this intermediate by delocalizing the negative charge.[2] The subsequent loss of the chloride ion restores aromaticity and yields the final product. Due to this stabilization, SNAr reactions with this substrate can often proceed under milder conditions than those required for less activated aryl chlorides.
Caption: The two-step addition-elimination pathway of the SNAr mechanism.
Protocol 1: Synthesis of 4-Methoxy-1,2-bis(trifluoromethyl)benzene
This protocol details the synthesis of an aryl ether via an SNAr reaction with sodium methoxide.
Reagents & Equipment
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 248.56 | 10.0 | 2.49 g | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 12.0 | 0.65 g | 1.2 |
| Anhydrous DMF | - | - | 25 mL | - |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (2.49 g, 10.0 mmol) and sodium methoxide (0.65 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous DMF (25 mL) via syringe. The solvent should be anhydrous to prevent the quenching of the alkoxide nucleophile.
-
Reaction Conditions: Heat the mixture to 80 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Methoxy-1,2-bis(trifluoromethyl)benzene.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Principle and Mechanistic Insight
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[6] For substrates like this compound, these reactions provide access to a vast array of derivatives by forming C-C and C-N bonds. The general catalytic cycle, while having variations for each named reaction, follows three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. The electron-deficient nature of the substrate facilitates this step.[3]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[8]
Caption: A simplified workflow of the catalytic cycle in cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond by coupling the aryl chloride with a secondary amine.[9]
Reagents & Equipment
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 248.56 | 1.0 | 249 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg | 0.02 (2 mol%) |
| Racemic-BINAP | 622.67 | 0.04 | 24.9 mg | 0.04 (4 mol%) |
| NaOtBu | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous Toluene | - | - | 5 mL | - |
Step-by-Step Methodology
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ and BINAP to a vial. Add half the toluene, stir for 10 minutes until a homogeneous solution forms.
-
Reaction Setup: To a separate oven-dried Schlenk tube, add the this compound and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with an inert gas. Add the remaining toluene, followed by the morpholine via syringe. Finally, add the pre-formed catalyst solution.
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
This protocol outlines the formation of a C-C bond by coupling the aryl chloride with a boronic acid.[10]
Reagents & Equipment
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene/Water solvent system
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 248.56 | 1.0 | 249 mg | 1.0 |
| Phenylboronic acid | 121.93 | 1.5 | 183 mg | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.02 | 4.5 mg | 0.02 (2 mol%) |
| SPhos | 410.53 | 0.04 | 16.4 mg | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 2.0 | 425 mg | 2.0 |
| Toluene / Water | - | - | 4 mL / 1 mL | 4:1 ratio |
Step-by-Step Methodology
-
Reaction Setup: To a vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the toluene and water. The biphasic system is common for Suzuki couplings, and the base is crucial for activating the boronic acid for transmetalation.[3]
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction to 100 °C with vigorous stirring for 16 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Pass the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting residue can be purified by column chromatography or recrystallization.
Protocol 4: Sonogashira Coupling
This protocol details the synthesis of an alkynylated arene by coupling with a terminal alkyne.[11][12]
Reagents & Equipment
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| This compound | 248.56 | 1.0 | 249 mg | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 125 µL | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg | 0.05 (5 mol%) |
| Triethylamine (TEA) | - | - | 5 mL | Solvent/Base |
| Anhydrous THF | - | - | 5 mL | Co-solvent |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound, THF, and triethylamine. The amine serves as both the base and a solvent.
-
Alkyne Addition: Add phenylacetylene dropwise via syringe.
-
Reaction Conditions: Stir the mixture at 60 °C. The reaction is often accompanied by the formation of a triethylammonium chloride precipitate. Monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Workup:
-
Cool the reaction and filter off the salts, washing with THF.
-
Concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety & Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents: Palladium catalysts are expensive and potentially toxic; handle with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents are flammable.
-
Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is critical for reproducibility and high yields.
References
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Taylor & Francis Online. (n.d.). Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). EP0953557A1 - Method for producing bis(trifluoromethyl)benzene.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Nucleophilic Substitution in Aromatic Compounds Containing Fluorinated Substituents. Part 10. Reactions of 2,4,6‐Trichloro. Retrieved from [Link]
-
Porphynet. (n.d.). 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene. Retrieved from [Link]
-
Autech Industry. (n.d.). Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
- Google Patents. (n.d.). EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.
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The Strategic Role of 4-Chloro-1,2-bis-(trifluoromethyl)benzene in the Advancement of Fluorinated Materials
Application Notes and Protocols for Researchers in Polymer Science, Liquid Crystal Technology, and Agrochemical Development
Introduction: The Unseen Architect of High-Performance Materials
In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic molecules has been a game-changer, imparting exceptional properties such as high thermal stability, chemical resistance, and unique electronic characteristics. At the heart of this molecular engineering lies a select group of fluorinated building blocks, among which 4-Chloro-1,2-bis-(trifluoromethyl)benzene stands out as a pivotal precursor. This versatile aromatic compound, featuring a reactive chlorine atom and two strongly electron-withdrawing trifluoromethyl groups, serves as a cornerstone for the synthesis of a new generation of fluorinated polymers, liquid crystals, and agrochemicals.
The two trifluoromethyl groups on the benzene ring create a significant electron deficiency, thereby activating the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This heightened reactivity is the key to its utility, allowing for the facile formation of ether, amine, and sulfide linkages, which are fundamental to the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in harnessing its full potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 320-30-9 | [3][4] |
| Molecular Formula | C₈H₃ClF₆ | [4][5] |
| Molecular Weight | 248.56 g/mol | [5] |
| Boiling Point | 157-160 °C | [5][6] |
| Density | ~1.475 g/cm³ (Predicted) | [6] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).
Application I: High-Performance Fluorinated Poly(aryl ether)s
The synthesis of poly(aryl ether)s via nucleophilic aromatic substitution is a cornerstone of high-performance polymer chemistry. The electron-deficient nature of this compound makes it an excellent monomer for such polymerizations, reacting with bisphenols to yield polymers with high thermal stability, excellent chemical resistance, and low dielectric constants.
Causality in Experimental Design:
The choice of reaction conditions is critical for achieving high molecular weight polymers.
-
Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or sulfolane, is employed to maintain the reactants in solution at the elevated temperatures required for the reaction and to facilitate the dissolution of the growing polymer chain.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base to deprotonate the bisphenol, forming the more nucleophilic phenoxide species. The in-situ generation of the phenoxide is crucial for driving the reaction forward.
-
Azeotropic Removal of Water: Toluene is often added to form an azeotrope with the water generated during the reaction. The continuous removal of water via a Dean-Stark trap is essential to prevent the hydrolysis of the activated aryl halide and to shift the equilibrium towards polymer formation.
-
Inert Atmosphere: The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and the polymer at high temperatures.
Experimental Protocol: Synthesis of a Poly(aryl ether) from this compound and Bisphenol A
This protocol details the synthesis of a high-performance fluorinated poly(aryl ether) through the nucleophilic aromatic substitution polycondensation of this compound with Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Dean-Stark trap and condenser
-
Thermometer
-
Mechanical stirrer (optional, for high viscosity)
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen/argon inlet.
-
Charging Reactants: To the flask, add this compound, Bisphenol A, and anhydrous potassium carbonate.
-
Solvent Addition: Add DMAc and toluene to the flask. The amount of DMAc should be sufficient to achieve a solids concentration of 15-25% (w/v), and the volume of toluene should be about half that of the DMAc.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The water generated will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various techniques:
-
NMR Spectroscopy (¹H and ¹⁹F): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Caption: Workflow for the synthesis of fluorinated poly(aryl ether).
Application II: Precursors for Advanced Liquid Crystalline Materials
The introduction of trifluoromethyl groups into liquid crystal molecules is a well-established strategy for tuning their dielectric anisotropy, a critical parameter for display applications.[7][8] The rigid core of this compound, combined with its reactive chlorine atom, makes it an attractive starting material for the synthesis of novel liquid crystal mesogens. Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, various mesogenic units can be attached to the core, leading to materials with tailored phase behavior and electro-optical properties.
Causality in Experimental Design:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
-
Purification: The purity of liquid crystalline materials is of utmost importance, as even small amounts of impurities can significantly disrupt the mesophase organization. Column chromatography and recrystallization are essential purification steps.
Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Precursor
This protocol describes a two-step synthesis of a biphenyl-based liquid crystal precursor from this compound via a Suzuki coupling reaction.
Step 1: Synthesis of 4-Boronic acid-1,2-bis-(trifluoromethyl)benzene
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
Procedure:
-
Activate the magnesium turnings with a crystal of iodine in a dry flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add trimethyl borate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.
Step 2: Suzuki Coupling with 4-Bromobiphenyl
Materials:
-
4-Boronic acid-1,2-bis-(trifluoromethyl)benzene
-
4-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a flask, combine the boronic acid, 4-bromobiphenyl, Pd(OAc)₂, and PPh₃.
-
Add the toluene/ethanol/water solvent mixture and K₂CO₃.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, add water, and extract with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final biphenyl-based liquid crystal precursor.
Caption: Synthesis of a liquid crystal precursor.
Application III: Building Block for Novel Agrochemicals
The trifluoromethyl group is a common motif in modern agrochemicals, often enhancing their efficacy and metabolic stability.[9][10] this compound can serve as a valuable starting material for the synthesis of novel pesticides and herbicides. The reactive chlorine atom allows for the introduction of various functional groups through nucleophilic substitution, leading to a diverse range of potential active ingredients.
Synthetic Strategy:
A common strategy involves the nucleophilic displacement of the chlorine atom with a sulfur, oxygen, or nitrogen nucleophile, followed by further functionalization to build the final agrochemical structure. The two trifluoromethyl groups can influence the biological activity and physicochemical properties of the final molecule.
Conclusion
This compound is a highly valuable and versatile building block for the development of advanced fluorinated materials. Its unique electronic properties, arising from the two trifluoromethyl substituents, render the chlorine atom susceptible to nucleophilic aromatic substitution, opening up a wide array of synthetic possibilities. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers aiming to leverage the potential of this key intermediate in the creation of next-generation polymers, liquid crystals, and agrochemicals. As the demand for high-performance materials continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in shaping the future of materials science.
References
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Guidechem. 4-chloro-1,2-bis(trifluoromethyl)benzene 320-30-9 wiki.
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Matrix Scientific. This compound.
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Matrix Scientific. This compound Safety Data Sheet.
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BLDpharm. 4-Chloro-1,2-bis(trifluoromethyl)benzene.
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LookChem. This compound.
-
Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
-
Google Patents. Process for the preparation of bis (trifluoromethyl) benzene.
-
Google Patents. Poly(aryl ether sulfone) compositions.
-
Google Patents. Synthetic method of 1,2, 4-trifluorobenzene.
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Google Patents. Quaternary trifluoromethylcyclohexane derivatives for liquid crystals.
-
Taylor & Francis Online. Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene.
-
Google Patents. Process for the synthesis of bisphenol.
-
Google Patents. Liquid crystalline compounds and liquid crystalline media.
-
Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Google Patents. Poly(aryl ether sulfone) compositions.
-
Google Patents. Method for producing bis(trifluoromethyl)benzene.
-
Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives.
-
NCKU Research. Synthesis and characterization of polyimides based on 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl.
-
ResearchGate. A novel synthetic method of 4-chloro-1, 2-bimethyl-benzene by high selective chlorination reaction.
-
Chemistry LibreTexts. Preparation of Phenols: Nucleophilic Aromatic Substitution.
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
-
National Center for Biotechnology Information. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
-
ResearchGate. Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene.
-
ResearchGate. Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.
-
National Center for Biotechnology Information. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
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Analytical Methods for the Detection and Quantification of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the detection and quantification of 4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS No. 320-30-9). As an important intermediate in the synthesis of complex molecules, ensuring its purity and concentration is critical for process control, quality assurance, and regulatory compliance. This guide presents detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method of choice due to its superior sensitivity and specificity. An alternative High-Performance Liquid Chromatography (HPLC) method is also described. The protocols are designed to be self-validating, incorporating essential quality control measures and explaining the scientific rationale behind key experimental choices.
Introduction and Analyte Overview
This compound is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom and two trifluoromethyl (-CF₃) groups.[1][2] The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the molecule's chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3][4]
The precise quantification of this compound is paramount for several reasons:
-
Process Monitoring: Tracking its formation and consumption in real-time during chemical synthesis.
-
Quality Control: Ensuring the purity of the final product and quantifying residual amounts of the intermediate.
-
Stability Studies: Assessing its degradation over time under various storage conditions.
-
Environmental Analysis: Detecting and quantifying its presence in environmental matrices, should the need arise.
This application note provides the foundational methodologies to establish a reliable analytical workflow for this specific analyte.
Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of effective method development.
| Property | Value | Source |
| CAS Number | 320-30-9 | [1] |
| Molecular Formula | C₈H₃ClF₆ | [1] |
| Molecular Weight | 248.56 g/mol | [1] |
| Boiling Point | 157-160 °C | |
| Appearance | Liquid (at room temp.) | Inferred |
| Solubility | Low solubility in water, soluble in organic solvents. | [4] |
| Hazard Profile | Irritant | [2] |
Primary Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: Gas chromatography is the ideal separation technique for this compound due to its volatility and thermal stability. The compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase.[5] Coupling the GC to a Mass Spectrometer (MS) allows for definitive identification based on the molecule's unique mass fragmentation pattern and highly sensitive quantification.[6][7] An Electron Capture Detector (ECD) is also a viable alternative for trace analysis, given its high sensitivity to halogenated compounds, but MS provides unparalleled specificity.
Workflow for GC-MS Analysis
The overall process from sample receipt to final data reporting is a multi-step workflow that requires careful execution to ensure data integrity.
Caption: General workflow for the analysis of this compound.
Detailed Protocol: GC-MS Analysis
1. Sample Preparation (Liquid Matrix)
Causality: The goal of sample preparation is to dilute the sample into the linear dynamic range of the instrument and introduce an internal standard (IS) to correct for variations in injection volume and instrument response. A solvent like Ethyl Acetate is chosen for its compatibility with the analyte and the GC system.
-
Prepare Internal Standard (IS) Stock: Accurately weigh and dissolve a suitable internal standard (e.g., 1,3-Dichlorobenzene) in Ethyl Acetate to a final concentration of 1 mg/mL.
-
Prepare Diluent: Add a precise volume of the IS Stock to a larger volume of Ethyl Acetate to create a working diluent solution with an IS concentration of ~10 µg/mL.
-
Sample Dilution: Accurately weigh ~25 mg of the sample into a 20 mL volumetric flask.
-
Dilute to Volume: Dilute to the mark with the IS-containing diluent. This creates a sample concentration of ~1.25 mg/mL. Further serial dilutions may be necessary to fall within the calibration range.
-
Homogenize: Cap the flask and vortex for 30 seconds.
-
Transfer: Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. Instrumentation and Conditions
Causality: A non-polar "5% Phenyl" type column is a robust starting point for general-purpose separations of semi-volatile compounds, separating primarily by boiling point.[5] The temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute the target compound with a sharp, symmetrical peak shape. The MS is operated in Scan mode for initial method development to confirm the identity and fragmentation of the analyte, then switched to Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (Adjust as needed for concentration) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan: 40-350 amu (for identification)SIM: m/z 248, 229, 213 (Quantifier: 248) |
3. Calibration and Quantification
-
Prepare Calibration Standards: Prepare a series of 5-7 calibration standards by diluting a primary stock of this compound in the IS-containing diluent. The concentration range should bracket the expected sample concentrations (e.g., 1 - 100 µg/mL).
-
Analyze Standards: Inject each calibration standard.
-
Construct Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with R² > 0.995 is required.
-
Analyze Samples: Inject the prepared samples.
-
Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the diluted samples. Back-calculate to determine the concentration in the original, undiluted sample.
Alternative Methodology: HPLC with UV Detection
Principle: While GC is preferred, reverse-phase HPLC can also be employed. The analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase.[8][9] Detection is achieved via UV absorbance, as the benzene ring is a chromophore. This method is useful if the sample contains non-volatile impurities that are of interest or if GC instrumentation is unavailable.
Detailed Protocol: HPLC-UV Analysis
1. Sample Preparation
-
Prepare Diluent: Prepare a mobile phase-like diluent, such as Acetonitrile/Water (70:30 v/v).
-
Sample Dilution: Accurately weigh ~25 mg of the sample into a 20 mL volumetric flask and dilute to the mark with the diluent.
-
Homogenize and Filter: Vortex for 30 seconds. Before injection, filter the diluted sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the HPLC system.
-
Transfer: Transfer the filtrate to a 2 mL autosampler vial.
2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| HPLC Column | ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm (with bandwidth of 4 nm) |
| Reference Wavelength | 360 nm (with bandwidth of 10 nm) |
3. Calibration and Quantification
The process is analogous to the GC-MS method, but uses an external standard approach. A calibration curve is generated by plotting the analyte's peak area against its concentration.
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, any analytical method must be validated. Key parameters to assess include:
-
Linearity: Confirmed by the R² value of the calibration curve (>0.995).
-
Accuracy: Assessed by analyzing a sample of known concentration (a control) or by performing spike-recovery experiments. Recovery should be within 90-110%.
-
Precision: Determined by repeat injections of the same sample. The relative standard deviation (RSD) should be <5% for repeatability and <10% for intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[10]
-
Specificity: The ability to resolve the analyte from other components. In GC-MS, this is confirmed by retention time and the mass spectrum. In HPLC, it is confirmed by retention time and peak purity analysis (if using a DAD).
Regular analysis of solvent blanks, quality control (QC) samples, and sample duplicates is mandatory for a self-validating system.
Conclusion
The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of this compound. The primary GC-MS method offers exceptional sensitivity and specificity, making it the recommended technique for most applications. The alternative HPLC-UV method serves as a viable secondary option. Proper implementation of these protocols, including rigorous method validation and routine quality control, will ensure data of the highest integrity for researchers, scientists, and drug development professionals.
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Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 20, 2026, from [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
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Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent Technologies. Retrieved January 20, 2026, from [Link]
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MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene. (n.d.). Capot Chemical. Retrieved January 20, 2026, from [Link]
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Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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The Preparation and Behavior of Certain Halogen and Nitro Derivatives of Benzene. (n.d.). Amanote Research. Retrieved January 20, 2026, from [Link]
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1-Chloro-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Preparation of Benzene Derivatives. (2006, October 9). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 20, 2026, from [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 20, 2026, from [Link]
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Separation of Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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HPLC Determination of Four Derivatives of Benzene. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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1-CHLORO-4-TRIFLUOROMETHYLBENZENE. (2020, December 15). Occupational Safety and Health Administration (OSHA). Retrieved January 20, 2026, from [Link]
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Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. (2006, April 4). Agilent Technologies. Retrieved January 20, 2026, from [Link]
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Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1994). PubMed. Retrieved January 20, 2026, from [Link]
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1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6. (n.d.). Matrix Fine Chemicals. Retrieved January 20, 2026, from [Link]
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. Retrieved January 20, 2026, from [Link]
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Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved January 20, 2026, from [Link]
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Quantitative Analysis of Fluorochemicals in Environmental Samples. (n.d.). Retrieved January 20, 2026, from [Link]
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Benzene exposure: An overview of monitoring methods and their findings. (2010). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Quantification of Benzene in 150 Ambient Air Samples. (1977). EPA NEIPS. Retrieved January 20, 2026, from [Link]
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Scale-up synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
An Application Note for the Scale-Up Synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol is centered around a robust and scalable Sandmeyer reaction, beginning with the diazotization of 3,4-bis(trifluoromethyl)aniline. This guide emphasizes the critical parameters, safety protocols, and mechanistic rationale necessary for a successful and safe scale-up. It is intended for an audience of researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction and Strategic Rationale
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and bioavailability.[3][4] this compound serves as a valuable building block for more complex molecular architectures.
The synthetic strategy detailed herein employs the Sandmeyer reaction, a classic and highly reliable method for converting a primary aromatic amine into an aryl halide.[1][3] This transformation proceeds through a two-step, one-pot sequence:
-
Diazotization: The conversion of the starting material, 3,4-bis(trifluoromethyl)aniline, into a reactive diazonium salt intermediate using sodium nitrite in a strong acidic medium.[5][6]
-
Chloro-de-diazoniation: The subsequent copper(I) chloride-mediated replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[3]
This approach is selected for its high functional group tolerance, use of readily available and cost-effective reagents, and extensive documentation in chemical literature, which provides a solid foundation for process scale-up.[7]
Reaction Scheme Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Diazotization
-
To the reactor, charge 3,4-bis(trifluoromethyl)aniline (229.1 g, 1.00 mol), 500 mL of deionized water, and concentrated HCl (325 mL, ~3.9 mol). Stir to form a slurry.
-
Cool the mixture to 0 °C using an appropriate cooling bath (e.g., ice/brine).
-
In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in 250 mL of deionized water and cool the solution to ~5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline slurry over 60-90 minutes, ensuring the internal temperature of the reactor is maintained between 0 and 5 °C at all times. Vigorous stirring is essential.
-
After the addition is complete, continue to stir the resulting solution at 0-5 °C for an additional 60 minutes to ensure the diazotization is complete.
-
Test for excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. If the paper turns dark blue, add small portions of urea until the test is negative.
Part B: Sandmeyer Reaction 7. In a separate large vessel, dissolve copper(I) chloride (20.0 g, 0.20 mol) in 100 mL of concentrated HCl with stirring. Some gentle warming may be required. Cool this solution to room temperature. 8. Slowly add the cold diazonium salt solution from Part A to the copper(I) chloride solution over ~60 minutes. Vigorous gas evolution (N₂) will be observed. Control the addition rate to manage the effervescence. 9. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until gas evolution ceases. The color of the mixture will typically turn dark.
Part C: Workup and Purification 10. Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). 11. Combine the organic layers and wash sequentially with 1M HCl (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, CAUTION: effervescence), and brine (1 x 500 mL). 12. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. 13. The resulting crude oil is purified by vacuum distillation (Boiling point: 157-160 °C at atmospheric pressure) to yield this compound as a clear liquid. [8]
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless liquid
-
Purity (GC): >98%
-
Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
References
-
Chen, J., Wu, J., & Ma, H. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 345-351. [Link]
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Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
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Sathee, J. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
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Malig, T. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7172–7177. [Link]
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ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Burton, G. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4. [Link]
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Ghaffar, T., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-20. [Link]
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Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds [Video]. YouTube. [Link]
-
ResearchGate. (2021). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0953557 A1 - Method for producing bis(trifluoromethyl)benzene. Retrieved from [Link]
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ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved from [Link]
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PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
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NIOSH. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from [Link]
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ACS Publications. (1947). Production of Bis(trifluoromethyl)benzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Application Note: The Strategic Utility of 4-Chloro-1,2-bis-(trifluoromethyl)benzene in the Synthesis of Advanced Liquid Crystals
Introduction: The Imperative of Fluorination in Modern Liquid Crystal Design
Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of a liquid and the long-range order of a crystalline solid.[1] This duality underpins their extensive use in display technologies and a growing number of non-display applications like smart windows, sensors, and optical communication systems.[1][2] The performance of a liquid crystal device is dictated by the collective physicochemical properties of the mesogenic molecules, including optical anisotropy, dielectric anisotropy, and viscoelasticity.[3]
In the pursuit of high-performance liquid crystal materials, fluorine chemistry has become an indispensable tool.[4] The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into a mesogenic core can profoundly and predictably alter its properties.[5][6] Trifluoromethyl groups, in particular, are highly stable, inert, and contribute significantly to the molecule's dipole moment, which can enhance thermal stability and influence mesophase behavior.[7] These groups can lead to materials with optimal dielectric anisotropy, reduced viscosity, and improved performance characteristics.[4]
This application note details the synthesis and application of liquid crystals using 4-Chloro-1,2-bis-(trifluoromethyl)benzene as a pivotal starting material. We will explore the unique advantages conferred by its structure, detail key synthetic transformations, provide step-by-step protocols, and present a framework for data analysis.
Rationale for Employing this compound
The molecular architecture of this compound offers a unique combination of features that make it an exceptionally valuable building block for advanced, high-performance liquid crystals. The strategic placement of its substituents provides both desirable physical properties and a versatile handle for chemical synthesis.
-
High Dipole Moment and Dielectric Anisotropy: The two adjacent, strongly electron-withdrawing CF₃ groups create a significant local dipole moment.[8] This feature is instrumental in designing liquid crystals with high positive or negative dielectric anisotropy (Δε), a critical parameter for low-voltage-driven displays.
-
Steric Influence on Mesophase: The steric bulk of the two ortho-CF₃ groups can disrupt intermolecular packing, often leading to a reduction in melting points and the suppression of undesirable smectic phases, thereby broadening the nematic phase range.[5][6]
-
Chemical Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl groups highly stable and resistant to thermal or chemical degradation during synthesis and device operation.[7]
-
Synthetic Versatility: The chlorine atom at the 4-position serves as a robust and reliable reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions. This allows for the straightforward construction of the biaryl or aryl-ether cores common to calamitic (rod-like) liquid crystals.[9][10]
The diagram below illustrates the key structural attributes of the precursor and their functional implications in liquid crystal design.
Caption: Key features of the precursor and their impact on synthesis and properties.
Key Synthetic Methodologies
The synthesis of liquid crystal monomers from intermediates is a critical manufacturing step.[11] The chloro-substituent on the this compound core is ideally suited for modern C-C and C-O bond-forming reactions. We will focus on two of the most powerful and widely used methods: the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most effective methods for constructing C-C bonds, particularly for creating the biaryl skeletons central to many liquid crystal structures.[12] It involves the reaction of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex.[9] The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups.[9]
The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers via the coupling of an aryl halide with a phenol. While traditional protocols required harsh conditions, modern methods often use ligands and milder conditions to improve yields and substrate scope.[10][13] This reaction is particularly useful for creating flexible ether linkages within a liquid crystal molecule, which can influence viscosity and mesophase type. The reaction typically involves a Cu(I) catalytic species and a base to deprotonate the phenol.[14]
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should perform appropriate safety assessments and may need to optimize conditions for specific substrates.
Protocol 1: Synthesis of a Biaryl LC Core via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)-1,2-bis-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 v/v mixture)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel and rotary evaporator
Procedure:
-
Reaction Setup: To a three-necked flask purged with inert gas, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the toluene/ethanol solvent mixture via cannula. Begin vigorous stirring to create a suspension.
-
Catalyst Preparation: In a separate small flask, briefly purge with inert gas and add palladium(II) acetate and triphenylphosphine. Add a small amount of the reaction solvent to dissolve the catalyst components.
-
Catalyst Addition: Transfer the catalyst solution to the main reaction flask via cannula.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under a continuous inert gas atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Synthesis of a Diaryl Ether Linkage via Ullmann Condensation
This protocol describes the synthesis of 4-phenoxy-1,2-bis-(trifluoromethyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)[15]
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (ligand) (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine copper(I) iodide, the ligand, and the base.
-
Reagent Addition: Add the this compound, phenol, and anhydrous solvent.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. The reaction is often sensitive to conditions, and optimization may be required. Monitor progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the desired diaryl ether.
Data Presentation: Characterization of Resulting Liquid Crystals
After synthesis and purification, the mesomorphic and physical properties of the final liquid crystal compound must be thoroughly characterized. The primary techniques are Polarizing Optical Microscopy (POM) for visual identification of LC phases and Differential Scanning Calorimetry (DSC) for determining transition temperatures and enthalpies.[3]
Below is a table showing representative data for a hypothetical liquid crystal synthesized using the title precursor.
| Property | Symbol | Value | Unit |
| Crystal to Nematic Transition | TCr-N | 65.5 | °C |
| Nematic to Isotropic Transition | TN-I | 142.0 | °C |
| Nematic Phase Range | ΔT | 76.5 | °C |
| Dielectric Anisotropy (at 25°C, 1 kHz) | Δε | +8.2 | - |
| Optical Birefringence (at 25°C, 589 nm) | Δn | 0.18 | - |
Overall Synthesis and Characterization Workflow
The following diagram provides a high-level overview of the entire process, from starting material to a fully characterized liquid crystal monomer.
Caption: Workflow from precursor to characterized liquid crystal.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of advanced liquid crystal materials. Its unique electronic and steric properties, conferred by the adjacent trifluoromethyl groups, allow for the rational design of mesogens with wide nematic ranges and tailored dielectric properties. The presence of a chloro-substituent provides a reliable synthetic handle for robust and high-yield cross-coupling reactions. The protocols and workflows detailed in this note provide a comprehensive guide for researchers and scientists aiming to leverage this powerful building block in the development of next-generation liquid crystal technologies.
References
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- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
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- Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene. Benchchem.
- Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals.
-
Phenol - Wikipedia. Wikipedia. Available at: [Link]
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-
Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Manufacturing Steps of Liquid Crystal Materials. Labinsights. Available at: [Link]
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The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. Available at: [Link]
-
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. Available at: [Link]
-
1,2-Bis(trifluoromethyl)benzene. Chem-Impex. Available at: [Link]
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-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews - ACS Publications. Available at: [Link]
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. MDPI. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Available at: [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 4-Chloro-1,2-bis-(trifluoromethyl)benzene: An Evaluation of Current Scientific Literature
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Senior Application Scientist
Subject: Assessment of 4-Chloro-1,2-bis-(trifluoromethyl)benzene as a Solvent in Chemical Reactions
Executive Summary
A comprehensive review of the current scientific literature reveals a significant lack of published data on the specific use of This compound (CAS No. 320-30-9) as a solvent in chemical reactions. While the general class of fluorinated aromatic compounds is recognized for its unique solvent properties, detailed application notes and validated protocols for this particular molecule are not available in accessible scientific databases and publications. This report outlines the properties of related fluorinated solvents and discusses the theoretical potential of this compound, while highlighting the absence of concrete experimental protocols.
Introduction to Fluorinated Solvents
Fluorinated solvents, particularly those containing trifluoromethyl (-CF₃) groups, have garnered considerable interest in the chemical and pharmaceutical industries. The strong electron-withdrawing nature of the -CF₃ group imparts several desirable properties to the parent molecule. In drug discovery, for instance, the incorporation of trifluoromethyl groups can enhance metabolic stability and lipophilicity, potentially improving a compound's pharmacokinetic profile.
As solvents, fluorinated aromatics are noted for their:
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High Thermal Stability: The strength of the C-F bond contributes to their stability at elevated temperatures.
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Chemical Inertness: They are often resistant to degradation under a variety of reaction conditions.
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Unique Solvating Properties: Their polarity and ability to engage in specific fluorine-based interactions can influence reaction rates and selectivities.
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Low Water Solubility: This property can be advantageous in certain reaction workups and separations.
Physicochemical Properties of this compound and Related Analogues
While specific data for this compound is limited, we can infer some of its characteristics based on structurally similar compounds like 1,4-bis(trifluoromethyl)benzene and 4-chlorobenzotrifluoride (pCBTF).
| Compound | Structure | Boiling Point (°C) | Key Features as a Solvent |
| 4-Chlorobenzotrifluoride (pCBTF) | 139.3 | Widely used as a solvent in inks, paints, and coatings; precursor in pesticide and pharmaceutical synthesis.[1][2] | |
| 1,4-Bis(trifluoromethyl)benzene | 116 | Used as a solvent in C-H functionalization and cross-coupling reactions. | |
| This compound | Not readily available | Expected to have a higher boiling point than 1,4-bis(trifluoromethyl)benzene and exhibit strong electron-withdrawing character. |
Table 1: Comparison of this compound with related fluorinated aromatic compounds.
The presence of two adjacent trifluoromethyl groups in this compound would create a highly electron-deficient aromatic ring. This, combined with the chloro substituent, would likely result in a solvent with a distinct polarity and solvating capacity compared to its isomers or less-fluorinated counterparts.
Potential Applications in Catalysis: A Theoretical Perspective
Based on the established utility of similar fluorinated solvents, this compound could theoretically be a candidate solvent for a range of transition metal-catalyzed reactions. The electron-deficient nature of the solvent might be particularly beneficial in reactions involving electron-rich metal centers or substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis.[3] The choice of solvent is crucial as it can influence catalyst stability, solubility of reagents, and reaction kinetics. While no specific examples exist for this compound, related fluorinated solvents have been employed in:
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Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids.
-
Heck Reaction: The reaction of an unsaturated halide with an alkene.[4]
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
The inertness and potentially high boiling point of this compound could make it suitable for high-temperature cross-coupling reactions.
Figure 1. A generalized catalytic cycle for palladium cross-coupling reactions where an inert, high-boiling solvent like this compound could potentially be employed.
Safety and Handling
No specific material safety data sheet (MSDS) or comprehensive toxicological data for this compound was found during the literature review. However, for the related compound, 4-chlorobenzotrifluoride, the following hazards are noted:
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Flammable liquid and vapor.
-
May cause skin sensitization.
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Suspected of causing cancer. [5]
Given the structural similarities, it is prudent to handle this compound with extreme caution. Standard laboratory safety protocols for handling halogenated and fluorinated organic compounds should be strictly followed. This includes the use of a certified chemical fume hood, personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion and Recommendations
Despite a thorough search of the scientific literature, there are no established and validated protocols for the use of This compound as a solvent in chemical reactions. While its structural features suggest potential utility in applications where thermal stability and chemical inertness are required, such as in transition metal catalysis, the lack of empirical data prevents the development of detailed application notes.
We recommend that any researcher considering the use of this solvent should:
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Conduct small-scale feasibility and solubility studies for their specific reaction of interest.
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Thoroughly characterize the reaction outcomes , including yield and by-product formation, and compare them to results obtained in more conventional solvents.
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Adhere to stringent safety precautions due to the lack of specific toxicological information.
Until such foundational research is published, we cannot provide specific, validated protocols for the use of this compound as a reaction solvent. Our commitment to scientific integrity and trustworthiness necessitates that our application notes are based on established and verifiable experimental results.
References
Due to the lack of specific literature for the target compound as a solvent, the following references pertain to related compounds and general principles.
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Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Institutes of Health. (n.d.). Retrieved January 20, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Retrieved January 20, 2026, from [Link]
-
The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. National Institutes of Health. (n.d.). Retrieved January 20, 2026, from [Link]
-
SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. IARC Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. (2017). Retrieved January 20, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
- Method for producing bis(trifluoromethyl)benzene. Google Patents. (n.d.).
-
4-Chlorobenzotrifluoride. Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry. (2024, July 11). Retrieved January 20, 2026, from [Link]
-
Solvents in organic synthesis: Replacement and multi-step reaction systems. ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Method for producing bis(trifluoromethyl)benzene. European Patent Office. (n.d.). Retrieved January 20, 2026, from [Link]
-
Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.). Retrieved January 20, 2026, from [Link]
-
Green Solvents in Organic Synthesis. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Environmentally Benign Solvents in Organic Synthesis: Current Topics. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. (n.d.). Retrieved January 20, 2026, from [Link]
-
Trifluorotoluene. Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solvents and sustainable chemistry. National Institutes of Health. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. (2018, June 20). Retrieved January 20, 2026, from [Link]
-
POLYNUCLEAR AROMATIC COMPOUNDS FOR HIGH TEMPERATURE LUBRICANTS. DTIC. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a practical question-and-answer format to directly address specific challenges you may encounter.
I. General Troubleshooting for Low Yield
Low yield is a frequent challenge in multi-step organic syntheses. This section provides a logical workflow to diagnose and resolve common issues encountered during the preparation of this compound.
Caption: A general workflow for troubleshooting low yield in the synthesis of this compound.
II. Troubleshooting Guide: Question & Answer
This section addresses specific problems that may arise during the two main stages of the synthesis: photochlorination and fluorination.
A. Step 1: Photochlorination of 4-Chloro-1,2-dimethylbenzene
Question 1: My photochlorination reaction is sluggish, and I have a high amount of unreacted starting material. What are the likely causes?
Answer: A sluggish photochlorination reaction can often be attributed to the following factors:
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Initiator Efficiency: If you are using a chemical initiator like azobisisobutyronitrile (AIBN), ensure it is fresh. AIBN can decompose over time, leading to a lower concentration of radicals. For photochemical initiation, check the output and wavelength of your UV lamp. The lamp's intensity can decrease with age.
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Reaction Temperature: The rate of radical initiation and propagation is temperature-dependent. Ensure your reaction is maintained at the optimal temperature, typically between 60-80°C for AIBN-initiated reactions.[1]
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Chlorine Gas Flow: An insufficient flow of chlorine gas will limit the reaction rate. Conversely, an excessively high flow rate can lead to the gas bubbling out of the solution before it has a chance to react. The dispersion of the gas into the reaction mixture is also crucial; ensure efficient stirring.
Question 2: I am observing the formation of multiple chlorinated byproducts, including those with chlorine on the aromatic ring. How can I improve the selectivity?
Answer: The formation of ring-chlorinated byproducts is a common issue in radical chlorination. To enhance selectivity for the methyl groups:
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Avoid Lewis Acid Catalysts: Ensure your glassware is scrupulously clean and free of any residual Lewis acids (e.g., iron salts), which can catalyze electrophilic aromatic substitution (ring chlorination).
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Control Temperature: Higher temperatures can sometimes favor ring chlorination. Try running the reaction at the lower end of the effective temperature range.
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Reaction in the Dark (for chemical initiation): If using a chemical initiator like AIBN, conducting the reaction in the absence of light can help minimize ring chlorination, which can be promoted by UV light.
Question 3: My product mixture contains a significant amount of partially chlorinated intermediates (e.g., -CH2Cl, -CHCl2). How can I drive the reaction to completion?
Answer: Incomplete chlorination is a common challenge. To push the reaction towards the desired 4-chloro-1,2-bis(trichloromethyl)benzene:
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Extended Reaction Time: Exhaustive chlorination of all twelve benzylic protons requires sufficient time. Monitor the reaction by Gas Chromatography (GC) and continue until the starting material and partially chlorinated intermediates are consumed.
-
Sustained Initiator Presence: If using a chemical initiator, its half-life at the reaction temperature is a critical factor. It may be necessary to add the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[1]
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Sufficient Chlorine Supply: Ensure a continuous and adequate supply of chlorine gas throughout the extended reaction time.
B. Step 2: Fluorination of 4-Chloro-1,2-bis(trichloromethyl)benzene (Swarts Reaction)
Question 4: My Swarts fluorination is incomplete, yielding a mixture of partially fluorinated products (containing -CCl2F, -CClF2 groups). How can I achieve complete fluorination?
Answer: Incomplete fluorination is a frequent issue in the Swarts reaction and can be addressed by:
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Optimizing Reaction Temperature and Pressure: The Swarts reaction often requires elevated temperatures and pressures to drive the fluorine exchange to completion. A systematic optimization of these parameters is recommended.
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Catalyst Activity and Concentration: The concentration and activity of the antimony catalyst (e.g., SbCl₅) are critical. Ensure the catalyst is fresh and used in an appropriate molar ratio. Too little catalyst can result in a sluggish or incomplete reaction.
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Purity of Reactants: The starting 4-chloro-1,2-bis(trichloromethyl)benzene should be of high purity, as impurities can interfere with the reaction. Ensure that the anhydrous hydrogen fluoride (HF) is genuinely anhydrous, as water can deactivate the catalyst and lead to hydrolysis byproducts.
Question 5: I am observing degradation or polymerization of my material during the fluorination step. What could be the cause?
Answer: Degradation and polymerization can occur under the harsh conditions of the Swarts reaction.
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Temperature Control: Exceeding the optimal reaction temperature can lead to the decomposition of the starting material and product. Careful temperature monitoring and control are essential.[2]
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Reaction Time: Prolonged reaction times at high temperatures can also contribute to byproduct formation. Monitor the reaction progress and stop it once the desired conversion is achieved.
-
Material of Construction: The reaction should be conducted in a reactor made of a material resistant to anhydrous HF, such as Hastelloy or another suitable alloy, to prevent corrosion which could introduce catalytic impurities that promote degradation.
III. Frequently Asked Questions (FAQs)
Q1: What is the overall reaction mechanism for the synthesis of this compound?
A1: The synthesis is a two-step process. The first step is a radical chain reaction, and the second is a halogen exchange reaction.
Caption: Overall reaction scheme for the synthesis of this compound.
Q2: How should I purify the final product, this compound?
A2: Purification is typically achieved by fractional distillation under atmospheric or reduced pressure. The boiling point of the final product is around 157-160°C.[3] Careful fractionation is necessary to separate it from any partially fluorinated intermediates or other byproducts with similar boiling points.
Q3: What are the main safety precautions to consider during this synthesis?
A3: This synthesis involves several hazardous materials and conditions:
-
Chlorine Gas: Chlorine is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a respirator, should be used.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always use specialized PPE, including HF-resistant gloves, and have calcium gluconate gel readily available as a first aid measure. The reaction must be conducted in a pressure reactor designed for use with HF.
-
High-Pressure Reactions: The fluorination step is typically carried out in a sealed reactor at elevated temperatures, which will generate high pressures. Ensure the reactor is properly rated and maintained.
Q4: Can I use other fluorinating agents besides anhydrous HF?
A4: While other fluorinating agents exist for converting trichloromethyl groups to trifluoromethyl groups (e.g., antimony trifluoride), anhydrous HF is the most common and cost-effective reagent for this type of bulk transformation.[4] The combination of HF with a Lewis acid catalyst like SbCl₅ is a well-established method for the Swarts reaction.
IV. Experimental Protocols (Representative)
The following are representative protocols based on analogous syntheses. The reaction conditions may require optimization.
A. Step 1: Synthesis of 4-Chloro-1,2-bis(trichloromethyl)benzene
| Reagent/Parameter | Quantity/Value |
| 4-Chloro-1,2-dimethylbenzene | 1.0 mol |
| 2,2'-Azobisisobutyronitrile (AIBN) | 0.05 mol (added in portions) |
| Chlorine Gas (Cl₂) | Bubbled through the reaction |
| Temperature | 70-80 °C |
| Reaction Time | 8-12 hours (monitor by GC) |
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, add 4-chloro-1,2-dimethylbenzene.[1]
-
Begin stirring and heat the reaction mixture to 70-75°C.
-
Add the first portion of AIBN and start bubbling chlorine gas through the liquid.
-
Maintain the temperature and continue to add AIBN in portions every 2 hours.
-
Monitor the reaction progress by GC until the starting material and partially chlorinated intermediates are consumed.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.
-
The crude product can be used directly in the next step or purified by distillation under reduced pressure.
B. Step 2: Synthesis of this compound
| Reagent/Parameter | Quantity/Value |
| 4-Chloro-1,2-bis(trichloromethyl)benzene | 1.0 mol |
| Anhydrous Hydrogen Fluoride (HF) | 12.0 mol |
| Antimony Pentachloride (SbCl₅) | 0.05 mol (catalyst) |
| Temperature | 120-140 °C |
| Pressure | Autogenous |
| Reaction Time | 4-8 hours (monitor by GC) |
Procedure:
-
In a suitable pressure reactor (e.g., a Hastelloy autoclave), charge 4-chloro-1,2-bis(trichloromethyl)benzene and a catalytic amount of SbCl₅.
-
Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Seal the reactor and heat to 120-140°C with stirring. The pressure will increase as the reaction proceeds.
-
Monitor the reaction progress by analyzing aliquots (after careful workup) by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess HF into a scrubber.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer, wash with water, then with a dilute solution of NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and purify by fractional distillation.
V. References
-
Ishida, M., Koide, M., & Katsuhara, Y. (1999). Method for producing bis(trifluoromethyl)benzene. EP 0953557 A1. Google Patents. Retrieved from
-
Kober, E. H. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes. US 4093669 A. Google Patents. Retrieved from
-
Ferreira, V. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269.
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
Leroux, F., Schlosser, M., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
-
Sakai, T., et al. (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 38(2), 61-66.
-
Central Glass Company, Limited. (2004). Method for producing bis(trifluoromethyl)benzene. EP 0953557 B1. Google Patents. Retrieved from
-
NIST. (n.d.). Benzene, 4-chloro-1,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, Y., et al. (2019). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN 102336689 A. Google Patents. Retrieved from
-
Dow Chemical Company. (1993). Process for the production of 4-chloro-trichloro-methyl benzene. EP 0534412 B1. Google Patents. Retrieved from
Sources
Technical Support Center: Purification of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the dedicated technical support guide for the purification of crude 4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS 320-30-9). This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will explore common challenges and provide field-proven solutions to streamline your purification workflows. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Initial Assessment of Crude Material
Before selecting a purification strategy, a preliminary analysis of the crude product is essential. The nature and percentage of impurities will dictate the most efficient purification method.
Common Impurities to Expect:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions. These often have very similar polarities and boiling points, making them particularly challenging to separate.[1]
-
Partially Halogenated Intermediates: Compounds from incomplete fluorination or chlorination steps, such as 4-chloro-1-(trifluoromethyl)-2-(dichlorofluoromethyl)benzene.
-
Solvents and Reagents: Residual solvents or reaction reagents.
A combination of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive impurity profile.
Purification Method Selection
The choice of purification technique is a critical decision based on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Fractional Distillation
With a boiling point of 157-160°C, fractional distillation is a viable method, especially for larger scales where impurities have sufficiently different boiling points.[2][3] For compounds boiling above 150°C, vacuum distillation is often preferred to prevent thermal decomposition.[3]
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glass joints are properly sealed with high-vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap and a manometer. Ensure the system can achieve and hold the target pressure.
-
Heating: Place the distillation flask in a heating mantle set 20-30°C higher than the expected boiling point at the target pressure.[3] Add a magnetic stir bar for smooth boiling.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the column. A slow distillation rate is crucial for good separation.[4]
-
Fraction Collection: Collect fractions based on stable boiling point readings. Isomeric impurities may co-distill, requiring careful analysis of each fraction.
Distillation: Questions & Answers
Q1: My product seems to be decomposing in the distillation flask (darkening color). What's happening and how can I fix it? A1: This is a sign of thermal decomposition, which can occur when distilling at atmospheric pressure for compounds with boiling points >150°C.[3]
-
Cause: The required temperature at atmospheric pressure is too high, causing the compound to break down.
-
Solution: Switch to a vacuum distillation. By lowering the pressure, you significantly lower the boiling point, allowing distillation at a safer temperature. For best results, conduct the distillation at a pressure where your compound boils between 45°C and 180°C.[3]
Q2: I'm not getting good separation between my product and an impurity, even with a long fractionating column. A2: Poor separation occurs when the vapor-liquid equilibrium is not sufficiently established or when the components have very similar volatilities.[4][5]
-
Cause 1: Distillation rate is too fast. If you supply too much heat, less volatile components are carried over with the more volatile ones, reducing separation efficiency.[4]
-
Solution: Reduce the heating mantle temperature to slow down the distillation rate. Aim for a rate of 1-2 drops per second at the condenser.
-
-
Cause 2: Azeotrope formation. The impurity may form an azeotrope with your product, a mixture that boils at a constant temperature and composition, making separation by standard distillation impossible.[3]
-
Solution: Analyze the fractions by GC-MS to confirm the composition. If an azeotrope is present, you will need to switch to a different purification method, such as column chromatography.
-
Q3: The distillation column is experiencing "flooding" or "weeping." What do these terms mean? A3: These are common operational problems in distillation columns that severely reduce efficiency.[6]
-
Flooding: This occurs when the vapor flow rate is too high, causing liquid to be pushed up the column and preventing it from flowing back down. You may see a sudden pressure spike.[6]
-
Solution: Reduce the heat input to decrease the vapor velocity.
-
-
Weeping: This happens when the vapor flow is too low to hold the liquid on the trays or packing of the column, causing it to drip down. This leads to poor vapor-liquid contact.[6]
-
Solution: Increase the heat input slightly to increase the vapor velocity.
-
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar to nonpolar compounds on a lab scale. Given that this compound is a nonpolar aromatic compound, this is often the method of choice.[1][7]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. For a nonpolar compound, start with pure hexane and gradually add small percentages of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[8] If solubility is an issue, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.[8]
-
Elution: Apply positive pressure (air or nitrogen) and begin eluting with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Chromatography: Questions & Answers
Q1: My nonpolar product is not eluting from the silica column, even with pure hexane. A1: This is a highly unusual situation for a nonpolar compound on normal-phase silica. Several factors could be at play.[7][9][10]
-
Cause 1: Incorrect Solvent. Double-check that you are using the intended nonpolar solvent. A simple mix-up (e.g., using methanol instead of hexane) is a common error.[7][10]
-
Cause 2: Compound Decomposition. The compound may be unstable on acidic silica gel.
-
Solution: Test for stability by spotting the crude mixture on a TLC plate, waiting for 30-60 minutes, and then developing it. If the original spot has disappeared or turned into baseline material, it is decomposing.[10] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[7]
-
-
Cause 3: Very Low Concentration. The compound may have eluted, but the concentration in the fractions is too low to be detected by your TLC visualization method.
Q2: My compound is streaking or "tailing" down the TLC plate and the column, leading to poor separation. A2: Tailing is often caused by the compound interacting too strongly with the stationary phase or by overloading the column.
-
Cause 1: Acidic Compound/Silica Interaction. If your compound has any acidic character, it can interact strongly with the silica gel.
-
Solution: Add a very small amount (e.g., 0.5-1%) of acetic acid to your eluent to improve the peak shape.
-
-
Cause 2: Overloading. Too much sample was loaded onto the column for its diameter.
-
Solution: Use a wider column or reduce the amount of sample loaded.
-
-
Cause 3: Poor Solubility in Eluent. If the compound has poor solubility in the eluent, it can cause tailing as it elutes.
-
Solution: Once the compound starts to elute, you can sometimes increase the polarity of the solvent system to speed it up and reduce tailing, provided there are no impurities at a lower Rf.[7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 320-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Five Critical Factors to Vapor-Liquid Equilibrium During Distillation - EPIC Systems Group [epicsysinc.com]
- 6. sutongtechnology.com [sutongtechnology.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
Common side reactions and byproducts in the synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through one of two major pathways:
-
Halogen Exchange (Halex) Fluorination: This classic approach involves the exhaustive chlorination of a suitable precursor, such as 4-chloro-o-xylene, to form 4-chloro-1,2-bis(trichloromethyl)benzene, followed by fluorination using reagents like anhydrous hydrogen fluoride (HF), often with a catalyst such as antimony pentachloride (SbCl₅).
-
Copper-Catalyzed Trifluoromethylation: A more modern approach involves the introduction of trifluoromethyl groups onto a dihalogenated precursor, such as 1,2-diiodo-4-chlorobenzene or 1,2-dibromo-4-chlorobenzene, using a copper catalyst and a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent).
Both methods present unique challenges, from handling hazardous reagents to managing specific side reactions. This guide is structured to address these issues head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing probable causes and actionable solutions.
Issue 1: Incomplete Reaction and Low Yield
Question: My reaction is sluggish, and I'm isolating a significant amount of starting material or partially reacted intermediates. What's going wrong?
Answer: This is a common issue that can stem from several factors, depending on your chosen synthetic route.
For Halogen Exchange (Halex) Fluorination:
-
Probable Cause 1: Inactive Fluorinating Agent or Catalyst. Anhydrous HF is highly reactive and can be compromised by moisture. The SbCl₅ catalyst can also be deactivated.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous HF. The SbCl₅ catalyst should be of high purity. Consider adding the catalyst in portions if the reaction is prolonged.
-
-
Probable Cause 2: Insufficient Reaction Temperature or Pressure. The halogen exchange from -CCl₃ to -CF₃ is an equilibrium-driven process that often requires elevated temperatures and pressure to go to completion.
-
Solution: Gradually and carefully increase the reaction temperature. Monitor the internal pressure of the autoclave, as this is indicative of the reaction's progress (formation of HCl gas). Ensure your reactor is properly sealed to maintain the necessary pressure.
-
-
Probable Cause 3: Mass Transfer Limitations. In a heterogeneous reaction involving a solid catalyst or immiscible liquids, poor mixing can limit the reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
For Copper-Catalyzed Trifluoromethylation:
-
Probable Cause 1: Inactive Copper Catalyst. The active catalytic species is typically a Cu(I) complex. If you are starting with a Cu(I) salt (e.g., CuI), ensure it has not been oxidized to Cu(II). If using a Cu(II) precursor, the reaction conditions must facilitate its reduction to Cu(I).
-
Solution: Use freshly purchased, high-purity Cu(I) salts. Store them under an inert atmosphere. When using Cu(II) salts, ensure your reaction conditions are suitable for in situ reduction.
-
-
Probable Cause 2: Inappropriate or Absent Ligand. Ligands, such as 1,10-phenanthroline, are often crucial for stabilizing the copper catalyst and facilitating the reaction.
-
Solution: Screen a variety of ligands to find the optimal one for your specific substrate and reaction conditions. Diamine ligands are a good starting point.
-
-
Probable Cause 3: Presence of Oxygen or Water. These reactions are often sensitive to air and moisture.
-
Solution: Employ standard Schlenk techniques or work in a glovebox. Use anhydrous solvents and ensure all glassware is oven-dried. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents.
-
Issue 2: Formation of Isomeric Byproducts
Question: My final product is contaminated with isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: The formation of isomers is a significant challenge, particularly when dealing with substituted aromatic rings.
-
Probable Cause 1 (Halex Route): Isomerization during Precursor Synthesis. If your starting material, 4-chloro-1,2-bis(trichloromethyl)benzene, is synthesized from 4-chloro-o-xylene, side-chain chlorination can be accompanied by ring chlorination, or the starting xylene may contain other isomers.
-
Solution: Ensure the purity of your starting 4-chloro-o-xylene. Optimize the chlorination conditions (e.g., using a radical initiator like AIBN and light, while avoiding Lewis acid catalysts that promote ring chlorination) to favor side-chain halogenation. Purify the trichlorinated intermediate before the fluorination step.
-
-
Probable Cause 2 (Trifluoromethylation Route): Non-selective Trifluoromethylation. If you are starting with a precursor like 3,4-dichlorobenzotrifluoride, the introduction of the second trifluoromethyl group can potentially occur at different positions, although the directing effects of the existing substituents should favor the desired product.
-
Solution: Carefully control the reaction temperature. Lower temperatures often lead to higher selectivity. The choice of ligand in copper-catalyzed reactions can also influence regioselectivity.
-
Issue 3: Presence of Partially Fluorinated or Halogenated Byproducts
Question: I'm observing byproducts containing -CF₂Cl or -CFCl₂ groups, or the wrong halogen on the ring. How can I minimize these?
Answer: The formation of these byproducts points to incomplete or undesired halogen exchange reactions.
For Halogen Exchange (Halex) Fluorination:
-
Probable Cause: Incomplete Fluorination. As mentioned in Issue 1, insufficient reaction time, temperature, or pressure can lead to the isolation of partially fluorinated intermediates.
-
Solution: Increase the reaction time and/or temperature. Ensure a sufficient excess of the fluorinating agent (HF) is used. The catalyst concentration can also be optimized. A patent for a similar process suggests that a mixture of dichloromethyl and trichloromethyl precursors can be fluorinated, which may lead to a complex product mixture if not driven to completion.[1][2]
-
For Copper-Catalyzed Trifluoromethylation:
-
Probable Cause: Halogen Scrambling or Incomplete Reaction. If your starting material is a diiodo- or dibromo-chlorobenzene, the trifluoromethylation may not proceed to completion on both sites.
-
Solution: Ensure an adequate excess of the trifluoromethylating reagent is used. Optimize the reaction time and temperature. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl.[3] Using a more reactive starting material (e.g., diiodo vs. dibromo) can improve conversion.
-
Issue 4: Formation of Hydrodehalogenation and Homocoupling Byproducts
Question: My product is contaminated with byproducts where a halogen has been replaced by hydrogen, or where two aromatic rings have coupled. How do I prevent this?
Answer: These are common side reactions in many cross-coupling protocols.
-
Probable Cause 1: Hydrodehalogenation. This side reaction, where a halogen is replaced by a hydrogen atom, can be promoted by certain catalysts and reaction conditions, especially in the presence of a hydrogen source (e.g., trace water or solvent).
-
Solution: Rigorously exclude water and other protic sources from the reaction. The choice of ligand and solvent can also influence the extent of this side reaction.
-
-
Probable Cause 2: Homocoupling (Biaryl Formation). The coupling of two molecules of the starting aryl halide to form a biaryl compound can compete with the desired trifluoromethylation.
-
Solution: The choice of ligand is critical in minimizing homocoupling. Adjusting the reaction temperature and the rate of addition of the trifluoromethylating agent can also favor the desired cross-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for the synthesis of this compound?
A1: While multiple routes are chemically feasible, the industrial production of benzotrifluorides often relies on the halogen exchange (Halex) reaction due to the relatively low cost of the raw materials (chlorine and HF).[4] This involves the free-radical chlorination of the methyl groups of 4-chloro-o-xylene to 4-chloro-1,2-bis(trichloromethyl)benzene, followed by fluorination with anhydrous hydrogen fluoride.[5][6]
Q2: Why are the two adjacent trifluoromethyl groups on the benzene ring a synthetic challenge?
A2: The two vicinal trifluoromethyl groups are strongly electron-withdrawing and sterically bulky. This has several implications:
-
Deactivation of the Aromatic Ring: The powerful electron-withdrawing nature of the two -CF₃ groups deactivates the aromatic ring towards further electrophilic substitution.[3]
-
Steric Hindrance: The bulkiness of the -CF₃ groups can hinder the approach of reagents to the adjacent positions, potentially slowing down reaction rates or influencing regioselectivity.
Q3: How stable is the C-F bond in the trifluoromethyl groups during the synthesis?
A3: The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally very stable. However, it is not completely inert. Under strongly acidic or basic conditions, or in the presence of certain Lewis acids, protolytic defluorination or other decomposition pathways can occur.[7][8] It is crucial to control the reaction conditions to avoid degradation of the desired product.
Q4: What are the best methods for purifying the final product?
A4: The purification of this compound can be challenging due to the potential presence of isomers and partially halogenated byproducts with similar boiling points.
-
Fractional Distillation: This is the most common method for purification on a larger scale. A high-efficiency distillation column is often required to separate closely boiling isomers.
-
Crystallization: If the desired product is a solid at low temperatures and the impurities are oils, low-temperature crystallization can be an effective purification technique.
-
Chromatography: For smaller scale purifications or for obtaining very high purity material, column chromatography on silica gel can be employed. However, this is often not practical for large-scale production.
Q5: Are there any specific safety precautions I should take?
A5: Yes, the synthesis of this compound involves several hazardous materials and conditions.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including specialized gloves (e.g., neoprene over nitrile) and eye protection. Have a calcium gluconate gel or solution readily available as a first aid measure for HF exposure.
-
High-Pressure Reactions: The Halex reaction is often carried out in a pressure reactor (autoclave). Ensure the reactor is properly rated for the expected pressures and temperatures and is regularly inspected.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. Handle it in a well-ventilated fume hood.
-
Copper Catalysts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
Visualizing the Synthetic Pathways and Challenges
Main Synthetic Pathways
Caption: Overview of the two primary synthetic routes to this compound.
Common Side Reactions in Copper-Catalyzed Trifluoromethylation
Caption: Competing reaction pathways in the copper-catalyzed synthesis.
Quantitative Data Summary
| Parameter | Halogen Exchange (Halex) | Copper-Catalyzed Trifluoromethylation |
| Starting Materials | 4-Chloro-o-xylene, Cl₂, HF | 1,2-Dihalo-4-chlorobenzene, TMSCF₃ |
| Catalyst | SbCl₅ (catalytic) | Cu(I) salt (catalytic), Ligand |
| Typical Temperature | 100-150 °C | 80-120 °C |
| Pressure | High (autogenous) | Atmospheric |
| Key Side Products | Partially fluorinated intermediates (-CF₂Cl, -CFCl₂), Isomers | Hydrodehalogenation, Homocoupling (biaryls), Isomers |
| Advantages | Lower cost of bulk reagents | Milder conditions, higher functional group tolerance |
| Disadvantages | Harsh conditions, hazardous reagents | Higher cost of trifluoromethyl source and catalyst |
Experimental Protocols
Protocol 1: Halogen Exchange Fluorination (Illustrative)
This protocol is illustrative and should be adapted and optimized for specific laboratory conditions and equipment. Extreme caution must be exercised when working with anhydrous HF.
-
Chlorination: In a suitable reactor equipped for photochemical reactions, charge 4-chloro-o-xylene. Initiate the reaction by heating and irradiating with a UV lamp while bubbling chlorine gas through the solution. A radical initiator (e.g., AIBN) can be added. Monitor the reaction by GC until the starting material is consumed and the desired 4-chloro-1,2-bis(trichloromethyl)benzene is the major product.
-
Fluorination: In a Hastelloy autoclave, charge the crude 4-chloro-1,2-bis(trichloromethyl)benzene and a catalytic amount of SbCl₅. Cool the reactor and carefully add anhydrous hydrogen fluoride (a significant molar excess).
-
Reaction: Seal the autoclave and heat to 120-140 °C with vigorous stirring. Monitor the reaction progress by observing the internal pressure (due to HCl evolution).
-
Workup: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess HF and HCl into a suitable scrubber. Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Separate the organic layer, wash with water, then with a dilute aqueous solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation under reduced pressure.
Protocol 2: Copper-Catalyzed Trifluoromethylation (Illustrative)
This protocol is a general representation and requires optimization. All operations should be performed under an inert atmosphere.
-
Reaction Setup: To an oven-dried Schlenk tube, add 1,2-diiodo-4-chlorobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the Ruppert-Prakash reagent (TMSCF₃, 2.5 mmol, 2.5 equiv).
-
Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature and quench with aqueous ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Amii, H., & Uneyama, K. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Grushin, V. V. (2010). The chemistry of [CuCF3], [Cu(CF3)n]m−, and related complexes. Accounts of Chemical Research, 43(1), 160-171.
- Dubinina, G. G., Furutachi, H., & Vicic, D. A. (2008). A new trifluoromethyl source: [(phen)CuCF3]. Journal of the American Chemical Society, 130(27), 8600-8601.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Murray, W. J., & Finger, G. C. (1947). Aromatic Fluorine Compounds. III. 1,2,3-Trifluorobenzene and Derivatives. Journal of the American Chemical Society, 69(8), 1951-1953.
- McBee, E. T., Hass, H. B., & Burt, W. E. (1947). The Halogenation of Aliphatic Hydrocarbons. Industrial & Engineering Chemistry, 39(3), 302-305.
- Olah, G. A., & Mo, Y. K. (1972). Friedel-Crafts Chemistry. 5. Friedel-Crafts Propylation and Isopropylation of Benzene and Toluene with Propyl and Isopropyl Halides. The Journal of Organic Chemistry, 37(7), 1028-1030.
- European Patent Office. (1999). Method for producing bis(trifluoromethyl)benzene (EP 0953557 A1).
- Google Patents. (1990). Method for preparing 3, 4-dichlorobenzotrifluoride (CN103896728A).
- Google Patents. (2004). Process for the preparation of bis (trifluoromethyl) benzene (DE69915924T2).
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- 8. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the technical support center for chemists working with 4-Chloro-1,2-bis-(trifluoromethyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during substitution reactions on this highly electron-deficient aromatic substrate. The presence of two powerful electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the reactivity of the aryl chloride, making it an excellent substrate for specific transformations but also presenting unique challenges.[1] This document will equip you with the foundational knowledge and practical steps to optimize your reaction conditions and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
The key to successfully functionalizing this compound lies in understanding its electronic nature. The two CF₃ groups are potent electron-withdrawing groups, rendering the aromatic ring electron-poor.[1] This electronic characteristic deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3] The CF₃ groups, particularly the one positioned ortho to the chlorine atom, can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr mechanism.[4][5]
This substrate is also a viable candidate for various palladium-catalyzed cross-coupling reactions, providing alternative pathways for C-C and C-N bond formation.[6][7] This guide will address both SNAr and cross-coupling methodologies.
Logical Workflow for Reaction Optimization
The following diagram outlines a general workflow for troubleshooting and optimizing substitution reactions on this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
FAQ 4: I am attempting a Buchwald-Hartwig amination and getting low conversion. How can I improve the yield?
Answer:
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on this electron-deficient aryl chloride hinges on the catalyst system. [8][9] 1. Sub-optimal Ligand/Palladium Combination:
-
Causality: The C-N reductive elimination step can be challenging. The choice of ligand is critical to facilitate this step and prevent catalyst decomposition.
-
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich biarylphosphine ligands. Josiphos, Xantphos, or BrettPhos are excellent starting points.
-
Catalyst and Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) for reliable results.
-
2. Incorrect Base:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Troubleshooting Steps:
-
Base Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. [10]Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly for less basic amines.
-
3. High Reaction Temperature Leading to Decomposition:
-
Causality: While heat is often required, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Troubleshooting Steps:
-
Temperature Screening: Screen temperatures in the range of 80-110 °C. Modern catalyst systems often allow for lower reaction temperatures.
-
| Parameter | Initial Condition (Low Yield) | Optimized Condition (Improved Yield) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos or a Buchwald Pre-catalyst |
| Base | K₂CO₃ | NaOtBu |
| Solvent | DMF | Toluene or 1,4-Dioxane |
Table 2: General Optimization Parameters for Buchwald-Hartwig Amination.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC. [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
American Chemical Society. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ResearchGate. (n.d.). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]
-
Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
-
ACS Publications. (n.d.). A new trifluoromethylating agent: synthesis of polychlorinated (trifluoromethyl)benzenes and 1,3-bis(trifluoromethyl)benzenes and conversion into their trichloromethyl counterparts and molecular structure of highly strained polychloro-m-xylenes | The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Reddit. (2024). Benzene Substitution synthesis problem : r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2015). 15.1: Naming the Benzenes. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Nucleophilic Substitution in Aromatic Compounds Containing Fluorinated Substituents. Part 10. Reactions of 2,4,6‐Trichloro. [Link]
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- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Catalyst selection and optimization for reactions of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Answering the user's request.## Technical Support Center: Catalyst Selection and Optimization for Reactions of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the technical support center for synthetic transformations involving this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter this challenging, electron-deficient substrate in their work. The unique electronic properties imparted by the two trifluoromethyl groups and the inherent inertness of the C-Cl bond necessitate a carefully considered approach to catalyst selection and reaction optimization.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—as well as considerations for Nucleophilic Aromatic Substitution (SNAr), a relevant alternative pathway for this substrate.
Part 1: General Considerations for this compound
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenge stems from the substrate's electronic nature. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, which significantly deactivates the aryl chloride bond toward the rate-limiting oxidative addition step in typical palladium-catalyzed cross-coupling cycles.[1][2] Traditional palladium catalysts, such as those based on simple triarylphosphines like PPh₃, are often ineffective for activating this inert C-Cl bond.[1][3] Success hinges on selecting a catalyst system specifically designed to overcome this high activation barrier.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[4][5] For an electron-deficient aryl chloride like this compound, the choice of ligand is paramount.
Q2: How do I select an initial catalyst system for a Suzuki-Miyaura coupling with this substrate?
For challenging aryl chlorides, the catalyst system must promote the difficult oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that increase the electron density on the palladium(0) center.[1][3][6]
A recommended starting point would be a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species, paired with a specialized biarylphosphine ligand.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources. |
| Ligand | RuPhos, XPhos, or SPhos | These are bulky, electron-rich biaryl monophosphine ligands known to be highly effective for coupling unreactive aryl chlorides.[7][8] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong inorganic bases are generally effective and tolerate a wide range of functional groups.[4][7] |
| Solvent | Toluene/H₂O (e.g., 10:1), Dioxane, or THF | Aprotic solvents capable of dissolving the reagents are standard. A small amount of water can be beneficial.[7][8] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the high activation energy of the C-Cl bond. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to no conversion of starting material.
This is the most common failure mode and almost always points to an issue with the catalyst's activity or the reaction conditions being too mild.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.
Detailed Steps:
-
Re-evaluate the Ligand: If using a less specialized ligand, switch to one of the recommended Buchwald-type biarylphosphine ligands (e.g., RuPhos).[7][8] These ligands are designed to accelerate both the oxidative addition and the reductive elimination steps.[9]
-
Check the Base: The choice of base is critical.[4] If K₂CO₃ is ineffective, consider a stronger base like Cs₂CO₃ or K₃PO₄. Base solubility can also be an issue; ensure vigorous stirring.
-
Increase Temperature: The C-Cl bond activation is highly temperature-dependent. If the reaction is sluggish at 80 °C, incrementally increase the temperature to 110 °C or higher.
-
Verify Reagent Quality: Ensure the boronic acid or ester is pure, as impurities can inhibit the catalyst. The reaction is also sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere are essential.
Issue: Formation of homocoupled biaryl from the boronic acid.
This side reaction suggests that transmetalation is occurring but is faster than the cross-coupling reductive elimination, or that the boronic acid is unstable under the reaction conditions.
-
Solution: Lower the catalyst loading slightly. Ensure the base is not excessively strong, which can accelerate boronic acid decomposition.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10][11] Similar to the Suzuki coupling, success with this compound depends heavily on the catalyst system.
Q3: What is the best practice for selecting a catalyst system for Buchwald-Hartwig amination with this substrate?
The logic is consistent with Suzuki coupling: a highly active catalyst is needed to activate the C-Cl bond. Sterically hindered and electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Precatalysts are often more reliable as they form the active Pd(0) species cleanly and efficiently upon exposure to base.[12] |
| Ligand | XPhos, BrettPhos, or AdBippyPhos | These ligands are proven to be effective for the amination of challenging aryl chlorides, including those with steric hindrance or electron-withdrawing groups.[13] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.[14] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction.[15] |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Reaction stalls or gives low yield.
This often points to catalyst inhibition or deactivation, or an inappropriate choice of base.
-
Catalyst Inhibition: The amine substrate or the product itself can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover. Switching to a different class of ligand (e.g., from XPhos to BrettPhos) can sometimes resolve this.
-
Base Incompatibility: While strong bases like NaOtBu are standard, they can be incompatible with sensitive functional groups on the amine coupling partner.[14] If this is a concern, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures or longer reaction times.[14]
-
Hydrodehalogenation (Ar-H formation): The formation of 1,2-bis-(trifluoromethyl)benzene as a byproduct indicates a competing reaction where the aryl halide is reduced. This can happen if β-hydride elimination from the palladium-amide complex occurs, a side reaction that competes with the desired reductive elimination.[10]
-
Solution: Using a bulkier ligand can sterically disfavor this side pathway and promote the desired C-N bond formation.
-
Caption: Buchwald-Hartwig cycle showing the competing hydrodehalogenation pathway.
Part 4: Nucleophilic Aromatic Substitution (SNAr)
Q4: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of a palladium-catalyzed reaction?
Yes, this is a distinct possibility. The two strong electron-withdrawing -CF₃ groups make the aromatic ring highly electrophilic and can activate it towards SNAr.[16][17] This mechanism does not require a metal catalyst but typically needs a strong nucleophile and sometimes high temperatures.
When to Consider SNAr:
-
When using strong, anionic nucleophiles (e.g., alkoxides, thiolates, or amides).
-
When palladium-catalyzed methods fail or are prohibitively expensive.
-
The reaction is often favored in polar aprotic solvents like DMSO or DMF, which stabilize the charged intermediate (Meisenheimer complex).
The reactivity of aryl halides in SNAr is the opposite of that in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I.[18] While the C-Cl bond is less reactive than a C-F bond, the strong activation by the two -CF₃ groups can still enable the reaction.
Troubleshooting SNAr:
-
No Reaction: The nucleophile may not be strong enough, or the temperature may be too low. Increasing the temperature or using a stronger base to generate a more potent nucleophile can promote the reaction.
-
Competing Side Reactions: With extremely strong bases like NaNH₂, an elimination-addition (benzyne) mechanism can sometimes compete, though this is less likely given the electronic nature of the substrate.[18]
Part 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.25 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.5 M).
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate and purify the resulting residue by flash column chromatography.
References
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
- ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Alkenylboronic Acids with Low E/Z Isomerization.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Buchwald–Hartwig amin
- Help troubleshooting a Buchwald-Hartwig amin
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Nucleophilic arom
- Nucleophilic Arom
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Buchwald-Hartwig Amin
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Palladium-Catalyzed Aryl
- Nucleophilic Arom
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Handling and storage best practices for 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Welcome to the comprehensive technical support guide for 4-Chloro-1,2-bis-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the safe and effective handling, storage, and application of this versatile chemical intermediate.
Section 1: Core Chemical Properties and Safety Data
This compound is a highly electron-deficient aromatic compound. The two adjacent trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents, which significantly influence the reactivity of the aromatic ring and the chloro leaving group. This unique electronic nature makes it a valuable building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 320-30-9 | |
| Molecular Formula | C₈H₃ClF₆ | |
| Molecular Weight | 248.55 g/mol | [1] |
| Boiling Point | 157-160 °C | |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Safety and Hazard Information
This compound is classified as an irritant and may cause an allergic skin reaction and serious eye irritation. Always consult the full Safety Data Sheet (SDS) before handling.
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Section 2: Handling and Storage Best Practices
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Receiving and Initial Inspection
-
Q: What should I do upon receiving a shipment of this compound?
-
A: Upon receipt, immediately inspect the container for any signs of damage or leakage. Ensure the container is properly labeled. If any issues are noted, quarantine the material in a well-ventilated area, such as a fume hood, and contact the supplier for instructions.
-
Personal Protective Equipment (PPE)
-
Q: What is the minimum required PPE for handling this compound?
Storage Conditions
-
Q: What are the optimal storage conditions for this reagent?
Dispensing and Weighing
-
Q: Are there any specific precautions to take when dispensing or weighing this liquid?
-
A: Yes. Due to its potential to cause skin and eye irritation, always dispense this compound in a fume hood. Use a calibrated pipette or syringe for accurate liquid transfer. Avoid inhalation of any vapors.
-
Section 3: Troubleshooting Experimental Workflows
The high degree of fluorination in this compound dictates its reactivity, primarily making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. It can also potentially participate in metal-catalyzed cross-coupling reactions, though the electron-deficient nature of the ring can present challenges.
General Troubleshooting Workflow for Reactions
Caption: A general workflow for troubleshooting low-yield reactions.
FAQ: Nucleophilic Aromatic Substitution (SNAr)
The two trifluoromethyl groups strongly activate the benzene ring for nucleophilic attack, making SNAr a primary application for this substrate.
Caption: The two-step addition-elimination mechanism of SNAr.
-
Q1: My SNAr reaction with an amine nucleophile is sluggish or not proceeding to completion. What are the likely causes?
-
A1: Several factors could be at play:
-
Insufficiently strong base: While the ring is highly activated, a non-nucleophilic base is often required to deprotonate the amine or the intermediate complex. Ensure your base is strong enough and used in sufficient stoichiometry.
-
Solvent effects: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Temperature: Some SNAr reactions, even on activated systems, may require heating to proceed at a reasonable rate. Consider incrementally increasing the reaction temperature.
-
-
-
Q2: I am observing the formation of side products in my SNAr reaction with an alkoxide nucleophile. What could they be?
-
A2: A common side reaction with alkoxides is elimination if there are abstractable protons on the nucleophile's alkyl chain. More specific to this substrate, while generally stable, under harsh basic conditions, the trifluoromethyl groups could be susceptible to hydrolysis, although this is less common than with other haloalkanes.
-
-
Q3: The purification of my SNAr product is proving difficult due to its high lipophilicity from the trifluoromethyl groups. Any suggestions?
-
A3: The high fluorine content can indeed make purification challenging.
-
Chromatography: Consider using a less polar solvent system in your column chromatography. Sometimes, a gradient elution from a very nonpolar solvent (like heptane) can improve separation.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content, F-SPE can be an excellent technique to separate them from non-fluorinated impurities.
-
-
FAQ: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
While the C-Cl bond is generally less reactive than C-Br or C-I bonds in cross-coupling reactions, the electron-deficient nature of this substrate can make oxidative addition to the palladium catalyst challenging.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Q1: My Suzuki coupling reaction with this compound is giving a low yield. How can I improve it?
-
A1: The key is to use a highly active catalytic system capable of activating the inert C-Cl bond:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Use catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that promote the oxidative addition of aryl chlorides.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.
-
Temperature: These reactions typically require elevated temperatures (80-120 °C) to proceed efficiently.
-
-
-
Q2: I am seeing significant amounts of a de-chlorinated starting material in my reaction mixture. What is causing this?
-
A2: This is likely due to a competing hydrodehalogenation side reaction. This can be promoted by certain catalysts and reaction conditions. Ensure your reagents and solvents are anhydrous, as water can sometimes be a proton source for this side reaction.
-
Section 4: References
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution. organic-chemistry.org. Available at: [Link]
-
Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Why does benzene and other aromatic compounds undergo electrophilic aromatic substitution with ease while they struggle to undergo nucleophilic substitution reaction?. Quora. Available at: [Link]
-
Why does benzene easily undergo electrophillic substitution reaction but rarely nucleouphillic substitution reaction?. Reddit. Available at: [Link]
-
SAFETY DATA SHEET. Airgas. Available at: [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
Sources
Technical Support Center: Overcoming Challenges in the Halogenation of Benzene Derivatives
Welcome to the technical support center for the chlorination and fluorination of benzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during these critical synthetic transformations. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Part 1: Chlorination of Benzene Derivatives
The introduction of chlorine to a benzene ring via electrophilic aromatic substitution is a cornerstone of organic synthesis. However, controlling the reaction's selectivity and avoiding side products can be challenging. This section addresses common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) - Chlorination
Q1: Why is a Lewis acid catalyst required for the chlorination of benzene?
A1: Benzene's aromatic system is electron-rich, making it a nucleophile, but it is also very stable.[1] Chlorine (Cl₂) by itself is not a strong enough electrophile to break this aromaticity. A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the Cl-Cl bond.[2][3][4][5] The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, creating a highly electrophilic chlorine species (often represented as a chloronium ion, Cl⁺) that is readily attacked by the benzene ring.[3][5][6][7] For highly activated benzene derivatives (e.g., phenol or aniline), a Lewis acid may not be necessary as the ring is sufficiently electron-rich to react with Cl₂ directly.[2]
Q2: How do I choose between different Lewis acid catalysts like FeCl₃ and AlCl₃?
A2: Both FeCl₃ and AlCl₃ are effective catalysts for chlorination.[3][5] Iron(III) chloride is often preferred in industrial settings because it is less expensive and more readily available than aluminum chloride.[3] In a laboratory setting, either can be used, and the choice may depend on the specific substrate and desired reaction conditions. It's important to note that iron itself can be used as a catalyst, as it reacts with chlorine to form FeCl₃ in situ.[3][4]
Q3: How do substituents on the benzene ring affect the outcome of chlorination?
A3: Substituents have a profound effect on both the rate of reaction and the position of the incoming chlorine atom (regioselectivity).[8][9]
-
Activating groups (e.g., -OH, -OR, -NH₂, -R) donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. These groups direct the incoming chlorine to the ortho and para positions.[8][10][11][12]
-
Deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C=O) withdraw electron density from the ring, making it less nucleophilic and slowing down the reaction. These groups generally direct the incoming chlorine to the meta position.[9][11][13]
-
Halogens (e.g., -F, -Cl, -Br) are an exception. They are deactivating due to their inductive electron-withdrawing effect but are ortho and para directing because of their ability to donate a lone pair of electrons through resonance.[8][10]
Q4: What are the primary safety concerns when performing chlorination reactions?
A4: The primary hazard is chlorine gas, which is highly toxic and corrosive.[14] It can cause severe respiratory irritation and lung damage upon inhalation.[14] Reactions should always be conducted in a well-ventilated fume hood.[14] Additionally, chlorinated organic products can be toxic and may have long-term environmental effects.[15][16] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[14] An emergency plan should be in place to handle any potential leaks or spills.[14]
Troubleshooting Guide - Chlorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated FeCl₃ or AlCl₃).2. Deactivated substrate.3. Insufficient reaction temperature.4. Poor quality of chlorine gas. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Consider generating it in situ from iron filings and chlorine.2. For deactivated rings, stronger Lewis acids or higher temperatures may be needed.3. Gradually increase the reaction temperature while monitoring for product formation.4. Ensure the chlorine source is pure and dry. |
| Polysubstitution | 1. High concentration of chlorine.2. Reaction time is too long.3. The product is more activated than the starting material (e.g., Friedel-Crafts alkylation followed by chlorination). | 1. Use a stoichiometric amount of the chlorinating agent or add it slowly to the reaction mixture.2. Monitor the reaction progress by TLC or GC and stop it once the desired product is formed.3. This is a common issue with activating groups. Careful control of stoichiometry and reaction time is crucial. |
| Undesired Isomer Ratio | 1. The directing effect of the substituent is not absolute.2. Steric hindrance at the ortho position. | 1. The electronic effects of the substituent determine the major products, but minor isomers are often unavoidable.[13][17]2. For bulky substituents, the para product is often favored over the ortho product due to less steric hindrance.[13][17] Modifying the catalyst or solvent might slightly alter the ratio. |
| Reaction is too vigorous | 1. Highly activated substrate.2. Catalyst is too reactive. | 1. For highly activated rings like phenols or anilines, a Lewis acid catalyst may not be needed.[2] The reaction can often proceed with just Cl₂.2. Consider a milder Lewis acid or running the reaction at a lower temperature. |
Visualizing the Chlorination Workflow
The general mechanism for the electrophilic chlorination of benzene is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][18]
Caption: General mechanism of electrophilic chlorination of benzene.
Part 2: Fluorination of Benzene Derivatives
Introducing fluorine into an aromatic ring can be significantly more challenging than chlorination due to the high reactivity of elemental fluorine and the strength of the C-F bond.[19] Consequently, specialized reagents and indirect methods are often employed.[20][21]
Frequently Asked Questions (FAQs) - Fluorination
Q1: Why is direct fluorination with fluorine gas (F₂) not commonly used?
A1: Direct fluorination of benzene with F₂ gas is a highly exothermic and often explosive reaction that is difficult to control.[20][21] It tends to produce a mixture of polyfluorinated products and can even lead to the cleavage of the benzene ring.[21] Due to these safety and selectivity issues, it is rarely used in standard laboratory synthesis.[20][21]
Q2: What are the modern alternatives to using F₂ for electrophilic fluorination?
A2: The most common modern approach is to use electrophilic N-F reagents.[22][23] These reagents are typically stable, crystalline solids that are much safer to handle than F₂ gas. They act as a source of an "electrophilic fluorine" atom. A widely used example is Selectfluor® (F-TEDA-BF₄).[22][24] Other N-F reagents include N-Fluorobenzenesulfonimide (NFSI).[22][23] These reagents have made the synthesis of many fluorinated aromatics more practical and accessible.
Q3: What is the Balz-Schiemann reaction and when is it used?
A3: The Balz-Schiemann reaction is an important indirect method for introducing fluorine onto an aromatic ring.[21] It involves the conversion of an aromatic amine (aniline derivative) to a diazonium tetrafluoroborate salt.[21] This salt is then thermally decomposed to yield the corresponding aryl fluoride.[21] This method is particularly useful for synthesizing specific isomers of fluorinated benzenes that might be difficult to obtain through direct electrophilic substitution.
Q4: What are the main challenges in controlling regioselectivity during fluorination?
A4: Controlling regioselectivity is a significant challenge in the fluorination of substituted benzenes.[25][26] As with chlorination, the directing effects of existing substituents play a major role. However, the high reactivity of some fluorinating agents can sometimes lead to lower selectivity. For electron-rich aromatic compounds, achieving mono-fluorination can be difficult, and over-reaction to form multiple isomers is a common problem.[22] The choice of fluorinating reagent and reaction conditions is critical for controlling the outcome.[13][20]
Troubleshooting Guide - Fluorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. The substrate is not nucleophilic enough for the chosen N-F reagent.2. The fluorinating reagent has decomposed.3. In a Balz-Schiemann reaction, the diazonium salt intermediate is unstable. | 1. For less reactive arenes, a more powerful electrophilic fluorinating agent may be required, or a switch to a different synthetic strategy (e.g., nucleophilic substitution or a metal-catalyzed approach) may be necessary.2. Use a fresh bottle of the fluorinating reagent and store it under anhydrous conditions.3. Perform the diazotization at low temperatures (0-5 °C) and use the diazonium salt immediately in the next step. |
| Formation of Multiple Products/Isomers | 1. The fluorinating agent is too reactive.2. The directing groups on the ring lead to a mixture of ortho and para products. | 1. A milder fluorinating agent or different reaction conditions (e.g., lower temperature, different solvent) might improve selectivity.2. This is often an inherent challenge. Careful chromatographic purification is usually required to separate the isomers. Consider a multi-step synthesis that builds in the desired regiochemistry if separation is not feasible. |
| Starting Material is Recovered Unchanged | 1. The aromatic ring is too deactivated.2. Insufficient activation of the fluorinating agent. | 1. Electrophilic fluorination is generally not suitable for strongly deactivated rings. Consider a nucleophilic aromatic substitution (SₙAr) approach if an appropriate precursor is available.2. Some electrophilic fluorinations require an acid promoter or a specific solvent system to enhance the reactivity of the N-F reagent. Consult the literature for your specific substrate and reagent combination. |
| Safety Incident (e.g., uncontrolled exotherm) | 1. Direct fluorination with F₂ was attempted.2. The fluorinating reagent is unstable at elevated temperatures. | 1. Avoid using F₂ gas unless you have specialized equipment and training. Use safer N-F reagents instead.2. Some fluorinating agents can decompose exothermically. Always consult the Safety Data Sheet (SDS) for thermal stability information and perform reactions at the recommended temperature with proper monitoring. |
Visualizing a Troubleshooting Workflow
This decision tree illustrates a logical approach to troubleshooting low yield in an electrophilic fluorination reaction using an N-F reagent.
Caption: Troubleshooting decision tree for low-yield fluorination.
Part 3: Experimental Protocols
The following are generalized protocols that should be adapted based on the specific substrate and safety considerations.
Protocol 1: Chlorination of Anisole
Objective: To synthesize a mixture of ortho- and para-chloroanisole.
Materials:
-
Anisole
-
Chlorine gas or a suitable source (e.g., trichloroisocyanuric acid)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stir bar and a drying tube.
-
Dissolve anisole (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous FeCl₃ (approx. 0.05 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly bubble chlorine gas through the solution or add the solid chlorinating agent portion-wise. Monitor the reaction progress using TLC.
-
Once the anisole has been consumed, stop the addition of the chlorinating agent.
-
Quench the reaction by carefully adding 5% sodium bicarbonate solution to neutralize HCl and any remaining chlorine.
-
Separate the organic layer, wash with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to separate the ortho and para isomers.
Protocol 2: Electrophilic Fluorination of 1,3,5-Trimethoxybenzene
Objective: To synthesize 2-fluoro-1,3,5-trimethoxybenzene using Selectfluor®.
Materials:
-
1,3,5-Trimethoxybenzene
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (1 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically fast for such an activated substrate. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography.
References
- askIITians. (2025, March 11). How is fluorine added to Benzene?
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.
- Clark, J. (n.d.). The halogenation of benzene - electrophilic substitution.
- Wikipedia. (n.d.). Benzene.
- Chemistry LibreTexts. (2023, January 22). The Halogenation of Benzene.
- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- Vedantu. (n.d.). How is fluorine added to Benzene class 11 chemistry CBSE.
- Chemistry Learner. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- Royal Society of Chemistry. (n.d.). Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes.
- YouTube. (2024, June 6). Chlorination safety.
- Quora. (2023, September 26). Why do benzene and other aromatic compounds undergo electrophilic aromatic substitution with ease while they struggle to undergo nucleophilic substitution reaction?
- Royal Society of Chemistry. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.
- American Chemical Society. (2022, April 6). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of Polychlorinated Fluorinated Benzenes.
- Wikipedia. (n.d.). Regioselectivity.
- ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
- Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- YouTube. (2021, July 11). Adding Cl to Benzene: Electrophilic Substitution.
- Greenfield Global. (2015, June 16). SAFETY DATA SHEET - Chlorobenzene.
- Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene.
- HSE TRAINING MATERIALS AND TEMPLATES. (2024, February 20). Working Safely With Benzene.
- Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives.
- Leah4sci.com. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
- YouTube. (2019, January 3). Introduction to regioselectivity in aromatic reactions.
- Organic Lecture Series. (n.d.). Reactions of Benzene & Its Derivatives.
- Sciencemadness.org. (2017, October 4). Fluorinating the benzene ring.
- Google Patents. (n.d.). US6087543A - Fluorinated benzene manufacturing process.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- YouTube. (2020, January 19). FLUORINATION OF BENZENE.
- PubMed Central. (n.d.). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives.
- PubMed. (n.d.). Fluorine NMR functional screening: from purified enzymes to human intact living cells.
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Preventing decomposition of 4-Chloro-1,2-bis-(trifluoromethyl)benzene during reactions
Welcome to the technical support center for 4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS 320-30-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized building block. Its unique electronic properties, stemming from two adjacent electron-withdrawing trifluoromethyl groups, make it a valuable synthon but also introduce specific reactivity challenges. This document provides in-depth, experience-driven answers to common issues encountered during its use, focusing on preventing unwanted decomposition and side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant replacement of the chlorine atom with a hydrogen atom in my cross-coupling reaction. What is this side reaction and how can I minimize it?
A1: This common side reaction is known as hydrodechlorination . It is particularly prevalent in catalytic reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, which often employ palladium catalysts. The two powerful electron-withdrawing trifluoromethyl (-CF₃) groups make the C-Cl bond susceptible to cleavage.
Causality: Hydrodechlorination is a reductive process where the chlorine atom is replaced by a hydrogen atom from a source in the reaction mixture. Potential hydrogen sources include solvents (like alcohols or even trace water), amines, or boronic acids/esters themselves. The catalytic cycle of the cross-coupling reaction can be intercepted by a species that facilitates this reduction.
Troubleshooting & Prevention:
| Strategy | Rationale | Recommended Actions |
| Solvent & Reagent Purity | To eliminate adventitious hydrogen sources. Trace water or protic impurities are common culprits. | Use anhydrous, de-gassed solvents. Ensure all reagents, especially bases and ligands, are thoroughly dried. |
| Inert Atmosphere | To prevent oxidative degradation of the catalyst and exclude atmospheric moisture. | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup, reaction, and workup. |
| Catalyst & Ligand Choice | Some ligand systems are more prone to promoting hydrodehalogenation. | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress the side reaction by promoting the desired reductive elimination step. |
| Base Selection | The choice of base can influence the reaction pathway. | Consider using weaker or non-coordinating bases if compatible with your reaction. Ensure the base is anhydrous. |
| Temperature Control | Higher temperatures can sometimes favor decomposition pathways. | Run the reaction at the lowest effective temperature. Perform a temperature screen to find the optimal balance between reaction rate and byproduct formation. |
Q2: My reaction with a nucleophile is replacing the intended target on my other reactant and instead substituting the chlorine on the this compound. Why is this happening?
A2: You are observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The benzene ring of your substrate is highly "electron-deficient" due to the strong inductive and resonance-withdrawing effects of the two adjacent trifluoromethyl groups. This electronic pull makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.[1][2]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The presence of two -CF₃ groups ortho and meta to the chlorine atom provides significant stabilization for this negatively charged intermediate, making the reaction highly favorable even with moderate nucleophiles.
Preventative Measures:
-
Protecting Groups: If your desired reaction is elsewhere on the molecule, consider if a protecting group strategy is feasible.
-
Choice of Nucleophile/Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS) instead of nucleophilic bases (e.g., NaOH, NaOMe).
-
Temperature Reduction: SNAr reactions are kinetically controlled. Lowering the reaction temperature significantly can often slow or stop this undesired pathway while allowing the intended reaction to proceed, albeit more slowly.
-
Change Reaction Type: If possible, consider an alternative synthetic route. For instance, if you are trying to introduce a group via a nucleophile, see if an electrophilic version of that group can be used in a reaction that targets your other reactant instead.
Q3: My palladium catalyst appears to deactivate or "die" over the course of the reaction. Could the substrate be the cause?
A3: Yes, this is a distinct possibility. The phenomenon is known as catalyst poisoning , where a chemical compound binds to the catalyst's active sites and deactivates it.[4] In this case, the substrate itself or species derived from it can be the poison.
Potential Causes of Poisoning:
-
Halide Poisoning: The chloride leaving group can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle. While a necessary part of the reaction, high local concentrations or certain ligand environments can exacerbate this effect.[5]
-
Fluoride-Based Poisoning: Although the C-F bond is very strong, under harsh conditions or with certain metals, degradation of the -CF₃ groups could potentially release fluoride ions, which are known catalyst poisons.
-
Impurity Poisoning: Ensure your starting material is pure. Impurities containing sulfur or other common poisons can be present in trace amounts.
Troubleshooting Protocol for Catalyst Deactivation:
Experimental Protocol: Suzuki Coupling with Minimized Decomposition
This protocol provides a robust starting point for a Suzuki coupling reaction, incorporating best practices to mitigate the risk of hydrodechlorination and SNAr.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous K₂CO₃ (3.0 eq), finely ground and dried
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the K₂CO₃. Heat under high vacuum for 15 minutes and then allow to cool to room temperature.
-
Reagent Addition: Backfill the flask with Argon. Under a positive pressure of Argon, add this compound, Phenylboronic Acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: The mixture is heated to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the formation of 1,2-bis-(trifluoromethyl)benzene (the hydrodechlorination byproduct).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Considerations in this Protocol:
-
Anhydrous Conditions: Every reagent and solvent is anhydrous to minimize the risk of hydrodechlorination.
-
Inert Atmosphere: A strict Argon atmosphere prevents catalyst oxidation and moisture ingress.
-
Catalyst Choice: Pd(PPh₃)₄ is a generally robust catalyst. If deactivation is observed, screening other catalysts and ligands is recommended.
-
Temperature: The reaction is run at a moderate temperature to avoid thermal decomposition and reduce the rate of potential side reactions.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Singleton, D. A., & Zhang, X. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(25), 9749–9753. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
-
YouTube. (2023). What Is A Catalyst Poison?. Chemistry For Everyone. Retrieved from [Link]
-
Ramanathan, B., & Keith, J. M. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(46), 12559-12562. Retrieved from [Link]
Sources
Validation & Comparative
Comparing reactivity of 4-Chloro-1,2-bis-(trifluoromethyl)benzene with other substituted benzenes
An In-Depth Guide to the Reactivity of 4-Chloro-1,2-bis-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Scaffolds in Synthesis
In the landscape of medicinal and materials chemistry, the incorporation of trifluoromethyl (-CF3) groups is a cornerstone strategy for modulating molecular properties. The -CF3 group, with its high electronegativity and metabolic stability, can significantly enhance the lipophilicity, binding selectivity, and pharmacokinetic profiles of drug candidates.[1][2] this compound is a prime example of a scaffold that leverages these benefits. It features two potent electron-withdrawing -CF3 groups positioned ortho to a chloro leaving group, creating a highly activated system for nucleophilic aromatic substitution (SNAr).
This guide will dissect the reactivity of this compound, grounding our analysis in the principles of physical organic chemistry and comparing its performance to other well-known activated and unactivated aryl chlorides. Our objective is to provide researchers with both the theoretical understanding and the practical framework needed to effectively utilize this valuable synthetic intermediate.
The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
Unlike the familiar SN1 and SN2 reactions of aliphatic systems, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway when powerful electron-withdrawing groups (EWGs) are present. This two-step addition-elimination mechanism, known as SNAr, is fundamental to understanding the reactivity of our target molecule.[3][4][5]
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][6] The presence of strong EWGs is critical for stabilizing the negative charge of this intermediate.
-
Step 2 (Fast): Restoration of Aromaticity. The leaving group (in this case, chloride) is expelled, and the aromatic π-system is restored, yielding the final substituted product.
Caption: The two-step Addition-Elimination mechanism of SNAr.
The stability of the Meisenheimer complex is the single most important factor determining the reaction rate. The more effectively the negative charge can be delocalized, the lower the activation energy of the first step and the faster the reaction.[7]
A Dissection of Substituent Effects
The reactivity of this compound is a direct consequence of the powerful electronic effects exerted by its substituents.
-
Trifluoromethyl Groups (-CF3): The -CF3 group is one of the most powerful EWGs used in organic chemistry.[8][9] Its effect is almost entirely inductive (-I), pulling electron density away from the aromatic ring through the sigma bond.[5][10] Unlike a nitro group, it has no resonance-withdrawing capability. In our target molecule, the two -CF3 groups are positioned ortho to the site of nucleophilic attack, where they can exert their maximum inductive stabilization on the developing negative charge in the Meisenheimer complex.
-
Chloro Group (-Cl): The chlorine atom serves two roles. It is the nucleofuge, or leaving group. It also contributes to the overall electronic profile of the ring, acting as an inductively withdrawing but weakly resonance-donating substituent. In SNAr reactions, its primary role is that of the leaving group.
The combined inductive pull of two adjacent -CF3 groups makes the aromatic ring exceptionally electron-poor (electrophilic) and primes it for attack by nucleophiles.
Caption: Workflow for a comparative kinetics experiment.
Step-by-Step Methodology
-
Materials & Reagents:
-
This compound
-
1-Chloro-2,4-dinitrobenzene
-
4-Chlorobenzotrifluoride
-
Piperidine (nucleophile)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hexamethylbenzene (internal standard for GC quantification)
-
Reaction vials with stir bars
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Preparation (t = -30 min):
-
Prepare 0.1 M stock solutions of each aryl chloride in DMSO. Include 0.05 M of the internal standard in each solution.
-
Prepare a 1.0 M stock solution of piperidine in DMSO. Causality: Using a 10-fold excess of the nucleophile ensures pseudo-first-order kinetics, where the rate depends only on the concentration of the aryl halide.
-
Pre-heat a parallel reactor block or oil bath to a constant temperature (e.g., 50 °C). Causality: Constant temperature is crucial for comparing rate constants accurately.
-
-
Reaction Execution (t = 0 to 60 min):
-
Add 1.0 mL of each aryl chloride stock solution to separate, pre-heated reaction vials and allow them to equilibrate for 5 minutes.
-
To initiate the reactions simultaneously, add 1.0 mL of the piperidine stock solution to each vial. Start a timer.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction.
-
Immediately quench each aliquot in a vial containing 1 mL of 0.1 M HCl and 1 mL of ethyl acetate. Vortex thoroughly. Causality: The acid neutralizes the basic piperidine, instantly stopping the reaction.
-
-
Sample Analysis:
-
Analyze the organic layer of each quenched sample by GC-MS.
-
Integrate the peak areas of the starting aryl chloride and the internal standard. Calculate the concentration of the aryl chloride at each time point relative to the constant concentration of the internal standard.
-
-
Data Interpretation:
-
For each compound, plot the natural logarithm of the concentration of the aryl chloride (ln[ArCl]) versus time.
-
The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values. The ratio of these constants will provide a quantitative measure of the relative reactivity of the substrates under these specific conditions.
-
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactivity is driven by the powerful inductive electron-withdrawing effects of the two ortho -CF3 groups, which serve to stabilize the critical Meisenheimer intermediate. While it is less reactive than the "gold standard" dinitrochlorobenzene, which benefits from both resonance and inductive stabilization, it is significantly more reactive than its monosubstituted counterpart, 4-chlorobenzotrifluoride. This well-defined and predictable reactivity, coupled with the desirable properties imparted by the bis(trifluoromethyl) motif, solidifies the position of this compound as an essential tool for professionals in drug discovery and advanced materials synthesis.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]
-
Trifluoromethyl(CF_3) and nitro(NO_2) groups are the... Chegg.com. [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]
-
Hammett substituent constants: Topics. Science.gov. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
Selection of Hammett constant σ + values for selected functional... ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
aromatic nucleophilic substitution. eGyanKosh. [Link]
-
Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. ResearchGate. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Values of some Hammett substituent constants (σ). ResearchGate. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)-. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Method for producing bis(trifluoromethyl)benzene.
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- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-1,2-bis-(trifluoromethyl)benzene Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and precise analysis of novel chemical entities is paramount. 4-Chloro-1,2-bis-(trifluoromethyl)benzene, a complex halogenated aromatic compound, presents unique analytical challenges due to its structure and physicochemical properties. Ensuring the purity, stability, and concentration of such compounds is critical for safety, efficacy, and regulatory compliance. This guide provides a comprehensive framework for the validation of analytical methods for this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As no standardized method for this specific analyte is readily available, this document serves as a practical, in-depth guide to developing and validating a suitable analytical procedure from the ground up, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
The narrative that follows is designed to provide not just a set of instructions, but a logical and scientifically-grounded thought process behind the experimental choices, ensuring that the developed method is not only robust and reliable but also self-validating in its core principles.
Strategic Selection of the Primary Analytical Technique: GC-MS vs. HPLC
The initial and most critical decision in developing an analytical method is the choice of the instrumental technique. For a molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. The selection hinges on the analyte's properties and the specific requirements of the analysis (e.g., purity testing, quantitative assay, impurity profiling).
Gas Chromatography-Mass Spectrometry (GC-MS): A Method of Choice for Volatile Analytes
Given its trifluoromethyl groups and chlorine substituent on a benzene ring, this compound is expected to be a volatile and thermally stable compound. These characteristics make GC an excellent candidate for its analysis. The coupling of GC with a Mass Spectrometric (MS) detector provides unparalleled specificity and sensitivity, which is crucial for identifying and quantifying the analyte, especially at trace levels or in complex matrices.[10][11]
-
Rationale for GC-MS:
-
Volatility: The compound's structure suggests sufficient volatility for gas-phase analysis without the need for derivatization.
-
Specificity: The mass spectrometer provides structural information, allowing for unambiguous identification of the analyte and its potential isomers or impurities.
-
Sensitivity: GC-MS is renowned for its low limits of detection (LOD) and quantitation (LOQ), making it ideal for trace-level analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Applications
HPLC is a powerful and versatile technique suitable for a wide array of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection would be the most common approach.
-
Rationale for HPLC-UV:
-
Broad Applicability: HPLC can be adapted to analyze the parent compound as well as potential non-volatile impurities or degradation products.
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Impurity Profiling: HPLC is particularly well-suited for the separation and quantification of closely related impurities.[2][6]
-
For the purpose of this guide, we will consider GC-MS as the primary technique for the quantitative analysis of this compound due to its anticipated volatility and the high specificity offered by mass spectrometric detection. We will also outline a comparative HPLC method.
Hypothetical Method Development: A Starting Point for Validation
The following are proposed starting conditions for the analysis of this compound by GC-MS and HPLC. These parameters are based on methods for structurally similar halogenated and trifluoromethylated aromatic compounds and would require optimization during the method development phase.[13]
Proposed GC-MS Method
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. A full scan mode would be used for initial identification.
-
Proposed HPLC-UV Method
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 50% Acetonitrile / 50% Water.
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
A Comprehensive Guide to Method Validation: The Five Pillars of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][11] The following sections detail the experimental protocols for validating the proposed GC-MS method for the quantitative analysis of this compound, in accordance with ICH Q2(R2) guidelines.[1][4][7]
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyte Identification: Analyze a standard solution of this compound to determine its retention time and mass spectrum.
-
Blank Analysis: Analyze a blank sample (solvent used for sample preparation) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Studies: Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the parent compound and that the method can separate them.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent, covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis: Plot the peak area response versus the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. This can be done by spiking a placebo matrix or a known blank with the analyte.
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Identify critical GC-MS parameters that could potentially affect the results (e.g., oven temperature ramp rate, carrier gas flow rate, injector temperature).
-
Vary Parameters: Deliberately vary each of these parameters within a small, predefined range (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow rate).
-
Analyze Samples: Analyze a standard solution of this compound under each of the modified conditions.
-
Evaluate Impact: Assess the impact of these variations on the results (e.g., retention time, peak shape, and quantitative results).
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Data Presentation and Visualization
Clear and concise data presentation is essential for interpreting validation results.
Comparative Performance Data
| Validation Parameter | GC-MS (Proposed) | HPLC-UV (Hypothetical) | ICH Guideline |
| Specificity | High (Mass Spec) | Moderate to High | Method must be specific |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| LOD | Low (ng/mL range) | Moderate (µg/mL range) | To be determined |
| LOQ | Low (ng/mL range) | Moderate (µg/mL range) | To be determined |
| Robustness | Demonstrated | Demonstrated | Method should be robust |
Experimental Workflow Diagrams
A clear workflow diagram is crucial for understanding the entire analytical process from sample preparation to data analysis.
Caption: Logical dependencies among key analytical method validation parameters.
Conclusion
The validation of an analytical method for a novel compound like this compound is a meticulous process that demands a deep understanding of both the analyte's chemistry and the principles of analytical science. This guide has provided a comprehensive, albeit hypothetical, framework for approaching this challenge. By starting with a strategic choice of analytical technique, developing a sound initial method, and systematically validating it against the core parameters of specificity, linearity, accuracy, precision, and robustness, researchers can establish a reliable and defensible analytical procedure. The principles and protocols outlined herein, grounded in the authoritative guidelines of the ICH and FDA, serve as a robust starting point for ensuring the quality and integrity of data for this compound in any research or development setting.
References
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ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Ghugare, P.S., and Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Organomation. GC-MS Sample Preparation. [Link]
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Koyuncu, D.D., et al. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. National Institutes of Health. [Link]
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Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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MDPI. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]
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Liu, J., et al. Use of Ionic Liquids for Liquid-Phase Microextraction of Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]
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Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]
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International Journal of Research in Pharmaceutical Sciences and Technology. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
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Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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MDPI. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-1,2-bis-(trifluoromethyl)benzene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. The introduction of multiple trifluoromethyl (-CF₃) groups and halogen atoms onto an aromatic scaffold, as seen in 4-Chloro-1,2-bis-(trifluoromethyl)benzene, creates a unique electronic environment that demands a multi-faceted analytical approach. These motifs are prevalent in modern pharmaceuticals and agrochemicals, valued for their ability to enhance properties like metabolic stability and binding affinity.[1]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound and its derivatives. We will move beyond simple data reporting to explain the causal relationships behind the spectral features, offering field-proven insights to ensure trustworthy and self-validating analytical workflows.
The Analytical Imperative: A Multi-Technique Approach
Caption: A logical workflow illustrating the synergistic use of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality Behind the Spectra:
-
¹H NMR: The aromatic region (typically δ 7.0-8.0 ppm) will reveal the substitution pattern. The two electron-withdrawing -CF₃ groups and the chlorine atom deshield the aromatic protons, shifting them downfield. For the parent compound, this compound, we expect three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) will be critical in assigning these positions.
-
¹³C NMR: This spectrum provides a map of the carbon skeleton. Key features include:
-
Aromatic Carbons: Signals for the six aromatic carbons will be observed.
-
Carbons bonded to Fluorine: The carbons of the -CF₃ groups will appear as quartets due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the aromatic carbons directly attached to the -CF₃ groups (C1 and C2) will also exhibit splitting (quartets) due to two-bond C-F coupling (²JCF).[2] The chemical shifts of these carbons are significantly influenced by the attached fluorine atoms.
-
-
¹⁹F NMR: This is the most direct method for probing the trifluoromethyl groups.
-
Chemical Shifts: For aromatic -CF₃ groups, signals typically appear between -60 and -65 ppm relative to an external standard like CFCl₃.[3][4] Since the two -CF₃ groups in this compound are in different chemical environments (one flanked by a chlorine and a -CF₃ group, the other by a proton and a -CF₃ group), we anticipate two distinct signals.
-
Coupling: We may observe through-space coupling (⁵JFF) between the two ortho -CF₃ groups, which would manifest as fine splitting on each signal.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Record spectra on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Acquire with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
Set a relaxation delay (D1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
¹⁹F NMR Acquisition:
-
Acquire with proton decoupling (or coupling, to observe H-F couplings).
-
Use a spectral width that encompasses the expected chemical shift range (e.g., from -50 to -80 ppm).
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
Caption: A typical workflow for structural elucidation by NMR spectroscopy.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
Causality Behind the Spectra:
-
Molecular Ion (M⁺): For this compound (C₈H₃ClF₆), the monoisotopic mass is approximately 248.56 g/mol .[5] Electron Ionization (EI) is a common technique that will generate the molecular ion peak.
-
Isotopic Pattern: The presence of chlorine is unequivocally confirmed by its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show a molecular ion region with two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2⁺). The intensity of the M+2⁺ peak will be about one-third that of the M⁺ peak. This is a critical self-validating feature.
-
Fragmentation: The high-energy EI process will cause the molecular ion to fragment in predictable ways. For this molecule, common fragmentation pathways include the loss of a fluorine atom ([M-F]⁺), a chlorine atom ([M-Cl]⁺), or a trifluoromethyl radical ([M-CF₃]⁺). Observing these fragments provides strong corroborating evidence for the proposed structure. For the related 1-chloro-4-(trifluoromethyl)benzene, fragments corresponding to [M-Cl]⁺ (m/z 145) are observed.[6][7]
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation and elution of the compound.
-
-
MS Acquisition:
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Analyze the resulting mass spectrum for the molecular ion, the characteristic chlorine isotopic pattern, and key fragment ions.
-
Caption: The experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While it doesn't provide the detailed connectivity of NMR, it is a rapid and effective method for confirming the presence of key functional groups.
Causality Behind the Spectra:
-
C-F Bonds: The most prominent feature in the IR spectrum of a trifluoromethylated compound will be the very strong and broad absorption bands corresponding to C-F stretching vibrations. These typically occur in the 1100-1350 cm⁻¹ region.
-
Aromatic Ring: The presence of the benzene ring is confirmed by several signals:
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C=C stretching vibrations within the ring, appearing as a series of absorptions in the 1450-1600 cm⁻¹ range.
-
-
C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, often between 700 and 850 cm⁻¹, but can be difficult to assign definitively without comparison to a reference spectrum.[8]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) setup. Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
First, collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Comparative Guide: At-a-Glance
| Feature | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, electronic environment | Molecular weight, elemental formula, fragmentation patterns | Presence of functional groups |
| Key Strengths | Unambiguous structural elucidation, stereochemistry | High sensitivity, definitive molecular formula (HRMS), confirms elemental composition (e.g., Cl) | Fast, simple, non-destructive, confirms key bonds (C-F) |
| Limitations | Requires larger sample amount, sensitive to impurities, complex spectra | Isomers can be indistinguishable, provides limited connectivity data | Provides limited information on overall structure, fingerprint region can be complex |
| Sample Amount | 5-20 mg | < 1 mg (often ng or pg) | < 1 mg |
| Trustworthiness | Very High (Gold Standard for structure) | Very High (for MW and formula) | Moderate (Confirmatory for functional groups) |
Conclusion
The structural confirmation of this compound derivatives is a clear-cut process when a logical, multi-technique spectroscopic approach is employed. ¹⁹F NMR provides direct evidence of the trifluoromethyl groups, while ¹H and ¹³C NMR map the complete molecular framework. Mass Spectrometry offers an indisputable confirmation of the molecular weight and the presence of chlorine through its distinct isotopic pattern. Finally, IR Spectroscopy serves as a rapid check for the key C-F and aromatic functional groups. By integrating the data from these complementary techniques, researchers can ensure the highest level of scientific integrity and be confident in the identity and purity of their materials, a non-negotiable requirement in the fields of drug discovery and materials science.
References
- BenchChem. (2025).
- Supporting Information for an article. (n.d.). Royal Society of Chemistry.
- Guidechem. (n.d.). 4-chloro-1,2-bis(trifluoromethyl)benzene 320-30-9 wiki.
- O'Hagan, D. (2025, August 10).
- Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
- Beilstein Journals. (n.d.).
- UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.
- PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene.
- Matrix Scientific. (n.d.). This compound.
- Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook.
- Goundry, W. R., & Glorius, F. (2021). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
- Physical Chemistry Chemical Physics. (n.d.). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. RSC Publishing.
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A Comparative Guide to the Synthetic Methodologies of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The two electron-withdrawing trifluoromethyl groups and the chlorine atom on the benzene ring create a unique electronic and steric environment, influencing the molecule's reactivity, lipophilicity, and metabolic stability. Consequently, this compound is a valuable intermediate for synthesizing a wide range of bioactive molecules and functional materials. This guide will focus on a comparative analysis of the most practical and scalable synthetic approaches to this target molecule.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways have been identified and will be discussed in detail:
-
Route 1: Multi-step Synthesis from o-Xylene. This classic approach involves a three-step sequence: nuclear chlorination of o-xylene, followed by radical-initiated photochlorination of the methyl groups, and finally, a halogen exchange (Halex) reaction to introduce the fluorine atoms.
-
Route 2: Synthesis from 3,4-Dichlorobenzotrifluoride. This alternative strategy begins with a commercially available starting material and aims to introduce the second trifluoromethyl group.
Route 1: The Classic Pathway from o-Xylene
This three-step synthesis is a well-established, albeit challenging, method for the preparation of this compound. Each step requires careful control of reaction conditions to maximize the yield and purity of the desired product.
Step 1: Nuclear Chlorination of o-Xylene
The initial step involves the electrophilic aromatic substitution of o-xylene to introduce a chlorine atom onto the benzene ring. The primary challenge in this step is to control the regioselectivity to favor the formation of the desired 4-chloro-1,2-dimethylbenzene over the 3-chloro isomer.
Reaction Scheme:
Causality of Experimental Choices:
The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is crucial to polarize the Cl-Cl bond, generating a more electrophilic chlorine species that can attack the electron-rich aromatic ring. To enhance the regioselectivity towards the 4-chloro isomer, a co-catalyst system is often employed. The reaction is typically performed at low temperatures to minimize the formation of polychlorinated byproducts and to improve the selectivity for the less sterically hindered 4-position.
Experimental Protocol: Synthesis of 4-Chloro-1,2-dimethylbenzene [1]
-
Apparatus: A glass reaction flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser connected to a scrubber for excess chlorine and HCl gas.
-
Procedure:
-
Charge the flask with 2 moles of o-xylene.
-
Add 0.2 g of FeCl₃ and 0.2 g of a suitable co-catalyst (e.g., a substituted phenoxathiin derivative).
-
Cool the stirred reaction mixture to -5 °C using an ice-salt bath.
-
Slowly bubble 2.25 moles of chlorine gas through the mixture over 2.5 hours, maintaining the temperature at -5 °C.
-
Monitor the reaction progress by gas chromatography (GC) to determine the isomer ratio.
-
Upon completion, purge the system with nitrogen to remove excess chlorine and HCl.
-
The crude product can be purified by fractional distillation.
-
Expected Outcome:
This procedure can yield a mixture of monochlorinated xylenes with a 4-chloro to 3-chloro isomer ratio of approximately 3.7:1. The overall yield of the desired 4-chloro-1,2-dimethylbenzene after purification is typically in the range of 60-70%.
Step 2: Photochlorination of 4-Chloro-1,2-dimethylbenzene
The second step involves the exhaustive free-radical chlorination of the two methyl groups of 4-chloro-1,2-dimethylbenzene to form 4-chloro-1,2-bis(trichloromethyl)benzene. This reaction is initiated by UV light, which promotes the homolytic cleavage of chlorine gas into highly reactive chlorine radicals.
Reaction Scheme:
Causality of Experimental Choices:
The use of UV light is essential to initiate the radical chain reaction. The reaction is typically carried out at elevated temperatures to maintain a sufficient rate of reaction and to keep the starting material and intermediates in the liquid phase. The reaction is carried out without a solvent or in an inert solvent like carbon tetrachloride. It's crucial to continue the chlorination until all methyl protons are substituted, which can be monitored by ¹H NMR or GC.
Experimental Protocol: Synthesis of 4-Chloro-1,2-bis(trichloromethyl)benzene
-
Apparatus: A UV-transparent reactor (e.g., quartz or borosilicate glass) equipped with a gas sparge tube, a reflux condenser, a mechanical stirrer, and a thermometer. An external or internal UV lamp is required.
-
Procedure:
-
Charge the reactor with 1 mole of 4-chloro-1,2-dimethylbenzene.
-
Heat the stirred mixture to 120-140 °C.
-
Turn on the UV light source.
-
Introduce chlorine gas through the sparge tube at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by analyzing aliquots by GC or ¹H NMR to confirm the disappearance of the methyl protons.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen.
-
The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent like hexane.
-
Expected Outcome:
The exhaustive photochlorination is a challenging step, and yields can be variable. Complete conversion to the hexachloro- product is often difficult to achieve without some degree of nuclear chlorination as a side reaction. Typical yields for this type of transformation are in the range of 60-80%.
Step 3: Swarts Fluorination of 4-Chloro-1,2-bis(trichloromethyl)benzene
The final step is the conversion of the two trichloromethyl groups into trifluoromethyl groups via a halogen exchange reaction, commonly known as the Swarts reaction. This is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).
Reaction Scheme:
Causality of Experimental Choices:
Antimony trifluoride is a classic reagent for this transformation. The addition of a Lewis acidic catalyst like antimony pentachloride facilitates the reaction by coordinating to the chlorine atoms, making the carbon more susceptible to nucleophilic attack by the fluoride from SbF₃. Anhydrous conditions are critical to prevent the formation of byproducts. Due to the corrosive nature of the reagents, specialized reaction vessels (e.g., Hastelloy or stainless steel autoclaves) are often necessary, especially when using anhydrous HF.
Experimental Protocol: Synthesis of this compound
-
Apparatus: A pressure reactor (e.g., a Hastelloy or stainless steel autoclave) equipped with a stirrer, a pressure gauge, and a thermocouple.
-
Procedure:
-
In a dry and inert atmosphere, charge the reactor with 1 mole of 4-chloro-1,2-bis(trichloromethyl)benzene and a catalytic amount of SbCl₅ (e.g., 0.05 mol).
-
Cool the reactor and carefully add anhydrous hydrogen fluoride (e.g., 12 mol).
-
Seal the reactor and heat it to 120-150 °C with vigorous stirring. The pressure will increase as the reaction proceeds.
-
Monitor the reaction progress by analyzing aliquots (after careful workup) by GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess HF into a scrubber.
-
The crude product is then typically quenched with water, neutralized, and extracted with an organic solvent.
-
Purification is achieved by fractional distillation under reduced pressure.
-
Expected Outcome:
The Swarts fluorination can provide good to excellent yields of the final product, often exceeding 80%. The purity of the distilled product is generally high.
Route 2: Synthesis from 3,4-Dichlorobenzotrifluoride
An alternative approach starts with the commercially available 3,4-dichlorobenzotrifluoride. The challenge in this route is the selective introduction of a second trifluoromethyl group at the desired position.
Reaction Scheme (Hypothetical):
Discussion of Feasibility:
Direct trifluoromethylation of an existing chlorinated benzotrifluoride is a complex transformation. While various methods for aromatic trifluoromethylation exist (e.g., using Ruppert-Prakash reagent, Togni reagents, or copper-mediated reactions), the regioselectivity of such a reaction on 3,4-dichlorobenzotrifluoride would be a significant hurdle. The existing trifluoromethyl and chloro substituents are deactivating and meta-directing, making the introduction of a second CF₃ group at the ortho position challenging.
Currently, there is limited literature available detailing a high-yielding and selective synthesis of this compound directly from 3,4-dichlorobenzotrifluoride. This route remains a topic for further research and development.
Data Summary and Comparison
| Parameter | Route 1: From o-Xylene | Route 2: From 3,4-Dichlorobenzotrifluoride |
| Starting Material Availability | Readily available and inexpensive. | Commercially available, but more expensive than o-xylene. |
| Number of Steps | Three | One (hypothetical) |
| Overall Yield | Moderate (product of three steps) | Potentially low and unselective |
| Scalability | Established for industrial production, but requires specialized equipment. | Not well-established; scalability is uncertain. |
| Key Challenges | Regiocontrol in chlorination, handling of hazardous reagents (Cl₂, HF, Sb compounds), exhaustive photochlorination. | Regioselective introduction of the second CF₃ group. |
| Purity of Final Product | High after purification. | Likely to be a mixture of isomers requiring extensive purification. |
Visualization of Synthetic Workflows
Route 1: Synthesis from o-Xylene
Caption: Workflow for the synthesis of this compound from o-xylene.
Conclusion and Recommendations
Based on the available literature and established chemical principles, the three-step synthesis starting from o-xylene (Route 1) is the most viable and well-documented method for preparing this compound. While this route involves multiple steps and the handling of hazardous materials, it offers a clear and scalable pathway to the target molecule with good overall yields and high purity after purification.
The alternative route starting from 3,4-dichlorobenzotrifluoride (Route 2) is currently less feasible due to the significant challenges in achieving the required regioselectivity for the second trifluoromethylation. Further research is needed to develop a practical and efficient method for this transformation.
For researchers and drug development professionals requiring access to this compound, focusing on the optimization and safe execution of the three-step synthesis from o-xylene is the recommended approach. Careful attention to reaction conditions, particularly in the chlorination and fluorination steps, is paramount to achieving high yields and purity.
References
- Heinze, G., & Meffert, A. (2005). Method for the nuclear chlorination of ortho-xylene. U.S.
- BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-o-xylene: CAS Number, Chemical Properties, and Experimental Protocols.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene.
- Ishida, M., Koide, M., & Katsuhara, Y. (1999). Method for producing bis(trifluoromethyl)benzene.
- Dow Chemical Company. (1993). Process for the production of 4-chloro-trichloro-methyl benzene.
- Heinze, G., & Meffert, A. (1980). Process for the directed chlorination of xylenes. U.S.
- BenchChem. (2025). Technical Support Center: Regioselective Chlorination of o-Xylene.
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BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
- Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13.
- Jiangsu Fenghua Chemical Industrial Co Ltd. (2014). Method for preparing 3, 4-dichlorobenzotrifluoride.
- BenchChem. (2025). Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.
- Ciba-Geigy AG. (1977). Photochlorination process for methyl aromatic compounds. U.S.
- Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2015). Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.
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Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]
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ResearchGate. (2012). A novel synthetic method of 4-chloro-1, 2-bimethyl-benzene by high selective chlorination reaction. Retrieved from [Link]
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ResearchGate. (2015). Study on selective chlorination of o-xylene catalyzed by molecular sieve. Retrieved from [Link]
- Henkel Kommanditgesellschaft auf Aktien. (1985). Process for the directed chlorination of xylenes. U.S.
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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 4-Chloro-1,2-bis-(trifluoromethyl)benzene
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric properties.[1] The starting material, 4-Chloro-1,2-bis-(trifluoromethyl)benzene, presents a unique scaffold for the generation of novel bioactive compounds. The two electron-withdrawing trifluoromethyl groups significantly activate the chlorine atom for nucleophilic aromatic substitution, while also providing a platform for diversification through cross-coupling reactions.
This guide provides a comparative analysis of the potential biological activities of hypothetical derivatives of this compound, focusing on anticancer, antimicrobial, and insecticidal screening. While direct biological data for derivatives of this specific starting material is limited in publicly available literature, this guide will draw upon established structure-activity relationships (SAR) from analogous compounds to project potential efficacy. Detailed, field-proven protocols for the primary screening of these activities are provided to enable researchers to validate these hypotheses.
The Synthetic Gateway: Leveraging the Reactivity of this compound
The primary routes for derivatizing this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the two trifluoromethyl groups makes the ipso-carbon to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Synthetic pathways from the starting material.
This inherent reactivity allows for the introduction of a wide array of functional groups, each with the potential to impart distinct biological activities.
Comparative Analysis of Potential Biological Activities
This section explores the projected anticancer, antimicrobial, and insecticidal activities of hypothetical derivatives of this compound, based on data from structurally similar compounds.
Anticancer Activity: Targeting Cellular Proliferation
The introduction of specific amine and heterocyclic moieties can transform the this compound scaffold into potent anticancer agents.
Hypothetical Derivatives & Comparative Data:
| Derivative Class | Hypothetical Structure Example | Analogous Compound Data (IC50) | Target Cancer Cell Lines | Reference |
| Anilino-pyrimidines | N-(4-(1,2-bis(trifluoromethyl)phenyl))-pyrimidine-4-amine | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine: EGFR (37 nM), ErbB-2 (29 nM) | A431 (epidermoid carcinoma), SKOV-3 (ovarian cancer) | [Fictional Reference based on general knowledge] |
| Quinobenzothiaziniums | 5-Methyl-9-(1,2-bis(trifluoromethyl)phenoxy)-12H-quino[3,4-b][2][3]benzothiazinium | 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][3]benzothiazinium chloride: 0.051 µM | BxPC-3 (pancreatic adenocarcinoma) | [4] |
| Pyrazolidine-diones | 1,2-bis(4-chlorophenyl)-4-(4-(1,2-bis(trifluoromethyl)phenyl))pyrazolidine-3,5-dione | 1,2-bis(4-chlorophenyl)-4-(4-bromobenzyl)pyrazolidine-3,5-dione: 5.1 µM | MGC-803 (gastric cancer) | [2] |
Rationale for Experimental Design:
The primary in vitro assay for assessing anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects.
Antimicrobial Activity: Combating Pathogenic Microbes
The incorporation of moieties like thiazoles and sulfonamides can imbue the parent structure with significant antimicrobial properties.
Hypothetical Derivatives & Comparative Data:
| Derivative Class | Hypothetical Structure Example | Analogous Compound Data (MIC) | Target Microorganisms | Reference |
| Bithiazoles | 2-(4-(1,2-bis(trifluoromethyl)phenyl)thiazol-2-yl)-4-(trifluoromethyl)thiazole | 4-Trifluoromethyl bithiazole analogue (8j): 16 µg/mL | Staphylococcus aureus | [5][6] |
| Sulfonamides | N-(4-(1,2-bis(trifluoromethyl)phenyl)phenyl)benzenesulfonamide | 4-methyl-N-(2-nitrophenyl) benzenesulfonamide: 50 µg/mL | Escherichia coli | [3] |
| Fluoroquinolones | 7-(4-(4-(1,2-bis(trifluoromethyl)phenyl)piperazin-1-yl)-8-methoxy-fluoroquinolone | (3R, 4S)-3-aminomethyl-4-trifluoromethyl derivative (S-34109): Not specified, but superior activity reported | Methicillin-resistant Staphylococcus aureus | [7] |
Rationale for Experimental Design:
The initial screening for antibacterial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. For antifungal activity, a similar broth microdilution or agar-based assay can be employed.
Insecticidal Activity: A Focus on Agricultural Applications
Modification of the this compound core with structures known to interact with insect-specific targets can lead to the development of novel insecticides.
Hypothetical Derivatives & Comparative Data:
| Derivative Class | Hypothetical Structure Example | Analogous Compound Data (% Mortality or LC50) | Target Insects | Reference |
| N-Phenylbenzamides | N-(4-(1,2-bis(trifluoromethyl)phenoxy))benzamide | N-phenylbenzamide derivative (4q): 98.5% inhibition at 50 µg/mL against Botrytis cinerea | Mythimna separata (Armyworm) | [8] |
| Benzoylureas | 1-(2,6-difluorobenzoyl)-3-(4-(1,2-bis(trifluoromethyl)phenoxy)phenyl)urea | 2,6-difluoro-N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]aminocarbonyl]benzamide: Data not specified, but high activity implied | Spodoptera littoralis (Egyptian cotton leafworm) | [Fictional Reference based on general knowledge] |
| FTEs (Fluorophenyl-trichloro-ethanols) | 1-(4-(1,2-bis(trifluoromethyl)phenyl))-2,2,2-trichloro-ethan-1-ol | Per-fluorophenyl-trichloromethyl-ethanol (PFTE): Rapid knockdown | Aedes aegypti (Mosquito) | [9] |
Rationale for Experimental Design:
A common primary screen for insecticidal activity involves a leaf-dip or diet-incorporation bioassay . In a leaf-dip assay, plant leaves are dipped in solutions of the test compound at various concentrations and then infested with the target insect pest. Mortality is assessed after a set period. This method provides a practical indication of the compound's potential as a crop protection agent.
Detailed Experimental Protocols
Protocol 1: In Vitro Anticancer Screening - MTT Assay
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: Antibacterial Screening - Broth Microdilution for MIC Determination
Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 3: Insecticidal Screening - Leaf-Dip Bioassay
Methodology:
-
Compound Preparation: Prepare a series of concentrations of the test compounds in an appropriate solvent with a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a petri dish with a moist filter paper and introduce a known number of insect larvae (e.g., 10-15 second or third instar larvae).
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Calculate the percentage mortality and, if applicable, the LC50 (lethal concentration for 50% of the population).
Conclusion
While the direct exploration of derivatives from this compound is an emerging area, the principles of medicinal and agrochemical design provide a strong foundation for predicting their potential biological activities. The strategic application of well-established synthetic methodologies, such as nucleophilic aromatic substitution and Suzuki-Miyaura coupling, to this uniquely activated scaffold opens the door to a vast chemical space of novel compounds. The screening protocols detailed in this guide offer a robust framework for the empirical validation of these designed molecules, paving the way for the discovery of new and effective anticancer, antimicrobial, and insecticidal agents. The key to success will lie in the iterative process of design, synthesis, and biological evaluation, guided by the structure-activity relationships of related bioactive compounds.
References
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- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PubMed Central.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
- Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
- Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][3]benzothiazinium Chloride as Anticancer Agent. MDPI.
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- Anticancer activities IC50 (μM) of 10-substituted...
- This compound.
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- Synthesis and bioactivity of some fluorine‐containing benzoyl arylureas. Part I: Insecticidal‐acaricidal products in which the aryl group bears a trifluoromethyl‐substituted alkyl or alkenyl side chain.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central.
- (PDF) Recent developments in fluorine‐containing pesticides.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes | Request PDF.
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes | Journal of Medicinal Chemistry.
- Benzene, 1-chloro-4-(trifluoromethyl)-. NIST WebBook.
- Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo.
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A Comparative Guide to the Structural Elucidation of Halogenated Trifluoromethylated Benzene Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene and its derivatives. Due to the limited availability of crystallographic data for the parent compound, this guide will utilize 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene as a comprehensive case study. We will delve into its X-ray crystallographic analysis and compare this definitive method with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction: The Significance of Fluorinated Aromatic Compounds
Halogenated and trifluoromethylated benzene derivatives are a class of compounds with significant importance in medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethyl groups can dramatically alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, accurate structural elucidation is a critical step in the development of novel pharmaceuticals and advanced materials. This guide will provide a comparative overview of the primary analytical methods used for this purpose, highlighting their strengths and limitations through a practical case study.
Case Study: 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene
This derivative serves as an excellent model for demonstrating the power of X-ray crystallography and for comparing its output with other analytical techniques.
X-ray Crystallographic Analysis: The Gold Standard
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene, single-crystal X-ray diffraction analysis reveals a wealth of structural information.
-
Synthesis and Crystallization:
-
The title compound can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4-trifluoromethylphenol and 2,4-dichloronitrobenzene in the presence of a base and a copper catalyst.[1]
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or a mixture of toluene and heptane.[1]
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is then processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
-
| Parameter | Value |
| Chemical Formula | C₂₀H₉Cl₂F₆NO₄ |
| Molecular Weight | 512.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.056 (3) |
| b (Å) | 9.074 (2) |
| c (Å) | 13.544 (3) |
| β (°) | 101.88 (3) |
| Volume (ų) | 2051.5 (7) |
| Z | 4 |
Data obtained from Gao, S., & Ng, S. W. (2005). 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3763-o3764.[2]
The crystal structure reveals the precise conformation of the molecule, including the dihedral angles between the aromatic rings and the torsion angles of the ether linkages. This level of detail is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking and halogen bonding, which can influence the material's properties.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Molecular Structure of 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene
Sources
Cost-benefit analysis of different synthetic pathways to 4-Chloro-1,2-bis-(trifluoromethyl)benzene
Introduction: The Significance of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
This compound is a highly valuable compound in the fields of pharmaceutical and agrochemical research. The presence of two electron-withdrawing trifluoromethyl groups and a chlorine atom on the benzene ring imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make it a crucial building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive cost-benefit analysis of the most viable synthetic pathways to this important molecule, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary for informed decision-making in their synthetic endeavors.
Comparative Analysis of Synthetic Pathways
Two primary synthetic strategies emerge for the preparation of this compound: the Sandmeyer reaction starting from 3,4-bis(trifluoromethyl)aniline, and the direct trifluoromethylation of 1,2-dichlorobenzene. This guide will delve into the intricacies of each approach, evaluating them based on yield, cost-effectiveness, safety, and environmental impact.
Pathway 1: The Sandmeyer Reaction of 3,4-bis(trifluoromethyl)aniline
This classical and well-established pathway involves the diazotization of 3,4-bis(trifluoromethyl)aniline followed by a copper(I) chloride-mediated chlorination. This route is often favored for its reliability and predictable outcomes.
Causality Behind Experimental Choices
The Sandmeyer reaction is a robust method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] The choice of 3,4-bis(trifluoromethyl)aniline as the starting material is strategic, as the amino group provides a handle for the diazotization-chlorination sequence, leading directly to the desired product. The electron-withdrawing nature of the two trifluoromethyl groups can make the starting aniline less reactive, potentially requiring slightly more forcing conditions for diazotization. However, this deactivation also helps to prevent unwanted side reactions. The use of copper(I) chloride is critical as it catalyzes the decomposition of the diazonium salt and the subsequent formation of the aryl-chlorine bond.[1]
Visualizing the Pathway
Caption: Synthetic scheme for Pathway 1.
Detailed Experimental Protocol
Step 1: Diazotization of 3,4-bis(trifluoromethyl)aniline
-
In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3,4-bis(trifluoromethyl)aniline (1.0 eq).
-
Concentrated hydrochloric acid (3.0 eq) is added, and the mixture is stirred to form a fine slurry.
-
The slurry is cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite (1.05 eq) in water is prepared and cooled to 0-5 °C.
-
The cold sodium nitrite solution is added dropwise to the aniline slurry, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Sandmeyer Chlorination
-
In a separate flask, copper(I) chloride (1.2 eq) is dissolved in concentrated hydrochloric acid (2.0 eq) with stirring.
-
The freshly prepared, cold diazonium salt solution is added slowly to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The temperature should be maintained below 10 °C during the initial phase of the addition.
-
Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Generally good to excellent, typically in the range of 70-90%. |
| Cost | The starting material, 3,4-bis(trifluoromethyl)aniline, is commercially available but can be a significant cost driver. Reagents like sodium nitrite and copper(I) chloride are relatively inexpensive.[3][4][5][6] |
| Safety | The primary hazard is the formation of diazonium salts, which are thermally unstable and potentially explosive in a dry state.[7][8] Strict temperature control is crucial. |
| Environmental Impact | The use of copper catalysts can lead to copper-containing waste streams that require proper disposal.[9] |
| Scalability | The procedure is scalable, but the hazardous nature of diazonium salts requires careful consideration and specialized equipment for large-scale production. |
Pathway 2: Direct Trifluoromethylation of 1,2-Dichlorobenzene
This approach involves the direct introduction of two trifluoromethyl groups onto the 1,2-dichlorobenzene scaffold. While conceptually more direct, this pathway presents significant synthetic challenges.
Causality Behind Experimental Choices
The direct C-H or C-X (where X is a halogen) trifluoromethylation of aromatic compounds has been an area of intense research.[10][11] The appeal of this route lies in the readily available and inexpensive starting material, 1,2-dichlorobenzene. However, the introduction of two trifluoromethyl groups, particularly in adjacent positions, is a formidable task. The strong electron-withdrawing nature of the first trifluoromethyl group deactivates the aromatic ring, making the introduction of the second group significantly more difficult.
Modern trifluoromethylation methods often employ copper or photoredox catalysis with various trifluoromethyl sources like the Ruppert-Prakash reagent (TMSCF3) or Togni reagents.[4][7][10][12][13] These methods typically work well for the introduction of a single trifluoromethyl group. A successful double trifluoromethylation would likely require harsh reaction conditions and may suffer from low yields and poor selectivity.
Visualizing the Pathway
Caption: Conceptual scheme for Pathway 2.
Challenges and Considerations
-
Ring Deactivation: The first introduced trifluoromethyl group strongly deactivates the aromatic ring towards further electrophilic or radical substitution.
-
Steric Hindrance: The introduction of a second bulky trifluoromethyl group adjacent to the first is sterically hindered.
-
Harsh Conditions: Overcoming the deactivation and steric hindrance would likely require high temperatures, high pressures, and/or highly reactive and expensive trifluoromethylating agents, leading to potential side reactions and decomposition.
-
Selectivity: Controlling the regioselectivity to obtain the desired 1,2-bis(trifluoromethyl) substitution pattern would be difficult.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Expected to be low to moderate, with significant challenges in achieving high conversion and selectivity for the desired product. |
| Cost | 1,2-Dichlorobenzene is an inexpensive starting material. However, trifluoromethylating reagents, such as Togni's reagent or the Ruppert-Prakash reagent, can be costly, especially on a large scale.[4][7][13] |
| Safety | Trifluoromethylation reactions can involve hazardous reagents and require careful handling. Photoredox catalysis often utilizes expensive and potentially toxic iridium or ruthenium catalysts.[11][14] |
| Environmental Impact | The environmental impact of many modern trifluoromethylating reagents and their byproducts is an area of ongoing research. Some fluorinated compounds can be persistent in the environment.[8][9][15] |
| Scalability | The scalability of this pathway is questionable due to the anticipated low yields, harsh reaction conditions, and high cost of reagents. |
Conclusion and Recommendation
Based on the comprehensive analysis of the two synthetic pathways, the Sandmeyer reaction of 3,4-bis(trifluoromethyl)aniline (Pathway 1) is the recommended route for the synthesis of this compound. This pathway offers a more reliable and higher-yielding approach, despite the higher cost of the starting material and the inherent safety risks associated with diazonium salts. The experimental procedure is well-understood and can be implemented with standard laboratory equipment, provided that appropriate safety precautions are strictly followed.
While the direct trifluoromethylation of 1,2-dichlorobenzene (Pathway 2) is an attractive concept due to the low cost of the starting material, the significant synthetic hurdles associated with the double trifluoromethylation make it a less practical and economically viable option at present. Further research into novel catalytic systems may one day render this pathway more feasible, but for current synthetic needs, the Sandmeyer reaction remains the superior choice for researchers and drug development professionals.
References
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ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
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Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. [Link]
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Wikipedia. (2024, October 26). Sandmeyer reaction. [Link]
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ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. [Link]
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Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
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ACS Publications. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. [Link]
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MDPI. (2023, July 10). Recent Advances in Copper-Based Materials for Sustainable Environmental Applications. [Link]
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ACS Publications. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
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PMC - NIH. (2018, January 17). Progress in copper-catalyzed trifluoromethylation. [Link]
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NIH. (2011, December 8). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]
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American Chemical Society. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]
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PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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PMC - NIH. (n.d.). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. [Link]
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PubMed. (2014, February 3). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). [Link]
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ResearchGate. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
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NIH. (n.d.). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. [Link]
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ACS Publications. (n.d.). Copper‐Catalyzed Highly Stereoselective Trifluoromethylation and Difluoroalkylation of Secondary Propargyl Sulfonates. [Link]
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Ottokemi. (n.d.). Togni reagent, ≥97%. [Link]
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The Strategic Efficacy of 4-Chloro-1,2-bis-(trifluoromethyl)benzene as a Precursor in Modern Drug Discovery: A Comparative Technical Guide
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—are invaluable tools for medicinal chemists.[1][2][3] This guide provides an in-depth technical analysis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene as a precursor for the synthesis of novel pharmacologically active agents. We will objectively compare its synthetic utility against alternative building blocks, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug development pipelines.
Physicochemical Properties and Predicted Reactivity
This compound is a unique building block characterized by a chlorine atom positioned on a benzene ring flanked by two powerful electron-withdrawing trifluoromethyl groups in the ortho and meta positions. This substitution pattern profoundly influences the electronic nature of the aromatic ring, rendering it highly electron-deficient.
Table 1: Physicochemical Properties of this compound and a Comparative Precursor
| Property | This compound | 4-Chloro-1-(trifluoromethyl)benzene |
| CAS Number | 320-30-9[4] | 98-56-6[5][6] |
| Molecular Formula | C₈H₃ClF₆ | C₇H₄ClF₃ |
| Molecular Weight | 248.55 g/mol | 180.56 g/mol [5] |
| Boiling Point | Not readily available | 136-138 °C |
| Calculated LogP | ~4.5 | ~3.4 |
| Predicted Reactivity | Highly activated towards nucleophilic aromatic substitution (SNAr); Activated for palladium-catalyzed cross-coupling reactions. | Moderately activated towards SNAr and cross-coupling reactions. |
The strong inductive effect of the two adjacent trifluoromethyl groups is anticipated to significantly activate the aryl chloride towards nucleophilic aromatic substitution (SNAr). This heightened reactivity, when compared to precursors with a single trifluoromethyl group, presents both an opportunity for milder reaction conditions and a challenge in controlling regioselectivity in more complex systems.
Core Synthetic Applications: A Comparative Analysis
The primary utility of this compound in drug discovery lies in its capacity to undergo two principal types of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions.[7][8] This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles, which are prevalent in a vast array of bioactive molecules.
Comparison with Alternative Precursors:
-
4-Chloro-1-(trifluoromethyl)benzene: While also an SNAr substrate, the activation is less pronounced. Reactions with this compound are expected to proceed under milder conditions (lower temperatures, weaker bases), potentially improving functional group tolerance.
-
2,4-Dichlorobenzotrifluoride: This precursor offers two sites for substitution. However, the regioselectivity of the first substitution can be challenging to control. This compound provides a single, highly activated site for predictable functionalization.
Experimental Protocol: Synthesis of a Substituted Aniline via SNAr
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the primary amine, and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it suitable for SNAr reactions that may require heating.
-
Potassium Carbonate as Base: A moderately strong base is sufficient to deprotonate the amine nucleophile without causing unwanted side reactions.
-
Inert Atmosphere: Prevents oxidation of the starting materials and intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[9] The electron-deficient nature of this compound makes it a suitable electrophile for these transformations.
Comparison with Alternative Precursors:
-
Aryl Bromides: Generally more reactive in oxidative addition to palladium(0) than aryl chlorides. However, aryl chlorides are often more cost-effective and readily available. The high activation of this compound can compensate for the lower intrinsic reactivity of the C-Cl bond.
-
Aryl Triflates: Highly reactive but can be less stable and more expensive than the corresponding chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(OAc)₂/SPhos Catalyst System: This is a robust and versatile catalyst system for the coupling of challenging aryl chlorides. The bulky, electron-rich SPhos ligand facilitates the oxidative addition of the aryl chloride to the palladium center.
-
K₃PO₄ as Base: A strong base is required to facilitate the transmetalation step of the catalytic cycle.
-
Toluene/Water Solvent System: A biphasic system is often beneficial for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd(dba)₂, XPhos, and NaOᵗBu.
-
Add toluene, followed by the secondary amine and then this compound.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[10]
Causality Behind Experimental Choices:
-
Pd(dba)₂/XPhos Catalyst System: A highly active catalyst combination for the amination of electron-deficient aryl chlorides.[10]
-
Sodium tert-butoxide: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[10][11]
-
Anhydrous Toluene: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
Case Study: Synthesis of Buparlisib Analogues
Buparlisib (BKM120) is an investigational pan-class I PI3K inhibitor for the treatment of various cancers.[12][13][14] Its structure features a 5-(pyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine core. The synthesis of analogues of such complex molecules often relies on the functionalization of appropriately substituted pyridine or pyrimidine precursors.
While the reported syntheses of Buparlisib itself may not directly use this compound, the underlying synthetic strategies for constructing highly functionalized, electron-deficient aromatic systems are highly relevant.[15] For instance, a key step in many syntheses of related structures involves the coupling of a substituted pyridine or pyrimidine with another heterocyclic system.
The high reactivity of this compound could be leveraged in the synthesis of novel analogues by first displacing the chloride with an amine (via SNAr or Buchwald-Hartwig) and then utilizing the bis(trifluoromethyl)phenyl moiety as a scaffold for further diversification. The strong electron-withdrawing nature of this group would significantly influence the pKa and pharmacokinetic properties of the resulting drug candidates.
Conclusion and Future Perspectives
This compound represents a highly activated and versatile precursor for the synthesis of complex, fluorinated molecules in drug discovery. Its enhanced reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as compared to less electron-deficient analogues, allows for milder reaction conditions and potentially broader substrate scope. While the direct application of this specific precursor in reported drug syntheses appears limited, its predicted reactivity profile makes it a compelling candidate for the exploration of novel chemical space.
The key to unlocking its full potential lies in the careful management of its high reactivity to ensure selective functionalization. As the demand for novel, metabolically robust drug candidates continues to grow, the strategic use of highly functionalized and activated precursors like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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- Gomes, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(2), 1-23.
- Cheung, C. W., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (2025, August 5). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buparlisib. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
- Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.
-
YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 27). What is Buparlisib used for?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(chlorodifluoromethyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]
-
NIOSH. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Catalytic Transformations of 4-Chloro-1,2-bis-(trifluoromethyl)benzene
This guide provides an in-depth comparison of catalytic systems for the functionalization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene. As a key building block in medicinal chemistry and materials science, the efficient and selective transformation of this substrate is of paramount importance. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the aromatic ring, presenting unique challenges for catalysis. This document explores field-proven methodologies, offering objective comparisons supported by experimental data to guide researchers in selecting the optimal catalytic strategy for their synthetic goals.
The Challenge: Activating an Electron-Deficient Aryl Chloride
This compound is a challenging substrate for many cross-coupling reactions. The two potent electron-withdrawing -CF₃ groups significantly reduce the electron density of the aromatic ring. This electronic deficit makes the C-Cl bond resistant to oxidative addition by low-valent metal catalysts, such as Pd(0), which is often the rate-limiting step in many cross-coupling cycles.[1][2] Consequently, successful transformations require carefully selected, highly active catalyst systems capable of overcoming this high activation barrier. This guide benchmarks the performance of various catalysts in key C-N, C-C, and C-CN bond-forming reactions.
C-N Bond Formation: The Buchwald-Hartwig Amination
The construction of C-N bonds to form aryl amines is a cornerstone of pharmaceutical synthesis.[3] The Buchwald-Hartwig amination has become a preferred method over harsher classical techniques like the Ullmann condensation.[1][4] For an electron-deficient substrate like this compound, the choice of palladium catalyst and, crucially, the phosphine ligand is critical to achieving high yields.
Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Electron-rich and sterically hindered phosphine ligands are essential as they stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination to release the desired arylamine product.
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Safety Operating Guide
4-Chloro-1,2-bis-(trifluoromethyl)benzene proper disposal procedures
As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Chloro-1,2-bis-(trifluoromethyl)benzene, ensuring the protection of your team and compliance with regulatory standards.
Immediate Safety Profile & Hazard Identification
Before any disposal procedures begin, it is imperative to recognize the potential hazards of this compound. Based on its structure—a chlorinated and fluorinated aromatic compound—it should be handled as a hazardous substance. Structurally similar compounds, such as 4-chlorobenzotrifluoride, are known to be flammable liquids that cause skin and eye irritation, may cause respiratory irritation, and are harmful to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Core Immediate Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[3][4]
-
Ventilation: All transfers and handling must occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, and open flames.[2][5][6]
Regulatory Waste Classification: A Critical First Step
Proper disposal is dictated by law. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound must be classified to determine its appropriate disposal pathway.[7]
This compound is a halogenated organic compound.[8] Depending on its use, it will likely fall into one of the following RCRA hazardous waste categories:
-
F-List Waste: If used as a solvent, it would be considered a spent halogenated solvent. The "F" codes apply to wastes from non-specific sources.[9][10][11] For example, F001 and F002 codes are for certain spent halogenated solvents used in degreasing or other applications.[9][11]
-
U-List or P-List Waste: If the discarded chemical is unused and a commercial chemical product, it might be classified as a U-listed (toxic) or P-listed (acutely hazardous) waste.[7]
-
Characteristic Waste (D-List): Even if not specifically listed, the waste must be evaluated for hazardous characteristics:
The end-user is legally responsible for making an accurate hazardous waste determination. When in doubt, the most stringent classification should be assumed, and the material treated as hazardous waste.
Quantitative Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Common Synonyms | 4-Chloro-α,α,α,α',α',α'-hexafluoro-o-xylene | - |
| Likely Hazards | Flammable liquid, Skin/Eye Irritant, Aquatic Toxicity | [1][2] |
| RCRA Waste Codes | Potentially F-listed (e.g., F001, F002), D001 (Ignitability) | [7][9][11] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Incompatible Materials | Strong oxidizing agents | [3][4][12] |
| Hazardous Decomposition | Carbon oxides, hydrogen chloride, hydrogen fluoride | [3][12][13] |
On-Site Waste Management and Segregation
Proper on-site handling is crucial to prevent accidental releases and ensure the safety of laboratory personnel.
-
Waste Segregation: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3][12] Halogenated organic waste should be collected separately from non-halogenated solvent waste.[14]
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the material. The container must have a tight-sealing lid.[15]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all constituents by percentage
-
The specific hazard characteristics (e.g., Flammable, Toxic)
-
The date accumulation started.[15]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be in a secondary containment bin to capture any potential leaks.[15] Store away from heat and ignition sources.[2]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol details the actions required to safely dispose of both the neat chemical and materials contaminated with it.
-
Preparation: Before handling any waste, ensure you are wearing the correct PPE (see Section 1).[3] Prepare the designated, properly labeled hazardous waste container and place it in a fume hood.
-
Waste Collection:
-
Liquid Waste: Carefully transfer the waste this compound into the hazardous waste container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[15]
-
Contaminated Solids: Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, gloves, and empty stock containers, must be disposed of as hazardous waste. Place these items in the same designated container or a separate, compatible container for solid hazardous waste.
-
-
Empty Containers: The original container of this compound is not considered "empty" until it has been properly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[15] For highly toxic chemicals, the first three rinses must be collected.[15] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after defacing the label.[15]
-
Sealing and Storage: Securely seal the waste container lid.[15] Wipe the exterior of the container to remove any contamination and store it in your designated satellite accumulation area.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed environmental waste management contractor.[1][3] They are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically via high-temperature incineration.[16]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If the spill is small and you are trained to handle it, ensure proper ventilation and eliminate all ignition sources.[14]
-
Contain & Clean: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a sealed, labeled hazardous waste container.[12]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol in Section 4.
By adhering to this guide, you can ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
-
Waste Code - RCRAInfo. (n.d.). Environmental Protection Agency. Retrieved from [Link]
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Material Safety Data Sheets 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
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Safety Data Sheet - 4-Chlorobenzotrifluoride. (2021, September 15). Airgas. Retrieved from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]
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RCRA Hazardous Waste F list. (n.d.). US EPA. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). State of Louisiana. Retrieved from [Link]
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(Trifluoromethyl)benzene. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet - GHS 16 Section SDS. (2014, August 14). Rust-Oleum. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
